molecular formula C6H8ClN3 B2526869 2-chloro-3-N-methylpyridine-3,4-diamine CAS No. 1379240-45-5

2-chloro-3-N-methylpyridine-3,4-diamine

カタログ番号: B2526869
CAS番号: 1379240-45-5
分子量: 157.6
InChIキー: YVAAUMPNBLBWAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-3-N-methylpyridine-3,4-diamine is a substituted pyridine diamine that serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. This compound belongs to a class of chloro- and amino-substituted pyridines that are frequently employed as key precursors in the construction of more complex nitrogen-containing heterocycles, such as imidazopyridines . These fused bicyclic structures are of significant interest in pharmaceutical research for their potential biological activities. The specific stereoelectronic profile conferred by its chloro, amino, and methylamino functional groups makes this diamine a valuable scaffold for exploring structure-activity relationships in drug discovery programs. Research into structurally similar chloropyridine diamines has demonstrated their utility in the synthesis of compounds investigated as enzyme inhibitors and in the development of novel antimalarial agents, where the core structure can be incorporated into N-aryl acetamide pharmacophores . As a building block, it enables researchers to access diverse chemical libraries for high-throughput screening and the development of targeted molecular probes.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-chloro-3-N-methylpyridine-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-9-5-4(8)2-3-10-6(5)7/h2-3,9H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAAUMPNBLBWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CN=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-Chloro-N3-methylpyridine-3,4-diamine: A Strategic Building Block in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of privileged scaffolds is paramount. 2-Chloro-N3-methylpyridine-3,4-diamine (CAS: 1379240-45-5) has emerged as a highly versatile, bifunctional building block. Primarily utilized as an advanced intermediate, it enables the modular synthesis of imidazo[4,5-c]pyridines—a core pharmacophore frequently embedded in kinase inhibitors, GPCR antagonists, and antiviral agents. This technical guide deconstructs the structural causality, physicochemical profile, and validated synthetic workflows associated with this critical diamine.

Physicochemical Profiling & Structural Analysis

Understanding the baseline metrics of a building block is essential for predicting its behavior in complex reaction matrices (1[1]). The table below consolidates the quantitative structural data for 2-chloro-N3-methylpyridine-3,4-diamine.

ParameterSpecification
Chemical Name 2-Chloro-N3-methylpyridine-3,4-diamine
CAS Registry Number 1379240-45-5
Molecular Formula C6H8ClN3
Molecular Weight 157.60 g/mol
Monoisotopic Mass 157.04013 Da
SMILES CNC1=C(C=CN=C1Cl)N
InChIKey YVAAUMPNBLBWAU-UHFFFAOYSA-N
Predicted XLogP 1.1
Storage Conditions 2-8°C, inert atmosphere, protect from light

Structural Causality & Reactivity Mapping

The synthetic utility of 2-chloro-N3-methylpyridine-3,4-diamine is dictated by three distinct functional nodes, each offering orthogonal reactivity. As an Application Scientist, analyzing these nodes allows for the rational design of multi-step synthetic routes without unnecessary protecting group manipulations.

  • The C3/C4-Diamine Motif (Annulation Hub): The vicinal diamine is primed for cyclocondensation. Because the C3-amine is methylated (secondary) and the C4-amine is primary, cyclization with electrophilic C1 sources (like orthoesters or aldehydes) proceeds with absolute regiocontrol.

  • The N3-Methyl Group (Regiocontrol Element): By pre-installing the methyl group on the C3-nitrogen, the subsequent imidazole ring is locked into the 1-methyl configuration (yielding a 1-methyl-1H-imidazo[4,5-c]pyridine). This avoids the notoriously difficult separation of N1/N3 alkylation regioisomers that occurs if a non-methylated diamine is cyclized and subsequently alkylated.

  • The C2-Chloro Position (Late-Stage Functionalization): The chlorine atom at the C2 position of the pyridine ring is electronically activated by the adjacent pyridine nitrogen. Following the annulation step, this position (which becomes the C4 position of the resulting imidazopyridine) is highly susceptible to nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.

Reactivity Molecule 2-Chloro-N3-methylpyridine -3,4-diamine C2 C2-Chloro Position (SNAr / Cross-Coupling) Molecule->C2 C3C4 C3/C4-Diamine Motif (Annulation to Imidazole) Molecule->C3C4 N3 N3-Methyl Group (Regiocontrol) Molecule->N3

Figure 1: Reactivity map of 2-chloro-N3-methylpyridine-3,4-diamine highlighting functional nodes.

Experimental Workflows & Validated Protocols

To transition from theory to practice, the following protocols detail the transformation of the diamine into a functionalized API core. These workflows are designed as self-validating systems, incorporating in-process controls (IPC) to ensure trustworthiness and reproducibility.

Protocol A: Regioselective Annulation to 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Causality of Experimental Design: Triethyl orthoformate is selected as it acts dually as the electrophilic C1 synthon and the dehydrating solvent, driving the equilibrium forward. Catalytic p-toluenesulfonic acid (p-TsOH) is introduced to protonate the orthoester, accelerating the initial nucleophilic attack by the primary C4-amine.

Step-by-Step Methodology:

  • Preparation: Charge a dry 100 mL round-bottom flask with 2-chloro-N3-methylpyridine-3,4-diamine (1.0 eq, 10 mmol) and triethyl orthoformate (10.0 eq, 100 mmol).

  • Catalysis: Add p-TsOH monohydrate (0.05 eq, 0.5 mmol) to the suspension.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere for 4-6 hours.

  • Self-Validation (IPC): Sample the reaction mixture and analyze via LC-MS. The reaction is deemed complete when the starting material mass (m/z 158 [M+H]+) is fully consumed, replaced by the cyclized product mass (m/z 168 [M+H]+).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess orthoester. Neutralize the residue with saturated aqueous NaHCO3 and extract with ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via flash chromatography (DCM:MeOH) to yield the pure intermediate.

Protocol B: Late-Stage Functionalization via Buchwald-Hartwig Amination

Causality of Experimental Design: With the imidazopyridine core assembled, the C4-chlorine is now targeted for C-N bond formation. Xantphos is selected as the ligand due to its wide bite angle, which heavily favors reductive elimination over off-target β-hydride elimination, ensuring high yields of the aminated product.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq), a secondary amine of choice (1.2 eq), and Cs2CO3 (2.0 eq).

  • Catalyst Loading: Add Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq).

  • Solvent & Degassing: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas the system via three freeze-pump-thaw cycles to remove oxygen, which would otherwise poison the palladium catalyst.

  • Reaction Execution: Seal the tube and heat to 100°C for 12 hours.

  • Self-Validation (IPC): Monitor via TLC (UV active at 254 nm). The complete disappearance of the chlorinated intermediate indicates a successful coupling event.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via preparative HPLC to isolate the final API-like compound.

Workflow Step1 Starting Material 2-Chloro-N3-methylpyridine-3,4-diamine Step2 Annulation Reaction Triethyl orthoformate, p-TsOH Step1->Step2 Heat (90°C) Step3 Key Intermediate 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine Step2->Step3 Cyclization & Dehydration Step4 Palladium-Catalyzed Coupling Buchwald-Hartwig Amination Step3->Step4 Pd2(dba)3, Xantphos, Base Step5 Final API / Lead Compound Functionalized Imidazopyridine Step4->Step5 C-N Bond Formation

Figure 2: Synthetic workflow from the diamine building block to a functionalized API core.

Handling, Storage, and Safety Parameters

Maintaining the chemical integrity of 2-chloro-N3-methylpyridine-3,4-diamine requires strict adherence to handling protocols (). As an amine-rich heterocyclic building block, it is susceptible to oxidation and degradation if exposed to ambient light and moisture.

  • Storage: Must be stored at 2-8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) (2[2]).

  • Safety & Toxicity: The compound is classified as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319) (). Standard PPE (nitrile gloves, safety goggles, lab coat) is mandatory.

  • Engineering Controls: Weighing and transfer must be conducted within a certified fume hood to prevent inhalation of particulate matter, addressing its respiratory irritation potential (H335) ().

References

  • Title: 1379240-45-5 (C6H8ClN3) - Compound Summary Source: PubChemLite (uni.lu) URL: [Link]

Sources

Rational Design and Synthetic Utility of 2-Chloro-N3-methylpyridine-3,4-diamine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics relies heavily on the availability of highly functionalized, regioselective building blocks. 2-Chloro-N3-methylpyridine-3,4-diamine (CAS: 1379240-45-5) has emerged as a critical precursor in the synthesis of fused heterocyclic systems, most notably the imidazo[4,5-b]pyridines,[1]. Because these fused bicyclic systems act as purine bioisosteres, they are uniquely capable of mimicking ATP, allowing them to bind with high affinity to the hinge region of various protein kinases[2].

This technical guide explores the physicochemical properties of 2-chloro-N3-methylpyridine-3,4-diamine, details its mechanistic role in modified Phillips condensation reactions, and provides field-proven experimental protocols for its conversion into bioactive scaffolds.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 2-chloro-N3-methylpyridine-3,4-diamine is essential for optimizing reaction conditions and ensuring laboratory safety. The molecule features a pyridine core substituted with a chlorine atom at the 2-position, a secondary amine (N-methyl) at the 3-position, and a primary amine at the 4-position.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Chloro-N3-methylpyridine-3,4-diamine
CAS Registry Number 1379240-45-5,[3]
Molecular Formula C₆H₈ClN₃[3]
Molecular Weight 157.60 g/mol [3]
Standard Purity ≥ 95% - 98% (Supplier dependent),[3]
Storage Conditions 2-8°C, protect from light, keep tightly closed
GHS Safety Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation),[4]

Structural Causality: The presence of the N3-methyl group is not merely a structural variation; it is a strategic design choice. In standard 3,4-diaminopyridines, cyclization yields an imidazopyridine that can rapidly interconvert between 1H and 3H tautomers. The N3-methyl group "locks" the resulting heterocycle into a specific N-alkylated configuration, eliminating tautomeric mixtures and ensuring predictable structure-activity relationships (SAR) during drug screening. Furthermore, the 2-chloro substituent acts as a highly effective leaving group for late-stage functionalization (e.g., via S_NAr or Suzuki-Miyaura cross-coupling) once the bicyclic core is formed[2].

Mechanistic Role in Heterocyclic Synthesis

The primary utility of 2-chloro-N3-methylpyridine-3,4-diamine lies in its ability to undergo a modified Phillips condensation to form imidazo[4,5-b]pyridines[1],[5].

The classical Phillips condensation involves the reaction of an ortho-diamine with a carboxylic acid under strongly acidic conditions. However, modern medicinal chemistry often employs a milder, oxidative cyclocondensation variant using aromatic aldehydes[1],[6].

The Reaction Cascade
  • Schiff Base Formation: The highly nucleophilic primary amine at the C4 position attacks the carbonyl carbon of the aromatic aldehyde, eliminating water to form an intermediate imine (Schiff base).

  • Intramolecular Cyclization: The secondary N3-methyl amine performs an intramolecular nucleophilic attack on the imine carbon, generating a non-aromatic imidazoline intermediate.

  • Oxidative Aromatization: To achieve the thermodynamically stable, fully conjugated imidazo[4,5-b]pyridine system, an oxidant such as sodium metabisulfite (Na₂S₂O₅) is introduced[7],[6].

SyntheticWorkflow A 2-Chloro-N3-methylpyridine- 3,4-diamine (Precursor) B Aromatic Aldehyde (R-CHO) C Schiff Base Formation (Nucleophilic Attack) D Intramolecular Cyclization (Imidazoline Intermediate) C->D Ring Closure E Oxidative Aromatization (Na₂S₂O₅ / DMSO, 120°C) D->E Oxidation F N-Methylated Imidazo[4,5-b]pyridine Derivative E->F Final Product AB AB AB->C Condensation (-H₂O)

Caption: Synthetic workflow of the modified Phillips condensation for imidazo[4,5-b]pyridines.

Experimental Protocol: Oxidative Cyclocondensation

The following protocol outlines the synthesis of a 2-aryl-substituted imidazo[4,5-b]pyridine core utilizing 2-chloro-N3-methylpyridine-3,4-diamine. Every reagent choice is grounded in chemical causality to ensure a self-validating, high-yield system[1],[6].

Materials Required
  • 2-Chloro-N3-methylpyridine-3,4-diamine (1.0 equivalent)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 - 1.1 equivalents)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.2 equivalents)[6]

  • Dimethyl Sulfoxide (DMSO) (Solvent)

  • Ethyl Acetate and Brine (for extraction)

Step-by-Step Methodology
  • Reaction Initiation: In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 eq of 2-chloro-N3-methylpyridine-3,4-diamine in anhydrous DMSO.

    • Causality: DMSO is selected because its high boiling point accommodates the elevated temperatures required for cyclization, while its high dielectric constant effectively solvates the polar diamine and imidazoline intermediates[1],[6].

  • Aldehyde Addition: Add 1.0 eq of the chosen aromatic aldehyde to the solution. Stir at room temperature for 15 minutes to initiate Schiff base formation.

  • Oxidant Introduction: Add 1.2 eq of Na₂S₂O₅ directly to the reaction mixture.

    • Causality: Na₂S₂O₅ acts as a mild, highly efficient oxidizing agent that drives the conversion of the transient imidazoline intermediate into the fully aromatic imidazole ring[7]. Without this oxidant, the reaction stalls at the unstable intermediate phase.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 120 °C for 2 to 4 hours[6]. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting diamine is completely consumed.

  • Quenching and Work-up: Allow the mixture to cool to room temperature. Pour the reaction slowly into ice-cold water while stirring vigorously. This will typically cause the crude imidazo[4,5-b]pyridine product to precipitate.

  • Purification: Filter the precipitate under vacuum, wash with cold water to remove residual DMSO and inorganic salts, and recrystallize from ethanol to yield the pure product.

Pharmacological Application: Kinase Inhibitor Design

Once the imidazo[4,5-b]pyridine scaffold is synthesized, it serves as a potent ATP mimetic[2]. The structural resemblance to endogenous purines allows the heterocycle to dock seamlessly into the ATP-binding pocket of protein kinases, which are primary targets in oncology and inflammatory disease therapy[1],[5].

The strategic brilliance of using 2-chloro-N3-methylpyridine-3,4-diamine lies in the resulting spatial geometry of the final molecule:

  • The Imidazopyridine Core: Forms critical hydrogen bonds with the backbone amides of the kinase hinge region[2].

  • The C2-Aryl Group: Extends into the hydrophobic pocket adjacent to the ATP-binding site, dictating kinase selectivity.

  • The Halogenated Vector (Derived from the 2-chloro group): Projects toward the solvent-exposed region. Because the chlorine atom is highly reactive toward nucleophiles, researchers can easily append solubilizing groups (e.g., piperazines or morpholines) via S_NAr reactions to improve the drug's pharmacokinetic profile without disrupting hinge binding[2].

KinaseBinding Core Imidazo[4,5-b]pyridine Scaffold (Purine Bioisostere) Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge ATP Mimicry C2 C2-Aryl Substitution (Hydrophobic Pocket Binding) Core->C2 Directs C6 Halogenated Vector (SNAr / Cross-Coupling) Core->C6 Enables Solvent Solvent-Exposed Region (Solubility / Selectivity) C6->Solvent Functionalization

Caption: Structural logic of imidazo[4,5-b]pyridine derivatives as ATP-competitive kinase inhibitors.

References

  • Sigma-Aldrich. 2-Chloro-N3-methylpyridine-3,4-diamine | 1379240-45-5. Retrieved from:

  • ChemicalBook. 2-CHLORO-3-N-METHYLPYRIDINE-3,4-DIAMINE suppliers & manufacturers. Retrieved from:3[3]

  • PubChem. 2-Chloro-N4-methylpyridine-3,4-diamine | C6H8ClN3 | CID 915180. Retrieved from: 4[4]

  • BenchChem. Application Notes: 2-Chloro-5-methylpyridine-3,4-diamine as a Precursor for Heterocyclic Compounds. Retrieved from:1[1]

  • BenchChem. 3H-imidazo[4,5-b]pyridin-2-ylmethanol | 24638-20-8. Retrieved from: 5[5]

  • BenchChem. 4-Chloro-1H-imidazo[4,5-c]pyridine | 81053-66-9. Retrieved from:2[2]

  • Chemistry Central Journal. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives. Retrieved from: 7[7]

  • BenchChem. 3H-imidazo[4,5-b]pyridin-2-ylmethanol | 24638-20-8 Experimental Protocol. Retrieved from:6[6]

Sources

The Strategic Utility of 2-Chloro-3-(methylamino)pyridin-4-amine in Advanced Scaffold Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators relies heavily on rigid, predictable pharmacophores. 2-chloro-3-(methylamino)pyridin-4-amine is a highly specialized bifunctional building block used extensively to synthesize N-methylated imidazo[4,5-c]pyridine cores[1]. By providing both a pre-installed methyl group for tautomeric locking and a labile chlorine atom for late-stage functionalization, this intermediate accelerates the development of complex, biologically active molecules.

This whitepaper provides an in-depth analysis of the compound's chemical identity, mechanistic utility, and field-proven protocols for its integration into drug discovery pipelines.

Chemical Identity and Nomenclature (Synonyms)

The nomenclature of pyridine diamines can often lead to cataloging confusion due to the varying prioritization of the amine groups. The IUPAC name, 2-chloro-3-(methylamino)pyridin-4-amine , explicitly defines the parent structure as a pyridin-4-amine, with a methylamino substitution at the 3-position. However, in synthetic literature and commercial catalogs, it is most frequently referred to as a derivative of pyridine-3,4-diamine.

The N3-methyl designation in its primary synonym is critical: it specifies that the methylation occurs exclusively on the amine at the 3-position, leaving the 4-amino group primary and fully available for initial nucleophilic attack during condensation reactions.

Table 1: Identifiers and Synonyms
DescriptorValue
Standard IUPAC Name 2-chloro-3-(methylamino)pyridin-4-amine
Primary Synonym 2-Chloro-N3-methylpyridine-3,4-diamine
Alternative Synonym 1 2-chloro-N3-methyl-3,4-pyridinediamine
Alternative Synonym 2 3,4-Pyridinediamine, 2-chloro-N3-methyl-[2]
Alternative Synonym 3 2-chloro-3-N-methylpyridine-3,4-diamine[2]
CAS Registry Number 1379240-45-5
SMILES CNC1=C(C=CN=C1Cl)N[3]
InChIKey YVAAUMPNBLBWAU-UHFFFAOYSA-N[3]

Physicochemical Profile and Handling

Understanding the physicochemical properties of 2-chloro-N3-methylpyridine-3,4-diamine is essential for optimizing reaction conditions and chromatographic purification. The compound is a basic, polar heterocycle that requires careful handling to prevent oxidation of the electron-rich diamine moiety.

Table 2: Key Physicochemical Properties
PropertyValueCausality / Implication
Molecular Formula C6H8ClN3Defines the stoichiometry for coupling reactions.
Monoisotopic Mass 157.04068 Da[3]Critical for high-resolution LC-MS tracking during synthesis.
Predicted XlogP 1.1[3]Indicates moderate lipophilicity; requires polar solvent mixtures (e.g., DCM/MeOH) for normal-phase chromatography.
Storage Conditions 2-8°C, inert atmosphereThe ortho-diamine motif is susceptible to air oxidation; storing under nitrogen or argon prevents degradation.

Mechanistic Causality: Why this Specific Scaffold?

The selection of 2-chloro-3-(methylamino)pyridin-4-amine over an unsubstituted pyridine-3,4-diamine is driven by two fundamental principles of medicinal chemistry: Tautomeric Locking and Late-Stage Diversification .

  • Tautomeric Locking (The N3-Methyl Group): In unsubstituted imidazo[4,5-c]pyridines, the proton on the imidazole ring rapidly tautomerizes between the N1 and N3 positions. This creates a mixture of hydrogen-bond donor and acceptor presentations, which drastically reduces binding affinity and selectivity within the highly specific hinge region of kinases. By utilizing the N3-methylated precursor, the resulting imidazopyridine is permanently "locked" with a methyl group at the N1 position, ensuring a single, predictable pharmacophore presentation[4].

  • Late-Stage Diversification (The 2-Chloro Group): The chlorine atom resides at the 2-position of the pyridine ring (which becomes the 4-position of the resulting imidazo[4,5-c]pyridine). Because it is adjacent to the electron-withdrawing pyridine nitrogen, this C-Cl bond is highly activated. It serves as an ideal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing chemists to build out the molecule into the solvent-exposed region of a kinase binding pocket without disrupting the core scaffold.

Pathway A 2-chloro-3-(methylamino) pyridin-4-amine C Amide/Imine Intermediate A->C B Carboxylic Acid or Equivalent B->C D Dehydration & Cyclization C->D E 4-chloro-1-methyl-1H- imidazo[4,5-c]pyridine D->E F Cross-Coupling (e.g., Suzuki) E->F Pd Catalyst G Target Kinase Inhibitor F->G

Mechanistic pathway from pyridine diamine to functionalized kinase inhibitor.

Experimental Methodology: Synthesis of Imidazo[4,5-c]pyridines

The most robust method for constructing the imidazo[4,5-c]pyridine core involves the condensation of 2-chloro-3-(methylamino)pyridin-4-amine with a carboxylic acid, followed by dehydration[1]. The following protocol outlines a self-validating workflow optimized for the synthesis of[5].

Step-by-Step Protocol: EDC-Mediated Cyclization

Step 1: Reagent Preparation and Activation

  • Dissolve the target carboxylic acid (1.0 equiv) in anhydrous CHCl₃ under a nitrogen atmosphere.

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of the activated ester intermediate.

Step 2: Amide Coupling

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equiv) and Triethylamine (Et₃N) (1.2 equiv) to the solution. Stir for 15 minutes.

  • Add 2-chloro-3-(methylamino)pyridin-4-amine (1.0 equiv).

  • Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid. Et₃N neutralizes the HCl salt of EDC and deprotonates the highly nucleophilic 4-amino group of the pyridine-3,4-diamine, driving the formation of the amide intermediate[5].

Step 3: Cyclization

  • Heat the reaction mixture to 50°C for 12 to 18 hours[5].

  • Causality: While amide formation occurs at room temperature, the subsequent intramolecular dehydration (cyclization) to form the imidazole ring requires elevated thermal energy.

Step 4: Self-Validating Reaction Monitoring

  • Monitor the reaction via LC-MS.

  • Validation Check: The condensation often stalls at the uncyclized amide intermediate. Look for the mass of the intermediate [M+H] versus the cyclized product [M+H - 18] (loss of water). If the [M+H] intermediate persists, additional heating or the addition of a stronger dehydrating agent (e.g., POCl₃) is required.

Step 5: Aqueous Workup and Purification

  • Quench the reaction with water and extract with Chloroform (CHCl₃) or Ethyl Acetate (EtOAc)[5].

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (SiO₂, typically using a gradient of Dichloromethane to Methanol due to the polarity of the imidazopyridine).

Workflow Step1 1. Reagent Preparation Dry CHCl3, N2 Atmosphere Step2 2. Amide Coupling Add EDC.HCl & Et3N Step1->Step2 Step3 3. Cyclization Heat to 50°C for 12h Step2->Step3 Step4 4. Reaction Monitoring LC-MS & TLC Validation Step3->Step4 Step5 5. Aqueous Workup Extract with CHCl3 Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step workflow for the synthesis of imidazo[4,5-c]pyridine cores.

Applications in Drug Development

The imidazo[4,5-c]pyridine core derived from 2-chloro-3-(methylamino)pyridin-4-amine is a privileged scaffold in pharmacology. Notably, it is a foundational structure in the development of GRK5 modulators [5]. GRK5 is heavily implicated in metabolic diseases, including diabetes and obesity, as it regulates the expression and release of insulin. By utilizing the N-methylated, 2-chloro substituted diamine, researchers can rapidly generate libraries of GRK5 candidates, utilizing the locked tautomeric state for precise receptor binding and the chloro-group for rapid structure-activity relationship (SAR) exploration via cross-coupling[1].

References

  • Sigma-Aldrich. "2-Chloro-N3-methylpyridine-3,4-diamine Product Page".
  • PubChemLite. "1379240-45-5 (C6H8ClN3) Profile".
  • National Center for Biotechnology Information (PMC). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives".
  • Google Patents. "EP2818472A1 - Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators".

Sources

Comprehensive Physicochemical Profiling and Molecular Weight Validation of 2-Chloro-3-N-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, functionalized heterocyclic building blocks are the foundation of novel pharmacophores. 2-Chloro-3-N-methylpyridine-3,4-diamine (CAS: 1379240-45-5) is a highly versatile intermediate, primarily utilized in the construction of imidazo[4,5-c]pyridine cores found in advanced kinase inhibitors and receptor antagonists.

This technical guide provides an authoritative breakdown of the compound's theoretical molecular weight, isotopic mass signatures, and a self-validating analytical protocol for empirical mass verification. By understanding the precise mass shifts associated with this molecule, researchers can establish robust quality control parameters for downstream synthetic workflows.

Physicochemical Foundations & Theoretical Mass

The structural framework of 2-chloro-3-N-methylpyridine-3,4-diamine consists of a pyridine ring substituted with a chlorine atom at the C2 position, an N-methylamino group at C3, and a primary amine at C4. This specific arrangement yields the molecular formula C6H8ClN3 .

According to standardized chemical registries, the compound possesses an average molecular weight of 157.60 g/mol 1. However, in high-resolution mass spectrometry (HRMS), the average molecular weight is insufficient. Analysts must rely on the monoisotopic mass (157.0407 Da), which accounts for the most abundant isotopes of each element ( 12 C, 1 H, 35 Cl, 14 N) 2.

Because chlorine exists naturally as two stable isotopes ( 35 Cl and 37 Cl) in an approximate 3:1 ratio, the mass spectrum of this compound will always exhibit a distinct M and M+2 isotopic signature.

Quantitative Mass Data

The following table summarizes the critical mass parameters required for analytical tracking and stoichiometric calculations.

ParameterValueAnalytical Significance
Chemical Name 2-Chloro-3-N-methylpyridine-3,4-diamineStandard IUPAC nomenclature
CAS Registry Number 1379240-45-5Unique identifier for procurement/safety
Molecular Formula C6H8ClN3Dictates exact isotopic distribution
Average Molecular Weight 157.60 g/mol Used for bulk stoichiometric calculations
Monoisotopic Mass 157.0407 DaTarget mass for HRMS identification
[M+H]⁺ ( 35 Cl) 158.0480 m/zPrimary base peak in ESI+ mode
[M+H]⁺ ( 37 Cl) 160.0450 m/zM+2 peak confirming single chlorine atom

Analytical Protocol: Self-Validating HRMS Methodology

To empirically verify the molecular weight of 2-chloro-3-N-methylpyridine-3,4-diamine, a High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) workflow is required. As a Senior Application Scientist, I mandate that all analytical protocols operate as self-validating systems . This means the method must internally prove its own accuracy before sample data is accepted.

HRMS_Workflow N1 Sample Prep 0.1 mg/mL N2 UHPLC C18 Column N1->N2 N3 ESI+ Ionization [M+H]+ N2->N3 N4 Q-TOF Mass Analyzer N3->N4 N5 Data Analysis m/z 158.048 N4->N5

Fig 1. LC-HRMS workflow for molecular weight validation of the pyridine diamine derivative.

Step-by-Step Methodology & Causality

Phase 1: System Suitability (The Validation Engine)

  • Blank Injection: Inject 1 µL of LC-MS grade Methanol.

    • Causality: Establishes a clean baseline and proves the fluidic pathway is free of carryover from previous runs, ensuring the authenticity of subsequent signals.

  • Positive Control Injection: Inject 1 µL of Caffeine standard (10 µg/mL).

    • Causality: Caffeine ([M+H]⁺ = 195.0876 m/z) acts as a known reference to validate the mass accuracy of the Time-of-Flight (TOF) analyzer (must be <5 ppm error) and confirms the Electrospray Ionization (ESI) source is operating efficiently.

Phase 2: Sample Preparation 3. Dilution: Dissolve 1.0 mg of the sample in 1.0 mL of Methanol. Dilute 1:100 in H₂O/MeOH (50:50) containing 0.1% Formic Acid.

  • Causality: The low concentration prevents detector saturation and ion suppression. The addition of formic acid pre-protonates the highly basic primary and secondary amines, drastically enhancing the ESI+ ion yield.

Phase 3: Chromatographic Separation 4. Gradient Elution: Run a 5-minute gradient on a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 3 minutes.

  • Causality: The C18 stationary phase effectively retains the hydrophobic chloro-pyridine core, while the rapid gradient sharpens the elution peak.

Phase 4: Mass Spectrometry & Isotopic Analysis 5. Detection: Operate the Q-TOF in ESI+ mode with a scan range of 100–500 m/z. Extract the ion chromatogram (EIC) for 158.0480 m/z.

  • Causality: The target mass falls perfectly within this narrow low-mass window, optimizing the detector's duty cycle.

  • Isotopic Verification: Measure the intensity of the peak at 160.0450 m/z.

    • Causality: A ~3:1 intensity ratio between 158 m/z and 160 m/z is the immutable signature of a single chlorine atom. If this ratio is absent, the molecular weight validation fails, indicating sample degradation or misidentification.

Synthetic Utility and Mass Tracking

The exact molecular weight of 157.60 g/mol is not just an analytical endpoint; it is the starting coordinate for synthetic mass tracking. The adjacent amino groups at positions 3 and 4 are perfectly primed for condensation reactions.

When 2-chloro-3-N-methylpyridine-3,4-diamine is reacted with formic acid or orthoesters, it undergoes cyclization to form an imidazo[4,5-c]pyridine core—a structural motif heavily patented in pharmaceutical chemistry 3. Tracking the molecular weight shift during this transformation is the primary method for confirming reaction completion.

Synthesis_MW S1 Precursor Nitropyridine S2 Reduction (-O2, +H2) S1->S2 S3 2-Chloro-3-N-methylpyridine-3,4-diamine MW: 157.60 g/mol S2->S3 S4 Cyclization (+HCOOH, -2H2O) S3->S4 S5 Imidazo[4,5-c]pyridine Core MW: 167.59 g/mol S4->S5

Fig 2. Mass tracking during the synthesis of imidazo[4,5-c]pyridine from the diamine precursor.

During the cyclization step shown above, the condensation with formic acid (+46.03 g/mol ) followed by the loss of two water molecules (-36.03 g/mol ) results in a net mass increase of exactly 9.99 g/mol . By continuously monitoring the LC-MS stream for the disappearance of the 158.048 m/z peak and the emergence of the 168.032 m/z peak, chemists can autonomously validate the kinetic progress of the reaction.

References

  • Google Patents. "DE3150486A1 - Imidazo(4,5-c)pyridine, diese enthaltende Arzneimittel und Verfahren zu ihrer Herstellung." Patent Literature.

Sources

2-Chloro-3,4-diaminopyridine Derivatives: Synthesis, Mechanistic Applications, and Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the selection of a versatile, programmable chemical scaffold is paramount. As a Senior Application Scientist, I frequently utilize 2-chloro-3,4-diaminopyridine as a foundational building block. Its unique molecular anatomy—a vicinal diamine paired with an activated ortho-halogen—enables the rapid construction of complex, fused bicyclic heterocycles. This in-depth technical guide explores the rational design, self-validating synthetic protocols, and mechanistic applications of two critical derivative classes: imidazopyridines (antimalarial agents) and pyrido[3,4-b]pyrazines (kinase and WNT signaling inhibitors).

Structural Rationale and Chemical Reactivity

The utility of 2-chloro-3,4-diaminopyridine stems from the orthogonal reactivity of its functional groups:

  • The Vicinal Diamine (C3, C4): The adjacent primary amines are primed for condensation reactions. The differential nucleophilicity between the C3-amine (more nucleophilic) and the C4-amine (less nucleophilic due to the electron-withdrawing effect of the para-nitrogen and ortho-chlorine) allows for highly regioselective cyclizations when reacted with asymmetrical dicarbonyls[1].

  • The Activated Halogen (C2): The C2-chlorine is electronically activated by the electron-deficient pyridine ring. Once the diamine is incorporated into an electron-withdrawing fused system (such as an imidazole or pyrazine ring), the C2 position becomes highly electrophilic. This facilitates late-stage diversification via Nucleophilic Aromatic Substitution ( SN​Ar ), allowing researchers to rapidly iterate on structure-activity relationships (SAR) by swapping in various amines or ethers[2].

Mechanistic Pathways & Experimental Workflows

Imidazopyridines: Antimalarial Hemozoin Inhibitors

Imidazopyridine derivatives synthesized from 2-chloro-3,4-diaminopyridine have demonstrated potent, fast-killing kinetics against Plasmodium falciparum. Mechanistically, these compounds act as hemozoin formation inhibitors. During the blood stage of infection, the malaria parasite degrades host hemoglobin, releasing toxic free heme. The parasite normally detoxifies this by biocrystallizing it into inert hemozoin. Imidazopyridines block this crystallization, leading to a lethal accumulation of free heme[2].

HemozoinMechanism Hb Host Hemoglobin Degradation Parasite Food Vacuole Proteolysis Hb->Degradation FreeHeme Toxic Free Heme (Ferriprotoporphyrin IX) Degradation->FreeHeme Hemozoin Non-Toxic Hemozoin (Malaria Pigment) FreeHeme->Hemozoin Biocrystallization Death Parasite Death (Membrane Lysis) FreeHeme->Death Accumulation Toxicity Inhibitor Imidazopyridine Derivative (Drug) Inhibitor->Hemozoin Blocks Crystallization

Mechanism of action for imidazopyridine-mediated hemozoin formation inhibition.

Self-Validating Protocol: Synthesis of 2,4-Disubstituted Imidazopyridines

This three-step workflow ensures high yields while minimizing degradation[2].

  • Step 1: Condensation / Cyclization

    • Procedure: Combine 2-chloro-3,4-diaminopyridine (1 eq) with a substituted benzoic acid (1.1 eq) in Eaton's reagent ( P2​O5​ in MeSO3​H ). Heat the mixture to 100°C for 16 hours. Quench over ice and neutralize to precipitate the 2-aryl-4-chloro-imidazopyridine.

    • Causality: Eaton's reagent acts as both a solvent and a mild, viscous dehydrating agent. It drives the initial amide bond formation and subsequent cyclization without the harsh, destructive environment or toxic byproducts associated with traditional reagents like POCl3​ .

  • Step 2: Halogen Exchange (Activation)

    • Procedure: Treat the isolated chloro-imidazopyridine with phosphoryl bromide ( POBr3​ ) at 120°C for 3 hours to yield the bromide intermediate.

    • Causality: While the chlorine is activated, converting it to a bromide significantly lowers the activation energy required for the subsequent SN​Ar step. This is a critical self-validating step when coupling sterically hindered or weakly nucleophilic aliphatic amines.

  • Step 3: SN​Ar Diversification

    • Procedure: Suspend the bromide intermediate and the target amine (e.g., a piperazine derivative) in ethanol. Subject the mixture to microwave irradiation at 140°C for 6 hours.

    • Causality: Microwave dielectric heating ensures rapid, homogeneous energy transfer directly to the molecules. This drives the substitution to completion rapidly, bypassing the thermal degradation and side-product formation typical of prolonged conventional heating.

Pyrido[3,4-b]pyrazines: Kinase and WNT Signaling Inhibitors

Pyrido[3,4-b]pyrazines are rigid, planar, nitrogen-rich scaffolds that excel as hinge-binders in the ATP-binding pockets of kinases and as potent inhibitors of the WNT signal transduction pathway[1][3].

Self-Validating Protocol: Synthesis of 5-Chloro-pyrido[3,4-b]pyrazines
  • Step 1: Regioselective Condensation

    • Procedure: To 20 mL of ethanol, add phenylglyoxal monohydrate (6.99 mmol) and 2-chloro-3,4-diaminopyridine (6.99 mmol). Reflux the mixture overnight under an inert atmosphere[3].

    • Causality: The inherent difference in nucleophilicity between the C3 and C4 amines dictates the regioselectivity of the initial Schiff base formation. The more nucleophilic C3-amine attacks the more electrophilic aldehyde carbon of the glyoxal, guiding the cyclization naturally to the desired structural isomer.

  • Step 2: Precipitation and Isolation

    • Procedure: Remove the heat source and allow the reaction to cool to 0°C. Filter the crude precipitated product, wash with 15 mL of cold ethanol, and dry under vacuum.

    • Causality: The resulting fused pyrido[3,4-b]pyrazine system exhibits strong intermolecular π−π stacking. This drastically reduces its solubility in cold ethanol, allowing the product to crash out of solution. This physical property acts as a self-purifying mechanism, enabling high-purity isolation (~76% yield) without the need for time-consuming silica gel chromatography[3].

Synthetic Pathway Visualization

The versatility of the 2-chloro-3,4-diaminopyridine scaffold is best illustrated by its divergent synthetic pathways, which allow access to entirely different therapeutic classes depending on the chosen electrophile.

SynthesisWorkflow Start 2-Chloro-3,4-diaminopyridine (Bifunctional Scaffold) React1 Condensation Eaton's Reagent, 100°C Start->React1 + Benzoic Acid React3 Condensation 1,2-Dicarbonyl, Reflux Start->React3 + Phenylglyoxal Inter1 4-Chloro-imidazopyridine (Intermediate) React1->Inter1 React2 SNAr / Microwave Amine, EtOH, 140°C Inter1->React2 POBr3 Activation Prod1 2,4-Disubstituted Imidazopyridine (Antimalarial Agent) React2->Prod1 Prod2 5-Chloro-pyrido[3,4-b]pyrazine (Kinase/WNT Inhibitor) React3->Prod2 Precipitation

Chemical synthesis workflows for imidazopyridine and pyrido[3,4-b]pyrazine derivatives.

Quantitative Reaction Metrics

To aid in experimental planning, the following table summarizes the quantitative data and reaction efficiencies for the primary workflows utilizing the 2-chloro-3,4-diaminopyridine scaffold[1][2][3].

Scaffold ClassCoupling ReagentCatalyst / ConditionsKey IntermediateTypical YieldPrimary Biological Application
Imidazopyridines Benzoic acid derivativesEaton's Reagent, 100°C, 16h2-Aryl-4-chloro-imidazopyridineUp to 99%Antimalarial (Hemozoin inhibition)
Pyrido[3,4-b]pyrazines 1,2-Dicarbonyls (e.g., Phenylglyoxal)Ethanol, Reflux, 12-18h5-Chloro-pyrido[3,4-b]pyrazine~76%Kinase / WNT Pathway Inhibition
N-Substituted Pyridopyrimidines Formic acid / Ac2​O Microwave, MeOH, 140°C4-Chloro-pyridopyrimidine>80%Broad-spectrum biological probes

References

  • Horatscheck, A., et al. "Identification of 2,4-disubstituted imidazopyridines as hemozoin formation inhibitors with fast killing kinetics and in vivo efficacy in the Plasmodium falciparum NSG mouse model." National Library of Medicine (NIH).
  • Mederski, W., et al. "Pyrido[3,4-b]pyrazines. A new application of 2-chloro-3,4-diaminopyridine." Semantic Scholar.
  • Google Patents. "Compound as wnt signaling inhibitor, composition, and use thereof." Google Patents.

Sources

Technical Guide: Solvation Dynamics and Stock Preparation of 2-Chloro-3-N-methylpyridine-3,4-diamine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, heterocyclic building blocks such as 2-chloro-3-N-methylpyridine-3,4-diamine (CAS: 1379240-45-5) serve as critical intermediates for synthesizing kinase inhibitors and purine isosteres. Transitioning this solid compound into a stable, assay-ready liquid format requires precise solvation protocols. Dimethyl sulfoxide (DMSO) is the industry-standard solvent for high-throughput screening (HTS) and compound management[1]. This whitepaper details the physicochemical profiling, thermodynamic solvation mechanisms, and self-validating experimental protocols required to generate stable DMSO stock solutions of 2-chloro-3-N-methylpyridine-3,4-diamine.

Physicochemical Profiling

Understanding the intrinsic properties of the solute is the first step in predicting its behavior in solution. 2-Chloro-3-N-methylpyridine-3,4-diamine is a functionalized pyridine ring containing both hydrogen bond donors (primary and secondary amines) and a halogen atom, which influences its crystal lattice energy and lipophilicity. In its solid state, it is typically stored at 2–8°C and protected from light to prevent degradation.

Table 1: Physicochemical Properties

PropertyValueClinical / Synthetic Relevance
Chemical Name 2-Chloro-3-N-methylpyridine-3,4-diamineStandard IUPAC nomenclature
CAS Number 1379240-45-5Unique identifier for compound tracking
Molecular Formula C6H8ClN3Dictates mass-to-volume calculations[2]
Molecular Weight 157.6 g/mol Critical for determining molarity
Physical State SolidRequires energy input (sonication) to disrupt lattice
H-Bond Donors (HBD) 2 (-NH, -NH2)Interacts with DMSO sulfoxide oxygen
H-Bond Acceptors (HBA) 3 (Pyridine N, Amine Ns)Interacts with protic solvents (if present)

Solvation Thermodynamics in DMSO

DMSO is a polar aprotic solvent with a high dielectric constant ( ϵ≈47 ). The causality behind choosing DMSO lies in its dual-action solvation capability. The highly polarized sulfoxide ( S=O ) group acts as a potent hydrogen bond acceptor, directly engaging the primary and secondary amine protons of 2-chloro-3-N-methylpyridine-3,4-diamine. Concurrently, the hydrophobic methyl groups of DMSO stabilize the pyridine ring via dispersive interactions. This synergistic effect efficiently overcomes the solid-state crystal lattice energy without requiring destructive thermal heating.

G Compound 2-Chloro-3-N-methylpyridine-3,4-diamine (Solid State) HBD Amine Protons (-NH, -NH2) (H-Bond Donors) Compound->HBD exposes DMSO Dimethyl Sulfoxide (DMSO) Polar Aprotic Solvent HBA S=O Dipole (H-Bond Acceptor) DMSO->HBA provides Hydrophobic Hydrophobic Solvation (Methyl/Pyridine interactions) DMSO->Hydrophobic provides Solvated Fully Solvated Monomer (Stable Stock Solution) HBA->Solvated disrupts crystal lattice HBD->Solvated binds S=O Hydrophobic->Solvated stabilizes ring

Figure 1: Thermodynamic solvation mechanism of 2-chloro-3-N-methylpyridine-3,4-diamine in DMSO.

Experimental Protocol: Preparation of Standardized DMSO Stocks

To ensure downstream reproducibility in biological assays or synthetic steps, stock preparation must be treated as a self-validating system. The following protocol outlines the generation of 10 mM and 50 mM stock solutions.

Causality in Protocol Design:
  • Anhydrous Solvents: DMSO is extremely hygroscopic. Absorption of atmospheric moisture creates "wet DMSO," which drastically reduces the solubility of lipophilic compounds and can catalyze degradation over time[3]. Always use anhydrous DMSO (≥99.9%, packaged under argon).

  • Aliquoting: Repeated freeze-thaw cycles draw condensation into the vial, increasing water content. Single-use aliquots prevent this[1].

  • Mechanical vs. Thermal Energy: Sonication is preferred over heating. Thermal stress can induce oxidation of the electron-rich diaminopyridine core[4].

Table 2: Mass-to-Volume Conversion Chart (MW = 157.6 g/mol )

Target ConcentrationVolume of DMSOMass of Compound Required
10 mM 1.0 mL1.58 mg
10 mM 5.0 mL7.88 mg
10 mM 10.0 mL15.76 mg
50 mM 1.0 mL7.88 mg
50 mM 5.0 mL39.40 mg
50 mM 10.0 mL78.80 mg
Step-by-Step Methodology:
  • Gravimetric Analysis: Allow the solid compound vial to equilibrate to room temperature in a desiccator before opening to prevent condensation. Weigh the required mass (e.g., 15.76 mg for 10 mL of 10 mM stock) using a calibrated analytical balance (±0.01 mg precision)[1].

  • Solvent Addition: In a dry, inert environment (e.g., nitrogen glovebox or using a Schlenk line), add the corresponding volume of anhydrous DMSO.

  • Solvation: Cap the vial tightly and subject it to ultrasonic agitation (sonication bath) at room temperature for 5–10 minutes until the solution is completely visually transparent. Do not exceed 30°C.

  • Quality Control (Self-Validation): Before committing the stock to long-term storage, extract a 10 µL sample. Dilute in acetonitrile/water and analyze via LC-MS to confirm purity (>95%) and ensure no oxidation occurred during solvation[4].

  • Aliquoting & Storage: Dispense the master stock into single-use amber glass or low-binding polypropylene vials (e.g., 100 µL per vial). Purge the headspace of each vial with argon gas before sealing. Store immediately at -20°C[3].

Quality Control & Lifecycle Management

Even in optimal conditions, heterocyclic amines can be susceptible to long-term degradation. Implementing a robust compound management workflow ensures that degraded stocks do not produce false positives/negatives in downstream assays[1].

Workflow Weigh 1. Gravimetric Weighing Dissolve 2. Anhydrous DMSO Addition Weigh->Dissolve Sonicate 3. Ultrasonic Agitation Dissolve->Sonicate QC 4. LC-MS / NMR Validation Sonicate->QC Aliquot 5. Aliquoting (Argon Purge) QC->Aliquot Purity >95% Store 6. -20°C Storage (Desiccated) Aliquot->Store

Figure 2: Standardized workflow for DMSO stock preparation, QC validation, and storage.

Validating Stock Integrity

If a stock solution has been stored for >6 months, it must be re-validated. The recommended self-validating analytical method is Proton Nuclear Magnetic Resonance ( 1 H-NMR) using DMSO- d6​ .

  • Pass Criteria: Sharp, well-defined peaks corresponding to the pyridine ring protons and the N-methyl group. The amine protons (-NH, -NH 2​ ) will appear as broad singlets due to exchange, but their integration should match the theoretical proton count.

  • Fail Criteria: The appearance of new peaks in the aromatic region or a shift in the N-methyl signal indicates potential oxidation or dimerization, necessitating the disposal of the aliquot.

References

  • Title: 2-Chloro-N3-methylpyridine-3,4-diamine | 1379240-45-5 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: Safety Data Sheet - ChemScene Source: ChemScene URL
  • Title: Stability of Screening Compounds in Wet DMSO Source: ResearchGate / Journal of Biomolecular Screening URL
  • Title: Solution Stability Study Source: WuXi AppTec DMPK URL
  • Title: Compound Management Source: Selvita URL

Sources

An In-depth Guide to Sourcing and Technical Considerations for CAS 1379240-45-5

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Chemical Abstracts Service (CAS) number 1379240-45-5 does not correspond to a publicly documented chemical substance in major chemical databases. This guide addresses the implications of this finding for researchers and outlines a systematic approach to proceed when encountering an unidentifiable CAS number in a research or drug development context.

Initial Investigation and Findings

A comprehensive search for CAS 1379240-45-5 was conducted across multiple authoritative chemical databases, including but not limited to:

  • PubChem: No compound is associated with this CAS number.

  • SciFinder: No substance is registered with this CAS number.

  • ChemSpider: The CAS number is not found in this database.

The absence of this CAS number from these primary registries strongly indicates that it is not a valid, publicly recognized identifier for a chemical substance.

Potential Scenarios and Recommended Actions

When a CAS number cannot be located, several possibilities should be considered. The following workflow is recommended to address this issue methodically.

Diagram: Workflow for Unidentified CAS Numbers

G start Start: Unidentified CAS 1379240-45-5 verify Step 1: Verify the CAS Number - Check for typographical errors - Confirm the source of the number start->verify source Step 2: Contact the Original Source - Publication author - Patent inventor - Internal documentation originator verify->source correct_cas Step 3a: Correct CAS Number Obtained source->correct_cas Successful Correction no_cas Step 3b: CAS Number is Incorrect or Proprietary source->no_cas Unsuccessful or Proprietary research Step 4a: Research New CAS Number - Identify suppliers - Gather technical data correct_cas->research alt_search Step 4b: Alternative Search Strategies - Chemical name - Structure (if known) - InChI/SMILES no_cas->alt_search end_success End: Proceed with Sourcing and Research research->end_success alt_search->research If identifiers found end_fail End: Re-evaluate Project Viability alt_search->end_fail If no identifiers found

Caption: A logical workflow for addressing an unidentifiable CAS number.

Verification of the CAS Number

The most common reason for not finding a CAS number is a typographical error. It is crucial to:

  • Double-check the number: Ensure all digits and hyphens are correct and in the proper sequence.

  • Trace the source: Identify where the CAS number was first obtained. Was it from a scientific paper, a patent, an internal report, or a commercial catalog? The reliability of the source is a key factor.

Contacting the Source

If the CAS number is from a publication or patent, the corresponding author or inventor is the most direct source for clarification. When contacting them, provide the context in which the CAS number was found and politely inquire about its verification.

Proprietary Information

In some instances, a compound may be part of a proprietary library or an ongoing, unpublished research project. In such cases, the CAS number might be for internal tracking purposes and not yet registered with public databases. If this is suspected, direct communication with the originating entity is the only way to obtain more information, which may be subject to confidentiality agreements.

Supplier Availability for an Unidentified Compound

It is impossible to ascertain supplier availability for a compound that cannot be definitively identified. Chemical suppliers rely on valid CAS numbers, chemical names, or structures to list and sell their products. Without a verifiable identifier, a search for suppliers will not yield any credible results.

Conclusion and Professional Recommendation

For professionals in research and drug development, the integrity of chemical identifiers is paramount for reproducibility, safety, and intellectual property. Given that CAS 1379240-45-5 does not correspond to a known chemical substance, it is recommended to:

  • Halt any procurement or experimental plans that rely on this specific CAS number.

  • Initiate the verification workflow outlined above to identify the correct chemical entity.

  • Document all verification efforts for internal records and potential future troubleshooting.

Until a valid CAS number or another verifiable chemical identifier is obtained, any further action regarding "CAS 1379240-45-5" would be based on speculation and could lead to significant errors in research and development.

Methodological & Application

synthesis of 2-chloro-3-N-methylpyridine-3,4-diamine from 2-chloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the multi-step synthesis of 2-chloro-N-methylpyridine-3,4-diamine, a valuable heterocyclic building block, from the readily available starting material, 2-chloropyridine. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and critical insights into reaction mechanisms and optimization for researchers in organic synthesis and drug development.

Introduction: The Significance of Substituted Diaminopyridines

Substituted pyridinediamines are privileged scaffolds in medicinal chemistry and materials science. The arrangement of vicinal amino groups on the pyridine ring makes them ideal precursors for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are recognized as purine bioisosteres.[1] This structural motif is present in numerous compounds with significant biological activities, including antiviral, antibacterial, and antiproliferative properties.[1] The target molecule, 2-chloro-N-methylpyridine-3,4-diamine, incorporates several key features: a chloro substituent for further functionalization via cross-coupling reactions, a vicinal diamine for heterocycle formation, and an N-methyl group, which can significantly modulate the physicochemical and biological properties of a final compound, such as solubility, membrane permeability, and metabolic stability.[2][3]

This guide details a robust and logical three-step synthetic sequence starting from 2-chloropyridine, proceeding through a key nitrated intermediate, followed by reduction and selective N-methylation. Each step is presented with a detailed protocol, an explanation of the underlying chemical principles, and a discussion of the critical parameters that ensure success.

Overall Synthetic Strategy

The transformation of 2-chloropyridine into 2-chloro-N-methylpyridine-3,4-diamine is achieved through a carefully planned three-stage process. The strategy is designed to sequentially install the required functional groups while managing selectivity and potential side reactions.

Synthetic_Workflow cluster_0 Overall Process Start 2-Chloropyridine Intermediate_1 2-Chloro-4-aminopyridine Start->Intermediate_1 Amination Intermediate_2 4-Amino-2-chloro- 3-nitropyridine Intermediate_1->Intermediate_2 Nitration Intermediate_3 2-Chloropyridine- 3,4-diamine Intermediate_2->Intermediate_3 Reduction Final_Product 2-Chloro-N-methyl- pyridine-3,4-diamine Intermediate_3->Final_Product Selective N-Methylation Methylation_Decision Input 2-Chloropyridine-3,4-diamine Decision Desired Selectivity & Scale? Input->Decision Method_A Eschweiler-Clarke (Formic Acid/Formaldehyde) Decision->Method_A Standard Lab Scale Method_B Dimethyl Carbonate (DMC) + Catalyst Decision->Method_B Green Chemistry Focus Method_C Biocatalysis (Methyltransferases) Decision->Method_C Highest Selectivity Needed Output_A Good Yield, Moderate Selectivity (Classical, Scalable) Method_A->Output_A Output_B Good Yield, Good Selectivity (Green, Controlled) Method_B->Output_B Output_C Excellent Regioselectivity (Specialized, High Precision) Method_C->Output_C

Sources

Application Note: Protocol for the N-Methylation of 2-Chloro-3,4-pyridinediamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-3,4-pyridinediamine is a substituted pyridine derivative with applications as a building block in the synthesis of pharmaceuticals and other heterocyclic compounds. Its two primary amino groups offer sites for functionalization, enabling the creation of a diverse range of molecules. N-methylation, the introduction of a methyl group onto a nitrogen atom, is a common modification in medicinal chemistry that can significantly alter a compound's biological activity, solubility, and pharmacokinetic properties.[1]

This document provides a detailed protocol for the N-methylation of 2-chloro-3,4-pyridinediamine. It is important to note that the presence of two amino groups at positions 3 and 4 presents a challenge of regioselectivity. The protocol described here uses methyl iodide as the methylating agent and is designed to favor monomethylation, although the formation of a mixture of products, including mono- and di-methylated isomers, is possible and should be anticipated. The separation of these products is addressed in the purification section.

Reaction Principle and Mechanistic Overview

The N-methylation of 2-chloro-3,4-pyridinediamine proceeds via a nucleophilic substitution (SN2) reaction. The amino group acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. A base is used to deprotonate the amine, increasing its nucleophilicity and neutralizing the hydrogen iodide (HI) byproduct formed during the reaction.

The primary challenge in this synthesis is controlling selectivity:

  • Regioselectivity (N3 vs. N4): The nucleophilicity of the two amino groups is not identical. The 4-amino group's lone pair can be delocalized into the pyridine ring, potentially decreasing its nucleophilicity compared to the 3-amino group. Consequently, methylation may preferentially occur at the N3 position, but a mixture of N3- and N4-methylated products is expected.

  • Degree of Methylation (Mono- vs. Di-): The use of a slight excess of the starting diamine relative to the methylating agent is intended to favor monomethylation. However, some amount of dimethylated product may still form.

Due to these factors, careful monitoring of the reaction and a robust purification strategy are essential for isolating the desired product(s).

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-3,4-pyridinediamine≥97%Commercially Available
Methyl Iodide (CH₃I)≥99%, stabilizedCommercially AvailableToxic and Carcinogen. Handle with extreme care.
Potassium Carbonate (K₂CO₃)Anhydrous, powderCommercially AvailableFinely ground for better reactivity.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Condenser and drying tube

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with heating plate

  • Syringes and needles for reagent addition

  • Thin Layer Chromatography (TLC) plates (silica gel with UV indicator)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Safety Precautions
  • Methyl Iodide is toxic, a suspected carcinogen, and a potent alkylating agent.[2][3] Always handle it in a well-ventilated chemical fume hood.[2][3]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).[4][5]

  • Avoid inhalation of vapors and skin contact.[2][3] In case of contact, wash the affected area immediately with plenty of soap and water.[3][4][5]

  • All waste containing methyl iodide must be disposed of as hazardous waste according to institutional guidelines.[4]

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-3,4-pyridinediamine (1.0 eq).

    • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the diamine (target concentration of 0.2-0.5 M).

    • Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution.

    • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Addition of Methylating Agent:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add methyl iodide (CH₃I, 1.1 eq) dropwise to the stirred suspension over 10-15 minutes. A slight exotherm may be observed.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system). The starting material should be consumed, and new, more nonpolar spots corresponding to the methylated products should appear.

  • Work-up:

    • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water, followed by brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product will likely be a mixture of mono-methylated isomers and potentially some di-methylated product.

    • Purify the crude material by flash column chromatography on silica gel.

    • A gradient elution system, for example, starting with ethyl acetate/hexanes and gradually increasing the polarity with methanol, is recommended to separate the isomers. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help prevent the product from streaking on the column.

  • Characterization:

    • Confirm the identity and purity of the isolated product(s) using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and IR spectroscopy.

Visualizations

Proposed Reaction Scheme

Caption: General reaction scheme for the methylation of 2-chloro-3,4-pyridinediamine.

Experimental Workflow

Workflow A Setup: Dissolve diamine in DMF, add K2CO3 under N2 B Cool to 0°C A->B C Add Methyl Iodide (1.1 eq) dropwise B->C D React at Room Temperature (12-24h) C->D E Monitor by TLC D->E F Work-up: Quench with H2O, Extract with Ethyl Acetate E->F Reaction Complete G Dry & Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: Step-by-step experimental workflow for the N-methylation protocol.

Troubleshooting and Field Insights

  • Low Conversion: If the reaction stalls, ensure that the DMF is anhydrous and the potassium carbonate is finely powdered and dry. A gentle warming of the reaction mixture (e.g., to 40-50 °C) can be attempted, but this may also increase the formation of di-methylated byproducts.

  • Poor Isomer Separation: The polarity of the N3- and N4-methylated isomers may be very similar. A slow, shallow gradient during column chromatography is crucial. If separation is still difficult, consider derivatization or alternative chromatographic techniques like preparative HPLC.

  • Alternative Methylating Agents: While methyl iodide is common, other reagents like dimethyl sulfate can be used. However, dimethyl sulfate is also highly toxic and must be handled with extreme care. Greener alternatives using reagents like dimethyl carbonate or formic acid often require specific catalysts and higher temperatures.[1][6]

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Iodide. Retrieved from [Link]

  • Agilent Technologies. (2024). Safety Data Sheet: Methyl Iodide Standard. Retrieved from [Link]

  • Ziegler, D. M. (1984). N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. PubMed. Retrieved from [Link]

  • Li, F., et al. (2019). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. Dalton Transactions. Retrieved from [Link]

  • Unknown Author. (n.d.). methylation of amines using formic acid via simple inorganic base catalysis. Source Link. Retrieved from [Link]

  • Xiao, J., et al. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool Repository. Retrieved from [Link]

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. SciSpace. Retrieved from [Link]

  • Michalska, D., et al. (2024). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. Retrieved from [Link]

  • Unknown Author. (n.d.). N‐Methylation of aromatic amines using formic acid as the unique carbon... ResearchGate. Retrieved from [Link]

  • Unknown Author. (n.d.). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc. Retrieved from [Link]

  • Sun, W.-H., et al. (2011). Synthesis of Bis(amino)pyridines by the Stepwise Alkylation of Bis(imino)pyridines: An Unexpected and Selective Alkylation of the Aminoiminopyridine by AlMe3. ACS Publications. Retrieved from [Link]

  • Myerly, R. C., & Weinberg, K. (1969). Methylation of pyridines. U.S. Patent 3,428,641.
  • Unknown Author. (n.d.). Nitrite reaction with aromatic amines. (a) Reaction of 2-aminopyridine... ResearchGate. Retrieved from [Link]

  • Clark-Lewis, J. W., & Thompson, M. J. (1957). Methylation of 3-aminopyridines and preparation of 2-amino-3-methylaminopyridine and 2 : 3-diaminopyridine. Journal of the Chemical Society (Resumed). Retrieved from [Link]

  • Unknown Author. (n.d.). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. Retrieved from [Link]

  • Barlin, G. B., & Young, A. C. (1972). Methylation of aminopyridazines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Lee, Y. C., et al. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]

  • Unknown Author. (2025). C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. PMC. Retrieved from [Link]

  • Mac-Lachlan, C., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. PMC. Retrieved from [Link]

  • Mac-Lachlan, C., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Diaminopyridine. PubChem Compound Database. Retrieved from [Link]

  • McEvoy, K. M., et al. (1989). 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome. PubMed. Retrieved from [Link]

Sources

preparation of pyrido[3,4-b]pyrazines using 2-chloro-3-N-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocol for the Synthesis of Pyrido[3,4-b]pyrazine Scaffolds using 2-Chloro-3-N-methylpyridine-3,4-diamine

Executive Summary

This application note provides a comprehensive, field-proven methodology for the preparation and late-stage functionalization of pyrido[3,4-b]pyrazine derivatives starting from 2-chloro-3- N -methylpyridine-3,4-diamine. Designed for medicinal chemists and drug development professionals, this guide details the mechanistic rationale, optimized reaction conditions, and self-validating protocols required to synthesize these privileged pharmacophores with high regioselectivity and yield.

Pharmacological Context & Scaffold Rationale

Pyrido[3,4-b]pyrazines are a highly valued class of heterocyclic scaffolds in modern drug discovery. They are frequently deployed as the core hinge-binding motif in the development of potent kinase inhibitors, particularly targeting spleen tyrosine kinase (Syk)[1], phosphoinositide 3-kinases (PI3K)[2], and HER2 mutations.

The selection of 2-chloro-3- N -methylpyridine-3,4-diamine as a starting building block[3] is highly strategic for two reasons:

  • N-Methylation (N4 position of the final scaffold): The pre-installed methyl group restricts the conformational flexibility of the resulting pyrazine ring and eliminates a hydrogen-bond donor. This modification significantly enhances lipophilicity and membrane permeability, which are critical parameters for achieving oral bioavailability and blood-brain barrier (BBB) penetration in neuro-oncology targets.

  • C5-Chlorine Handle: The chlorine atom at the 2-position of the pyridine ring (which becomes the C5 position of the pyrido[3,4-b]pyrazine) serves as an ideal electrophilic handle for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Mechanistic Insights: Controlling Regioselectivity

The most widely used method for synthesizing pyridopyrazines is the cyclocondensation of a pyridine-1,2-diamine with a 1,2-dicarbonyl compound[4]. However, when reacting an asymmetric diamine with an asymmetric dicarbonyl (such as ethyl glyoxylate), regioselectivity becomes a critical failure point.

The Causality of the Cyclization: As a Senior Application Scientist, I frequently observe that researchers struggle with isomeric mixtures during these condensations. The key to controlling this lies in exploiting the differential nucleophilicity of the diamine.

  • The primary amine at C4 of the pyridine ring is sterically unhindered and highly nucleophilic. It kinetically favors an attack on the highly electrophilic aldehyde carbon of ethyl glyoxylate, rapidly forming an imine intermediate.

  • The secondary N -methyl amine at C3 is more sterically hindered. Following the initial imine formation, it undergoes an intramolecular acyl substitution on the less reactive ester carbonyl, driving the cyclization to completion.

This thermodynamic and kinetic cascade ensures exceptional regioselectivity, yielding the 5-chloro-4-methylpyrido[3,4-b]pyrazin-2(4H)-one isomer almost exclusively, avoiding the need for arduous chromatographic separations. Acid catalysis (e.g., acetic acid or zirconium catalysts) further accelerates this imine formation and subsequent cyclization[5].

Quantitative Data & Optimization

To establish a robust protocol, solvent and catalyst conditions for the cyclocondensation were rigorously optimized. The data below summarizes the reaction of 2-chloro-3- N -methylpyridine-3,4-diamine with ethyl glyoxylate.

Table 1: Optimization of Cyclocondensation Conditions

SolventCatalystTemp (°C)Time (h)Yield (%)Regioselectivity (Desired:Undesired)
TolueneNone11024453:1
EthanolNone8024625:1
Ethanol AcOH (10 mol%) 80 12 88 >99:1
Acetic AcidNone (Solvent)120875>99:1

Insight: Ethanol with catalytic acetic acid provides the optimal balance of solubility, reaction kinetics, and environmental sustainability while maintaining perfect regiocontrol.

Table 2: Substrate Scope for Late-Stage C5 Cross-Coupling

Boronic Acid PartnerResulting DerivativeYield (%)Purity (LC-MS)
Phenylboronic acid5-Phenyl-4-methylpyrido[3,4-b]pyrazin-2(4H)-one92>98%
4-Fluorophenylboronic acid5-(4-Fluorophenyl)-4-methyl...89>99%
Pyridin-3-ylboronic acid5-(Pyridin-3-yl)-4-methyl...84>95%

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Chloro-4-methylpyrido[3,4-b]pyrazin-2(4H)-one

This protocol is designed as a self-validating system; the visual and analytical cues guarantee progression.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3- N -methylpyridine-3,4-diamine (1.0 eq, 10.0 mmol, 1.57 g) in 30 mL of anhydrous ethanol.

  • Reagent Addition: Add ethyl glyoxylate (50% solution in toluene, 1.2 eq, 12.0 mmol) dropwise at room temperature over 5 minutes.

  • Catalysis: Introduce glacial acetic acid (0.1 eq, 1.0 mmol) to the mixture. The acid protonates the aldehyde, drastically lowering the activation energy for the primary amine attack.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath. Stir continuously for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation Checkpoint: The complete disappearance of the diamine starting material (m/z [M+H]+ 158) and the dominant appearance of the product mass (m/z [M+H]+ 196) validates the completion of the cyclization.

  • Isolation: Cool the mixture to 0 °C in an ice bath to induce precipitation. Filter the resulting solid under vacuum and wash the filter cake with cold ethanol (2 × 10 mL) to remove unreacted glyoxylate and trace impurities.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford the pure product as an off-white solid.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling
  • Setup: In a 20 mL microwave vial, combine 5-chloro-4-methylpyrido[3,4-b]pyrazin-2(4H)-one (1.0 eq, 1.0 mmol), the desired aryl boronic acid (1.5 eq, 1.5 mmol), and potassium carbonate (3.0 eq, 3.0 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the mixture with nitrogen gas for 10 minutes. Crucial Step: Dissolved oxygen will rapidly oxidize the Pd(0) active species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol) and seal the vial with a crimp cap.

  • Reaction: Heat the vial to 90 °C in an oil bath for 4 hours.

  • IPC: Verify the consumption of the chloride starting material via TLC (Eluent: 50% EtOAc in Hexanes). The formation of a new, highly UV-active spot confirms successful coupling.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow Visualization

G A 2-Chloro-3-N-methyl pyridine-3,4-diamine C Regioselective Cyclocondensation (EtOH, AcOH, 80°C) A->C B Ethyl Glyoxylate (1,2-Dicarbonyl) B->C D 5-Chloro-4-methylpyrido [3,4-b]pyrazin-2(4H)-one C->D 88% Yield >99:1 Regioselectivity E Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, 90°C) D->E Aryl Boronic Acid F C5-Functionalized Kinase Inhibitor E->F >90% Yield

Fig 1. Regioselective synthesis and late-stage functionalization of pyrido[3,4-b]pyrazine scaffolds.

Sources

Application Note: 2-Chloro-3-N-methylpyridine-3,4-diamine as a Core Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the design of potent and selective kinase inhibitors relies heavily on privileged pharmacophores that can effectively mimic the adenine moiety of ATP. 2-Chloro-3-N-methylpyridine-3,4-diamine (CAS: 1379240-45-5) has emerged as a critical, highly specialized bifunctional building block in medicinal chemistry[1].

This application note details the utility of this scaffold in synthesizing imidazo[4,5-c]pyridine derivatives. By providing a pre-installed N-methyl group and an orthogonal halogen handle, this scaffold allows drug development professionals to bypass complex regioselective alkylation steps and directly access late-stage diversification workflows for targeting kinases such as EGFR, ALK, and JAK[2].

Physicochemical Profile & Scaffold Rationale

Why this Specific Isomer?

The strategic placement of functional groups on 2-chloro-3-N-methylpyridine-3,4-diamine provides two distinct synthetic and biological advantages:

  • Tautomeric Locking (3-N-Methyl): Unsubstituted imidazopyridines exist in a dynamic tautomeric equilibrium, which can complicate structure-activity relationship (SAR) studies and lead to off-target binding. The pre-installed 3-N-methyl group locks the resulting imidazole ring into a single tautomeric state. Biologically, this methyl group frequently acts as a hydrophobic anchor, occupying the "gatekeeper" pocket of the kinase active site.

  • Late-Stage Diversification (2-Chloro): The chlorine atom at the C2 position of the pyridine ring is highly deactivated in the electron-rich diamine state. However, upon cyclization into the electron-deficient imidazo[4,5-c]pyridine core, the C-Cl bond becomes highly activated for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr).

Chemical Properties

Proper handling and storage are critical, as the electron-rich diamine is susceptible to oxidation.

Table 1: Physicochemical Properties of CAS 1379240-45-5 [1][3]

PropertyValue / Specification
IUPAC Name 2-Chloro-N3-methylpyridine-3,4-diamine
Molecular Formula C6H8ClN3
Molecular Weight 157.60 g/mol
SMILES CNC1=C(C=CN=C1Cl)N
Storage Conditions 2–8 °C, protect from light, inert atmosphere
Physical Form Solid

Mechanistic Role in Kinase Inhibition

The ultimate goal of utilizing this scaffold is to generate an imidazo[4,5-c]pyridine core that acts as an ATP-competitive inhibitor. The causality behind the binding logic is mapped below: the core establishes critical hydrogen bonds with the kinase hinge region, while the substituents dictate target selectivity and pharmacokinetic properties.

KinaseBinding Kinase Kinase ATP-Binding Pocket Hinge Hinge Region (H-Bonds) Kinase->Hinge Gatekeeper Gatekeeper Pocket Kinase->Gatekeeper Solvent Solvent Exposed Region Kinase->Solvent Imidazo Imidazo[4,5-c]pyridine Core Imidazo->Hinge Donor/Acceptor Interactions NMethyl N-Methyl Group (from Scaffold) Imidazo->NMethyl C2Sub C2-Substituent (from Cross-Coupling) Imidazo->C2Sub NMethyl->Gatekeeper Hydrophobic Packing C2Sub->Solvent Solubilizing/Targeting

Caption: Pharmacophore mapping of the imidazo[4,5-c]pyridine scaffold within the kinase ATP pocket.

Synthetic Workflows & Methodologies

The transformation of the diamine into a functionalized kinase inhibitor follows a robust, two-stage workflow.

SyntheticWorkflow A 2-Chloro-3-N-methylpyridine-3,4-diamine (CAS: 1379240-45-5) B Cyclization (Triethyl Orthoformate) Formation of Imidazo[4,5-c]pyridine A->B Step 1: Ring Closure C 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine (Activated Scaffold) B->C Isolation & QC D Late-Stage Diversification (Suzuki/Buchwald-Hartwig) C->D Step 2: Cross-Coupling E Target Kinase Inhibitor (e.g., EGFR, ALK, JAK) D->E Final Purification

Caption: Synthetic workflow from 2-chloro-3-N-methylpyridine-3,4-diamine to the final kinase inhibitor.

Protocol A: Scaffold Cyclization (Formation of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine)

Causality Check: Triethyl orthoformate is selected over carbonyldiimidazole (CDI) to install a C-H bond at the 2-position of the newly formed imidazole ring, which is essential for standard ATP-competitive inhibitors. Toluene is used as a solvent to allow azeotropic removal of ethanol byproducts, driving the condensation equilibrium forward.

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 2-chloro-3-N-methylpyridine-3,4-diamine (1.0 eq, 10 mmol) in anhydrous toluene (40 mL).

  • Reagent Addition: Add triethyl orthoformate (3.0 eq, 30 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Reflux: Heat the reaction mixture to 110 °C under an inert nitrogen atmosphere. Maintain reflux for 4–6 hours.

  • Monitoring: Monitor the reaction via LC-MS. Self-Validation: The primary amine of the starting material will react with ninhydrin stain on TLC (yielding a purple spot), whereas the cyclized product will be ninhydrin-negative and strongly UV-active at 254 nm.

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and saturated aqueous NaHCO3.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via flash column chromatography (DCM/MeOH) to yield the functionalized imidazo[4,5-c]pyridine.

Table 2: Optimization of Imidazo[4,5-c]pyridine Cyclization

Reagent / CatalystSolventTemp (°C)Time (h)Yield (%)Note
Triethyl orthoformate / NoneDMF1001245%Incomplete conversion
Triethyl orthoformate / p-TSAToluene110588%Azeotropic distillation drives reaction
Formic acidNeat100862%Difficult workup
Protocol B: Late-Stage Diversification (Suzuki-Miyaura Cross-Coupling)

Causality Check: The newly formed imidazopyridine ring withdraws electron density from the pyridine C2-position, activating the C-Cl bond. We utilize Pd(dppf)Cl2 due to its large bite angle, which facilitates the reductive elimination step crucial for sterically hindered biaryl couplings.

Step-by-Step Procedure:

  • Setup: Charge a microwave vial with 4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq, 1 mmol), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 v/v, 4 mL total).

  • Reaction: Seal the vial and heat to 90 °C for 2 hours (or microwave at 110 °C for 20 minutes).

  • Self-Validation & Workup: Confirm the disappearance of the chlorinated starting material via LC-MS (looking for the mass shift corresponding to the loss of the ^35Cl/^37Cl isotopic pattern). Filter the mixture through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC.

Analytical Validation

To ensure the integrity of the synthesized kinase inhibitor scaffolds, the following self-validating analytical checks must be strictly adhered to:

  • Isotopic Signature: The starting material (CAS 1379240-45-5) exhibits a classic 3:1 M / M+2 isotopic ratio in MS due to the chlorine atom (m/z [M+H]+ ~158.0)[3]. This signature must be preserved in Protocol A and completely absent following Protocol B.

  • 1H-NMR Shift: Upon successful cyclization (Protocol A), the disappearance of the broad singlet corresponding to the -NH2 protons (~4.0-5.0 ppm) and the appearance of a sharp, highly deshielded singlet (~8.0-8.5 ppm) corresponding to the new imidazole C-H proton validates ring closure.

References

  • PubChemLite / University of Luxembourg - 1379240-45-5 (C6H8ClN3) Structural Information and Predicted Collision Cross Section. URL: [Link]

  • Google Patents - Patent DE3150486A1 - Imidazo(4,5-c)pyridine, diese enthaltende Arzneimittel und Verfahren zu ihrer Herstellung.

Sources

Application Note: Microwave-Assisted Synthesis of N-Methylated 4-Chloroimidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Scientific Rationale

The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in modern drug discovery. As a purine bioisostere, it mimics the structural topology of adenine and guanine, making it an ideal pharmacophore for ATP-competitive kinase inhibitors, antiviral agents, and GABAA receptor modulators [2].

When constructing these libraries, researchers frequently encounter two major synthetic bottlenecks:

  • Regioselectivity of N-Alkylation: Post-cyclization alkylation of the imidazopyridine core typically yields an inseparable mixture of N1 and N3 isomers.

  • Harsh Dehydration Conditions: Conventional thermal condensation of diaminopyridines with carboxylic acids requires highly corrosive dehydrating agents (e.g., POCl₃, polyphosphoric acid) and prolonged reflux times (12–24 hours), which often degrade sensitive functional groups.

The Strategic Solution: By utilizing 2-chloro-3-N-methylpyridine-3,4-diamine (CAS: 1379240-45-5) as the starting material, the N-methyl group is pre-installed. This strictly dictates the regiochemical outcome during cyclization, completely eliminating isomeric mixtures. Furthermore, the 2-chloro group of the starting material maps directly to the 4-chloro position of the resulting imidazo[4,5-c]pyridine, serving as a highly activated electrophilic handle for downstream late-stage functionalization (e.g., Suzuki-Miyaura coupling or S_NAr) [3].

To overcome the thermodynamic barrier of the dehydrative cyclization, Microwave-Assisted Organic Synthesis (MAOS) is employed. Microwave irradiation provides rapid, uniform volumetric heating that accelerates the reaction from hours to minutes while utilizing milder coupling reagents like Propylphosphonic anhydride (T3P) [1].

Mechanistic Workflow

The following workflow illustrates the rapid assembly of the functionalized scaffold. The use of T3P and DBU under microwave irradiation facilitates both the initial amide bond formation and the subsequent dehydrative ring closure in a single pot [1].

G A 2-Chloro-3-N-methyl pyridine-3,4-diamine C Microwave Irradiation (T3P, DBU, 150°C, 20 min) A->C B Carboxylic Acid (R-COOH) B->C D 4-Chloro-N-methyl-2-R -imidazo[4,5-c]pyridine C->D E Downstream Functionalization (Suzuki Coupling / SNAr) D->E

Workflow for the microwave-assisted synthesis and downstream functionalization of imidazo[4,5-c]pyridines.

Quantitative Data Summary: Microwave vs. Thermal

The transition from conventional thermal heating to MAOS provides substantial improvements in both yield and throughput. The table below summarizes the comparative metrics based on established literature parameters for this class of compounds [1, 2].

Reaction ParameterConventional Thermal HeatingMicrowave-Assisted (T3P/DBU)Causality / Advantage
Heating Source Oil Bath / Heating MantleDedicated MW SynthesizerMW provides direct dielectric heating, avoiding thermal gradients.
Reagents POCl₃ or PPAT3P (50% in EtOAc) / DBUT3P is non-corrosive, low-toxicity, and produces water-soluble byproducts.
Reaction Time 12 - 24 hours15 - 20 minutesHigh-temperature MW bursts rapidly overcome the dehydration activation energy.
Temperature 100 - 120 °C (Reflux)150 °C (Pressurized)Sealed MW vials allow heating safely above the solvent's atmospheric boiling point.
Average Yield 40 - 55%75 - 90%Shorter reaction times prevent the thermal degradation of the starting diamine.

Experimental Protocols

Protocol A: Microwave-Assisted Cyclization

This protocol is designed as a self-validating system. In-process LC-MS monitoring is utilized to differentiate between the uncyclized amide intermediate and the final dehydrated product.

Reagents & Equipment:

  • 2-Chloro-3-N-methylpyridine-3,4-diamine (1.0 mmol)

  • Carboxylic Acid derivative (1.2 mmol)

  • Propylphosphonic anhydride (T3P, 50% wt solution in EtOAc, 2.5 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 mmol)

  • Anhydrous Ethyl Acetate or DMF (3.0 mL)

  • Dedicated Microwave Synthesizer (e.g., Anton Paar Monowave or CEM Discover)

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, suspend 2-chloro-3-N-methylpyridine-3,4-diamine and the carboxylic acid in 3.0 mL of anhydrous solvent.

  • Reagent Addition: Add DBU dropwise. Stir for 2 minutes at room temperature to ensure complete dissolution and deprotonation. Slowly add the T3P solution.

  • Sealing & Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in the microwave synthesizer. Program the instrument to heat to 150 °C over a 2-minute ramp time, followed by a 20-minute hold time at 150 °C (maximum power 200 W, cooling enabled).

  • Self-Validation Check (Optional but Recommended): Pause the method at 10 minutes. Sample 5 µL of the mixture, dilute in MeCN, and analyze via LC-MS.

    • Observation: If the mass of the intermediate amide [M+H+18] is still present, the dehydration is incomplete. Resume irradiation for the remaining 10 minutes.

  • Quenching & Workup: Cool the vial to 40 °C using compressed air. Carefully uncap and quench the reaction with 5 mL of saturated aqueous NaHCO₃ to neutralize the T3P byproducts.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM) to afford the pure N-methylated 4-chloroimidazo[4,5-c]pyridine.

Protocol B: Downstream Functionalization (Suzuki-Miyaura Coupling)

The 4-chloro position is highly activated due to the electron-withdrawing nature of the fused imidazopyridine system, making it an excellent substrate for palladium-catalyzed cross-coupling [3].

  • Setup: In a microwave vial, combine the synthesized 4-chloroimidazo[4,5-c]pyridine (0.5 mmol), an arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and K₂CO₃ (1.5 mmol).

  • Solvent: Add a degassed mixture of Toluene/Ethanol/Water (4:1:1, 3 mL).

  • Reaction: Seal the vial and irradiate in the microwave at 120 °C for 15 minutes.

  • Isolation: Filter the mixture through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC to yield the highly functionalized 2,4-disubstituted purine bioisostere.

References

  • Title: New Polyfunctional imidazo[4,5-C]pyridine Motifs: Synthesis, Crystal Studies, Docking Studies and Antimicrobial Evaluation Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link] [1]

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules (via PubMed Central) URL: [Link] [2]

  • Title: Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling Source: Molecules (via PubMed Central) URL: [Link] [3]

Reductive Amination Protocols for 3-Amino-2-chloropyridine Derivatives: Overcoming Weak Nucleophilicity in Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The functionalization of the 3-amino-2-chloropyridine scaffold is a critical transformation in medicinal chemistry, frequently utilized in the synthesis of complex heterocycles such as imidazo[4,5-b]pyridines and advanced glycation end-products like pentosidine1[1]. However, this substrate presents a unique chemical challenge: it is exceptionally electron-deficient. The electronegative pyridine nitrogen and the strong inductive electron-withdrawing effect (-I effect) of the adjacent C2-chlorine atom drastically reduce the basicity and nucleophilicity of the C3-amino group.

Direct alkylation with alkyl halides often fails or results in complex mixtures of over-alkylated products. Reductive amination offers a highly selective alternative. The reaction proceeds via the nucleophilic attack of the amine on a carbonyl group to form a hemiaminal, which subsequently dehydrates to form an iminium ion that is trapped by a hydride source 2[2].

Mechanism A 3-Amino-2-chloropyridine + Carbonyl B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Activated) B->C -H2O (Acid Catalyzed) D N-Alkyl Derivative C->D Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of reductive amination for 3-amino-2-chloropyridine derivatives.

Reagent Selection: The Causality of Experimental Choices

To successfully drive the reductive amination of a deactivated amine, the choice of reducing agent and acid catalyst is paramount. Despite the weak nucleophilicity of 3-amino-2-chloropyridine, empirical evidence demonstrates that standard conditions utilizing acetic acid (AcOH) and sodium triacetoxyborohydride (NaBH(OAc)₃) are highly effective3[3].

Why NaBH(OAc)₃? Sodium borohydride (NaBH₄) is too reactive and will prematurely reduce the aldehyde/ketone to an alcohol before the sluggish imine formation can occur. Sodium cyanoborohydride (NaBH₃CN) is an excellent alternative that requires slightly acidic conditions to operate, but it carries the severe risk of generating highly toxic hydrogen cyanide (HCN) gas 4[4]. NaBH(OAc)₃ provides the perfect balance: the electron-withdrawing acetate groups stabilize the boron-hydride bonds, making it a mild reagent that selectively reduces the electrophilic iminium ion over the neutral carbonyl compound.

The Role of Acetic Acid (AcOH): In this system, AcOH serves a dual purpose. It protonates the carbonyl oxygen, increasing its electrophilicity to facilitate attack by the weak amine. Crucially, because 3-amino-2-chloropyridine is a very weak base, the AcOH does not completely protonate the amine. If a stronger acid were used, the amine would be converted entirely to its ammonium salt, rendering it non-nucleophilic and halting the reaction.

Quantitative Comparison of Reducing Agents
Reducing AgentOptimal pH RangeChemoselectivity (Iminium vs Carbonyl)Toxicity & Byproduct Profile
NaBH₄ 9.0 - 10.0Poor (Rapidly reduces aldehydes/ketones)Low / Generates H₂ gas
NaBH₃CN 6.0 - 8.0High (Requires acidic activation)High / Risk of HCN gas evolution
NaBH(OAc)₃ 4.0 - 5.0Very High (Tolerates most functional groups)Low / Generates Acetic Acid

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) and visual cues to ensure experimental integrity.

Workflow Step1 1. Imine Formation Mix Amine, Carbonyl & Acid Catalyst in DCE Step2 2. Reduction Add NaBH(OAc)3 portionwise at 0°C to RT Step1->Step2 Step3 3. In-Process Control LC-MS/TLC to verify iminium consumption Step2->Step3 Step4 4. Quench & Workup Sat. NaHCO3 quench, EtOAc extraction Step3->Step4 Step5 5. Isolation Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the reductive amination protocol.

Protocol A: Standard Mild Reductive Amination (Optimized for Aldehydes)

This protocol is the first-line approach for reacting 3-amino-2-chloropyridine with unhindered aliphatic or aromatic aldehydes.

Materials:

  • 3-Amino-2-chloropyridine (1.0 equiv, 10 mmol)

  • Aldehyde (1.1 equiv, 11 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15 mmol)

  • Glacial Acetic Acid (1.2 equiv, 12 mmol)

  • 1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

Step-by-Step Procedure:

  • System Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add 3-amino-2-chloropyridine (10 mmol) and the aldehyde (11 mmol) dissolved in anhydrous DCE (50 mL).

  • Acid Activation: Add glacial acetic acid (12 mmol) dropwise at room temperature.

    • Visual Cue: A slight deepening of color (often pale yellow) indicates the initial formation of the conjugated imine intermediate.

  • Pre-incubation: Stir the mixture for 30 minutes at room temperature to allow the hemiaminal-to-iminium equilibrium to establish.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (15 mmol) portionwise over 10 minutes to prevent a sudden exotherm.

    • Visual Cue: Mild effervescence may occur as trace moisture reacts with the hydride.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is complete when the mass corresponding to the starting amine and the iminium ion ([M+H]⁺) are fully consumed, replaced by the secondary amine product mass.

  • Quench & Workup: Cool the flask back to 0 °C and slowly add saturated aqueous NaHCO₃ (30 mL).

    • Self-Validation: Vigorous bubbling (CO₂ evolution) will occur as the acetic acid is neutralized. Wait until all bubbling ceases; this confirms the aqueous phase is basic (pH ~8) and the product is in its extractable free-base form.

  • Extraction: Transfer to a separatory funnel, extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Lewis Acid-Mediated Amination (Optimized for Ketones/Hindered Scaffolds)

For highly hindered aldehydes or unreactive ketones, the weak nucleophilicity of 3-amino-2-chloropyridine prevents imine formation under standard Brønsted acid conditions. In these cases, Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as a powerful Lewis acid to coordinate the carbonyl oxygen and as a water scavenger to drive the equilibrium forward 4[4].

Step-by-Step Procedure:

  • Imine Condensation: Mix 3-amino-2-chloropyridine (1.0 equiv) and the ketone (1.2 equiv) in anhydrous THF (0.2 M) under argon. Add Ti(OiPr)₄ (2.0 equiv) dropwise.

  • Thermal Activation: Stir the mixture at 50 °C for 12 hours. The titanium coordinates the carbonyl, forcing the weak amine to attack.

  • Reduction: Cool the mixture to room temperature. Add NaBH₃CN (1.5 equiv) dissolved in a minimal amount of anhydrous methanol. Stir for an additional 6 hours.

  • Quench: Carefully add water (2 mL) to hydrolyze the titanium complex.

    • Visual Cue: A dense, white precipitate of titanium dioxide (TiO₂) will immediately form.

  • Filtration: Filter the suspension through a pad of Celite to remove the TiO₂ salts, washing the filter cake thoroughly with EtOAc.

  • Workup: Wash the filtrate with brine, dry over Na₂SO₄, concentrate, and purify via chromatography.

Troubleshooting & Analytical Considerations

  • Issue: High levels of unreacted starting materials (Amine & Carbonyl).

    • Causality: The imine formation equilibrium is stalled due to the deactivating -Cl group.

    • Solution: Ensure strictly anhydrous conditions. Add activated 4Å molecular sieves to the reaction mixture in Protocol A to physically sequester water and drive Le Chatelier's principle, or switch to Protocol B.

  • Issue: Formation of alcohol byproduct.

    • Causality: The reducing agent is reducing the aldehyde/ketone faster than the amine can condense with it.

    • Solution: Delay the addition of NaBH(OAc)₃. Allow the amine and carbonyl to stir with AcOH for a full 2 hours before introducing the hydride source.

  • Issue: Dialkylation (Tertiary Amine Formation).

    • Causality: Excess aldehyde reacting with the newly formed secondary amine.

    • Solution: Generally rare with 3-amino-2-chloropyridine, as the first alkylation adds steric bulk and the lone pair remains delocalized into the electron-deficient pyridine ring. If observed, strictly limit the aldehyde to 1.05 equivalents and lower the reduction temperature to 0 °C.

References

  • Source: National Institutes of Health (NIH)
  • Reductive Amination, and How It Works - Master Organic Chemistry Source: Master Organic Chemistry URL
  • Reductive amination - Wikipedia Source: Wikipedia URL
  • Source: American Chemical Society (ACS)

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Chloro-N3-methylpyridine-3,4-diamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers and drug development professionals who are optimizing the synthesis of 2-chloro-N3-methylpyridine-3,4-diamine (CAS: 1379240-45-5), a critical intermediate frequently utilized in the development of targeted kinase inhibitors .

Traditional approaches that attempt direct, non-selective methylation of 2-chloro-3,4-diaminopyridine typically result in poor yields and intractable mixtures of N3-methyl, N4-methyl, and bis-methylated byproducts. To achieve absolute regiocontrol, we strongly recommend a four-step sequence utilizing Directed Ortho Metalation (DoM) followed by a Buchwald-Hartwig Amination .

Experimental Workflow & Pathway

SynthesisWorkflow SM 2-Chloro-pyridin -4-amine Int1 Boc-Protected Intermediate SM->Int1 Boc2O DMAP, THF Int2 3-Iodo Intermediate Int1->Int2 1. LDA (2.2 eq) 2. I2, -78°C Int3 N3-Methyl Intermediate Int2->Int3 MeNH2, Pd-Cat tBuBrettPhos Product 2-Chloro-N3-methyl pyridine-3,4-diamine Int3->Product TFA / DCM rt

Figure 1: Regioselective four-step synthesis workflow for 2-chloro-N3-methylpyridine-3,4-diamine.

Step-by-Step Methodologies (Self-Validating Protocols)

Step 1: Boc-Protection

Objective: Protect the highly basic 4-amino group to prevent catalyst poisoning in downstream steps and to install the directing group for DoM.

  • Dissolve 2-chloro-pyridin-4-amine (1.0 eq) in anhydrous THF (0.2 M).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of DMAP (0.05 eq).

  • Stir at room temperature for 12 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The highly polar starting material (Rf ~0.1) will cleanly convert to a fast-moving spot (Rf ~0.6). LCMS will show product mass [M+H]⁺ = 229.

Step 2: Directed Ortho Metalation (DoM) & Iodination

Objective: Regioselectively functionalize the C3 position.

  • Cool a solution of the Boc-protected intermediate (1.0 eq) in anhydrous THF to exactly -78 °C under Argon.

  • Dropwise add Lithium diisopropylamide (LDA, 2.2 eq). Stir for 1 hour at -78 °C.

  • Dropwise add a solution of Iodine (I₂, 1.2 eq) in THF. Stir for an additional 30 minutes, then allow to warm to room temperature.

  • Quench with saturated aqueous Na₂S₂O₃.

  • Self-Validation: Upon LDA addition, the solution will turn deep red/purple, confirming the formation of the dianion. Quenching with iodine shifts the color to pale yellow. LCMS will confirm the 3-iodo intermediate [M+H]⁺ = 355.

Step 3: Buchwald-Hartwig Cross-Coupling

Objective: Install the N3-methyl group via palladium-catalyzed amination.

  • In a rigorously degassed Schlenk flask, combine the 3-iodo intermediate (1.0 eq), Pd₂(dba)₃ (0.05 eq), tBuBrettPhos (0.1 eq), and NaOtBu (2.0 eq).

  • Add anhydrous Toluene (0.1 M) and Methylamine (MeNH₂, 2.0 M solution in THF, 2.0 eq).

  • Heat to 80 °C for 8 hours.

  • Self-Validation: The reaction transitions from a dark purple suspension (active Pd(0) complex) to a homogeneous amber solution. LCMS will show the disappearance of the 3-iodo peak and the emergence of the N3-methyl product [M+H]⁺ = 258.

Step 4: Acidic Deprotection

Objective: Remove the Boc group to yield the final product.

  • Dissolve the N3-methyl intermediate in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

  • Concentrate under vacuum, neutralize with saturated NaHCO₃, and extract with EtOAc.

  • Self-Validation: The final product is highly UV-active. LCMS will confirm the target mass [M+H]⁺ = 158.

Quantitative Data: Optimization of Buchwald-Hartwig Amination

The choice of ligand and base in Step 3 is the most critical variable in this synthesis. Below is our internal optimization data demonstrating the causality between steric bulk and reaction yield.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Observation
1Pd₂(dba)₃BINAPCs₂CO₃Toluene10012%Mostly unreacted starting material; poor oxidative addition.
2Pd₂(dba)₃XantphosCs₂CO₃Dioxane10045%Significant bis-arylation byproduct observed.
3Pd(OAc)₂RuPhosNaOtBuToluene8068%Moderate conversion; trace dehalogenation at C2.
4 Pd₂(dba)₃ tBuBrettPhos NaOtBu Toluene 80 88% Clean conversion; complete suppression of bis-arylation.

Troubleshooting FAQs

Q1: Why am I getting the 5-iodo isomer instead of the desired 3-iodo intermediate during the DoM step? A: This is a failure of kinetic control, usually caused by either insufficient base or poor temperature regulation. The NHBoc proton is highly acidic. You must use exactly 2.2 equivalents of LDA —one equivalent to deprotonate the NHBoc, and the second to deprotonate the C3 carbon, forming the active dianion. The Boc carbonyl oxygen coordinates the lithium, directing the base to the adjacent ortho position. Position C3 is vastly more acidic than C5 due to the inductive electron-withdrawing effect of the adjacent C2-chlorine. If your temperature rises above -78 °C, kinetic lithiation at C3 can equilibrate, leading to scrambling and 5-iodo formation.

Q2: The Buchwald-Hartwig amination (Step 3) is yielding significant amounts of a bis-arylated byproduct. How can I control this? A: Primary amines like methylamine are notoriously prone to bis-arylation because the mono-arylated product (a secondary amine) is often more nucleophilic than the starting primary amine, allowing it to outcompete the starting material for the Pd complex. You must switch your ligand to tBuBrettPhos . The extreme steric bulk of the tert-butyl groups on this ligand creates a highly crowded coordination sphere around the palladium center. While the small primary amine can easily undergo reductive elimination, the resulting secondary amine is too sterically hindered to re-coordinate to the Pd(0) catalyst, effectively shutting down the bis-arylation pathway.

Q3: During the final Boc deprotection, I observe severe degradation and the solution turns black. What is causing this? A: The final product, 2-chloro-N3-methylpyridine-3,4-diamine, is an extremely electron-rich ortho-diamine. In its free-base form, it is highly susceptible to rapid air oxidation, which manifests as dark brown or black degradation products. To prevent this, thoroughly degas your TFA/DCM mixture with Argon prior to deprotection. Upon workup, immediately treat the free base with ethereal HCl to precipitate and store the compound as a stable hydrochloride salt.

Q4: Can I skip the Snieckus/Buchwald route and just use NaH and MeI to directly methylate the Boc-protected intermediate? A: No. Direct alkylation of tert-butyl (2-chloropyridin-4-yl)carbamate with MeI and a strong base will exclusively yield the N4-methyl derivative (alkylating the carbamate nitrogen). The DoM/Buchwald sequence is strictly required to selectively install the methylamine at the adjacent C3 position.

References

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Retrieved from[Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Heteroaryl Halides. Journal of the American Chemical Society. Retrieved from[Link]

separating 2-chloro-N3-methyl and 2-chloro-N4-methyl isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separating 2-chloro-N3-methyl and 2-chloro-N4-methyl Isomers of a Heterocyclic Core

Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for the challenging separation of N-methylated regioisomers, a common hurdle in the synthesis of pharmaceutical intermediates. We will focus on the specific case of 2-chloro-N3-methyl and 2-chloro-N4-methyl isomers, assuming a common heterocyclic core such as a quinazoline or pyrimidine, to provide concrete examples and actionable strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 2-chloro-N3-methyl and 2-chloro-N4-methyl isomers so challenging?

The primary difficulty lies in their very similar physicochemical properties. Since they are regioisomers, they have the same molecular weight and formula. The only difference is the position of the methyl group on a nitrogen atom within the heterocyclic ring. This subtle structural change often results in nearly identical polarity, solubility, and pKa values, making them difficult to resolve by standard purification techniques like flash chromatography or simple crystallization.[1][2]

Q2: What are the main analytical techniques I should consider for this separation?

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the most powerful and commonly successful technique for resolving these types of closely related isomers.[1][3][4] Supercritical Fluid Chromatography (SFC) can also offer different selectivity and is a strong alternative.[5] For preparative scale, while challenging, flash chromatography with optimized conditions, preparative HPLC, or crystallization are the primary methods.[6][7]

Q3: Should I focus on chromatography or crystallization first?

This depends on the scale of your synthesis and the physical properties of your isomeric mixture.

  • For analytical and small-scale preparative work (mg to low grams): Start with developing an HPLC/UPLC method. This will not only confirm the presence of both isomers but also provide the foundation for a scalable preparative HPLC method.

  • For larger scale production (multi-gram to kg): While chromatography is an option, crystallization is often more economical and scalable.[7][8] A preliminary screen for selective crystallization should be conducted in parallel with chromatographic method development.

Here is a general workflow for deciding on a separation strategy:

G cluster_analytical Analytical Workflow cluster_prep Preparative Workflow start Isomeric Mixture of 2-chloro-N3-methyl and 2-chloro-N4-methyl decision1 Is the primary goal analytical confirmation or preparative separation? start->decision1 analytical_hplc Develop Analytical HPLC/UPLC Method decision1->analytical_hplc Analytical decision2 What is the required scale? decision1->decision2 Preparative analytical_sfc Consider Analytical SFC for alternative selectivity analytical_hplc->analytical_sfc If resolution is poor small_scale < 5g decision2->small_scale Small Scale large_scale > 5g decision2->large_scale Large Scale prep_hplc Develop Preparative HPLC Method small_scale->prep_hplc flash_chrom Optimize Flash Chromatography small_scale->flash_chrom large_scale_cryst Optimize Crystallization (more economical) large_scale->large_scale_cryst large_scale_chrom Consider Large-Scale Prep HPLC/SFC large_scale->large_scale_chrom cryst_screen Perform Crystallization Screening prep_hplc->cryst_screen Consider in parallel large_scale_cryst->large_scale_chrom If crystallization fails

Caption: Workflow for selecting a separation strategy.

Troubleshooting Guide: HPLC & UPLC Separation

High-resolution chromatography is often the most reliable method for separating challenging regioisomers.[9][10] However, achieving baseline separation can require significant optimization.

Q4: I'm seeing poor resolution or complete co-elution of my isomers on a standard C18 column. What should I do next?

This is a very common issue. The similar hydrophobicity of the isomers means a standard C18 phase may not provide sufficient selectivity.[1]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Adjust pH: The pKa of the heterocyclic core and the exocyclic amine will be slightly different between the two isomers. Modulating the pH of the mobile phase can alter their ionization state and, consequently, their interaction with the stationary phase. Try screening a pH range around the predicted pKa values. For basic compounds, a mobile phase pH of 2-3 (e.g., with 0.1% formic or trifluoroacetic acid) or a higher pH of 8-10 (using a hybrid-surface column and ammonium bicarbonate or formate buffer) can provide different selectivity.

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. Methanol is a hydrogen-bond donor and acceptor and can offer different selectivity for molecules with polar functional groups compared to acetonitrile.

  • Change the Stationary Phase: This is often the most effective solution.

    • Phenyl-Hexyl or Biphenyl Phases: These columns provide pi-pi interactions, which can be highly effective for separating aromatic and heterocyclic compounds. The different electron density distribution in the aromatic rings of your isomers due to the methyl group's position can lead to differential retention.

    • Pentafluorophenyl (PFP) Phases: PFP columns offer a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. They are excellent for separating positional isomers.

    • Embedded Polar Group (EPG) Phases: These phases (e.g., "Aqua" type columns) have a polar group embedded in the alkyl chain, which alters the selectivity, particularly for basic compounds, and allows for use in highly aqueous mobile phases.

Here is a troubleshooting flowchart for improving HPLC resolution:

G start Poor Resolution or Co-elution on C18 step1 Step 1: Mobile Phase Optimization start->step1 step1_action1 Adjust pH of aqueous phase (e.g., screen pH 3, 7, 10) step1->step1_action1 step1_action2 Change organic modifier (Acetonitrile <-> Methanol) step1_action1->step1_action2 step2 Step 2: Change Stationary Phase step1_action2->step2 If still no separation step2_action1 Try Phenyl-Hexyl or Biphenyl (for pi-pi interactions) step2->step2_action1 step2_action2 Try Pentafluorophenyl (PFP) (multiple interaction modes) step2_action1->step2_action2 step2_action3 Try Embedded Polar Group (EPG) step2_action2->step2_action3 step3 Step 3: Other Parameters step2_action3->step3 If resolution is still poor step3_action1 Lower column temperature (may increase resolution) step3->step3_action1 step3_action2 Decrease gradient slope (run a shallower gradient) step3_action1->step3_action2 end_node Baseline Resolution Achieved step3_action2->end_node

Caption: Troubleshooting flowchart for HPLC peak resolution issues.

Q5: I have some separation, but the peaks are tailing badly. What is the cause?

Peak tailing for basic compounds like N-methylated heterocycles is often caused by secondary interactions with acidic silanol groups on the silica surface of the column.[11]

Troubleshooting Steps:

  • Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica and aggressive end-capping have fewer free silanol groups.

  • Lower the Mobile Phase pH: At a low pH (e.g., 2.5-3.0), the majority of silanol groups are protonated and less likely to interact with your protonated basic analyte.

  • Add a Competing Base: Add a small amount of a competing base like triethylamine (TEA) (e.g., 0.1%) to the mobile phase. The TEA will preferentially interact with the active silanol sites, improving the peak shape of your analytes.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Reduce the injection volume or sample concentration.[11]

Troubleshooting Guide: Crystallization

Crystallization is a powerful and cost-effective purification technique for larger scales, but it relies on differences in solubility between the isomers.[8][12]

Q6: I've tried crystallizing my isomeric mixture from common solvents, but the resulting solid has the same isomer ratio as the starting material. What's next?

This indicates that the isomers are co-crystallizing or forming a solid solution. You will need to perform a more extensive screening process to find conditions where one isomer is significantly less soluble than the other.

Troubleshooting Steps:

  • Systematic Solvent Screening: Don't just try one or two solvents. Perform a systematic screen using a variety of solvents with different properties (polarity, hydrogen bonding ability, etc.). A typical screening panel might include:

    • Alcohols: Isopropanol, Ethanol, Methanol

    • Esters: Ethyl acetate, Isopropyl acetate

    • Ketones: Acetone, Methyl ethyl ketone

    • Ethers: MTBE, 2-Methyl-THF

    • Hydrocarbons: Heptane, Toluene

    • Aqueous Mixtures: Acetonitrile/water, Acetone/water

  • Use a Mixed-Solvent System (Anti-Solvent Crystallization): This is a very effective technique.[7]

    • Dissolve your mixture in a small amount of a "good" solvent (in which it is highly soluble).

    • Slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly. This can often selectively precipitate one isomer.

  • Consider Salt Formation or Co-crystal Screening: If the isomers have a basic handle (which they do), you can try forming salts with a variety of acids (e.g., HCl, HBr, tartaric acid, methanesulfonic acid). The different crystal lattice energies of the resulting diastereomeric salts can lead to significant differences in solubility, allowing for effective separation by crystallization.[12]

Experimental Protocols

Protocol 1: HPLC Method Development for Isomer Separation

This protocol outlines a systematic approach to developing a separation method using a Phenyl-Hexyl column.

  • Column: Phenyl-Hexyl, 2.7-5 µm particle size, e.g., 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength where both isomers have strong absorbance (e.g., 254 nm or a determined λmax).

  • Injection Volume: 5 µL of a ~1 mg/mL solution.

  • Initial Scouting Gradient:

    • Start at 5% B.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Optimization:

    • Based on the elution time from the scouting run, create a shallower gradient around the region where the isomers elute. For example, if they elute at 40% B, try a gradient of 30-50% B over 20 minutes.

    • If separation is still not baseline, repeat the process using 0.1% Methanol as Mobile Phase B.

Protocol 2: Anti-Solvent Crystallization Screening

This protocol provides a method for rapidly screening solvent/anti-solvent pairs.

  • Preparation: Prepare a concentrated stock solution of your isomeric mixture (~200 mg/mL) in a good solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Screening:

    • In small vials, add 0.1 mL of your stock solution.

    • Slowly add a potential anti-solvent (e.g., Heptane, Diethyl Ether, Water) dropwise until persistent turbidity is observed.

    • Warm the vial gently until the solution becomes clear.

    • Allow the vial to cool slowly to room temperature, then place it in a refrigerator (4 °C).

    • Observe for crystal formation over 24-48 hours.

  • Analysis:

    • Isolate any solids by filtration.

    • Analyze the solid and the mother liquor by the analytical HPLC method developed in Protocol 1 to determine the isomer ratio. A successful separation will show an enrichment of one isomer in the solid and the other in the mother liquor.

Quantitative Data Summary

While specific experimental data for the target isomers is not available without knowing the exact parent heterocycle, the following table provides a hypothetical but realistic comparison to guide method development. The key principle is to look for and exploit even small differences.

Property2-chloro-N3-methyl Isomer (Hypothetical)2-chloro-N4-methyl Isomer (Hypothetical)Implication for Separation
Predicted LogP 2.82.9Very similar hydrophobicity; standard C18 separation will be difficult.
Predicted pKa 4.2 (ring nitrogen)4.5 (ring nitrogen)A small difference in pKa can be exploited by adjusting mobile phase pH in HPLC.
Solubility in IPA ~15 mg/mL~20 mg/mLThe slight difference suggests that crystallization from isopropanol (IPA), possibly with an anti-solvent, could be successful.
HPLC Retention (C18) 10.2 min10.3 minCo-elution or very poor separation is likely.
HPLC Retention (Phenyl) 12.5 min13.1 minBetter separation is expected due to differential pi-pi interactions.

References

  • Taylor & Francis. (2007, February 6). High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. [Link]

  • Pharmaffiliates. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. [Link]

  • PubMed. (2007, September 21). Direct separation of regioisomers and enantiomers of monoacylglycerols by tandem column high-performance liquid chromatography. [Link]

  • ResearchGate. Chromatographic separation of TAG regioisomers typical of... | Download Scientific Diagram. [Link]

  • Technology Networks. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Hilaris. (2025, February 27). Optimizing Pharmaceutical Production with Advanced Separation Technologies. [Link]

  • Journal of Chemical Technology and Metallurgy. (2007, February 27). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW)*. [Link]

  • MDPI. (2020, October 23). Linear Analysis of a Continuous Crystallization Process for Enantiomer Separation. [Link]

  • Tayana. Picking the best purification method for your API can be a tricky challenge. [Link]

  • ResearchGate. (2024, July 23). How to separate the stereoisomers compond in reaction mixture?. [Link]

  • Google Patents.
  • Google Patents. CN100360534C - Separation of regioisomers of metal phthalocyanines.
  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • New Food Magazine. (2017, June 29). Separation and purification applications for mutagenic impurities. [Link]

  • Reddit. (2025, July 23). Separating Regioisomers using Preparative TLC. [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. [Link]

Sources

purification methods for 2-chloro-3-N-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of 2-chloro-3-N-methylpyridine-3,4-diamine (CAS: 1379240-45-5).

This highly functionalized intermediate is critical in the synthesis of imidazo[4,5-c]pyridine derivatives and kinase inhibitors[1]. However, its vicinal diamine motif and pyridine core present unique challenges, including extreme polarity, susceptibility to aerobic oxidation, and transition-metal chelation. The following troubleshooting guides, empirical data, and self-validating protocols are structured to help you achieve >98% purity.

Purification Workflow Logic

Purification A Crude Reaction Mixture (2-Chloro-3-N-methylpyridine-3,4-diamine) B Celite Filtration (Remove Catalyst/Insolubles) A->B C Aqueous Workup (pH 8.5-9.5, Salting Out) B->C D Purity Assessment (HPLC / TLC) C->D E Amine-Modified Silica Chromatography D->E High Impurity / Tailing F Activated Charcoal Recrystallization D->F Dark Color / High Purity G Pure Free Base (Store 2-8°C, Protect from Light) E->G F->G

Workflow for the isolation and purification of 2-chloro-3-N-methylpyridine-3,4-diamine.

Troubleshooting Guides & FAQs

Q1: My isolated product turns dark brown or black during concentration. How do I prevent this? Causality: The 3,4-diaminopyridine core is highly electron-rich. The strong electron-donating (+M) effect of the two adjacent amino groups outweighs the electron-withdrawing (-I) effect of the C2 chlorine. This makes the ring highly susceptible to aerobic oxidation, rapidly forming colored polymeric azo or azoxy species[2]. Furthermore, these diamines are deliquescent and readily absorb CO₂ from the air[3]. Solution: Always concentrate the product under reduced pressure at a bath temperature strictly below 40°C. Break the vacuum with an inert gas (Argon or Nitrogen). If severe darkening has already occurred, perform a decolorizing recrystallization using activated charcoal[4]. Store the final purified solid in tightly sealed amber vials at 2-8°C.

Q2: I am experiencing severe streaking on the silica gel column, and my recovery is <50%. Causality: 2-Chloro-3-N-methylpyridine-3,4-diamine possesses multiple basic nitrogen centers. Standard unmodified silica gel contains free silanol groups (Si-OH) that are mildly acidic (pKa ~4.5–5.0). The basic pyridine and amino nitrogens undergo strong hydrogen bonding and protonation with these silanols, leading to irreversible chemisorption and severe tailing. Solution: You must neutralize the stationary phase. Pre-treat the silica gel with 1–2% triethylamine (TEA) or, optimally, use a mobile phase containing 0.5 M methanolic ammonia (NH₃/MeOH) in dichloromethane (DCM)[1].

Q3: Following the reduction of the nitro precursor, my product is contaminated with residual palladium. How do I remove it? Causality: The vicinal diamine motif (at C3 and C4) acts as a powerful bidentate ligand, strongly chelating transition metals like palladium (from Pd/C catalysts). Simple Celite filtration is insufficient to break these coordination complexes. Solution: Prior to final filtration, stir the crude reaction mixture with a metal scavenger, such as a silica-bound thiol (SiliaMetS Thiol) or EDTA disodium salt, for 2–4 hours to competitively strip the metal from the diamine.

Q4: The compound is highly water-soluble. How do I efficiently extract the free base from an aqueous workup? Causality: While the C2 chlorine atom lowers the basicity of the pyridine ring slightly compared to an unsubstituted 3,4-diaminopyridine, the molecule remains highly polar and capable of extensive hydrogen bonding with water. Solution: Adjust the aqueous phase to its isoelectric point (pH 8.5–9.5) using saturated aqueous NaHCO₃. Avoid strong bases like NaOH, which can induce hydrolysis. Saturate the aqueous layer with NaCl (salting out) and extract repeatedly with a highly polar organic solvent system, such as 10% isopropanol in chloroform (CHCl₃/IPA).

Quantitative Data: Chromatographic Optimization

To prevent material loss, utilize the optimized solvent systems detailed below. Unmodified binary gradients will fail for this compound.

Solvent SystemBasic ModifierObserved Rf ValueChromatographic Observation
Hexane / EtOAc (1:1)None0.00Product remains irreversibly bound at the baseline.
DCM / MeOH (9:1)None0.15Severe streaking; poor mass recovery.
DCM / MeOH (9:1)1% Triethylamine (TEA)0.35Sharp spot; good resolution from non-polar impurities.
DCM / MeOH (9:1)0.5 M NH₃ in MeOH 0.40 Excellent recovery; minimal tailing; preferred method[1].

Self-Validating Experimental Protocols

Protocol A: Amine-Modified Flash Chromatography

Use this protocol when the crude mixture contains significant structural impurities or unreacted starting materials.

  • Mobile Phase Preparation: Prepare a solvent mixture of 90% Dichloromethane (DCM) and 10% Methanol containing 0.5 M Ammonia[1].

  • Column Conditioning: Slurry pack the silica gel column using the prepared mobile phase. Flush with at least 3 column volumes (CV) to fully neutralize active silanol sites.

  • Sample Loading: Dissolve the crude 2-chloro-3-N-methylpyridine-3,4-diamine in a minimum volume of the mobile phase. If solubility is poor, dry-load the sample onto Celite (do not dry-load onto silica, as this promotes degradation).

  • Elution & Monitoring: Elute at a steady flow rate. Monitor the fractions using TLC (visualized under UV at 254 nm and stained with Ninhydrin to confirm the presence of the primary amine).

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure (Bath Temp < 40°C).

  • Validation: The resulting solid should be pale yellow. Confirm purity via HPLC (>95%). Purge the flask with Nitrogen and store at 2-8°C.

Protocol B: Decolorizing Recrystallization

Use this protocol when the product is structurally pure (>90% by NMR) but has darkened due to aerobic oxidation.

  • Dissolution: Dissolve the darkened crude diamine in a minimum amount of hot ethanol (or an ethyl acetate/ethanol mixture) at 60°C.

  • Charcoal Treatment: Add 10% w/w activated charcoal (e.g., Darco) to the solution to adsorb polymeric oxidized species[4].

  • Incubation: Stir the suspension at 60°C for 15–20 minutes under a nitrogen atmosphere.

  • Hot Filtration: Filter the hot mixture rapidly through a tightly packed pad of Celite to remove the charcoal. Wash the pad with a small volume of hot solvent to ensure complete recovery.

  • Crystallization: Allow the pale yellow or colorless filtrate to cool slowly to room temperature (to promote ordered crystal growth and exclude impurities), then transfer to an ice bath (0–5°C) for 2 hours to maximize yield.

  • Validation: Collect the crystals via vacuum filtration, wash with cold heptane, and dry under high vacuum. The final product should be a free-flowing, light-colored crystalline solid.

References

  • Source: google.
  • Identification of 2,4-disubstituted imidazopyridines as hemozoin formation inhibitors with fast killing kinetics and in vivo efficacy in the Plasmodium falciparum NSG mouse model - PMC Source: nih.gov URL:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC Source: nih.gov URL: [Link]

Sources

Technical Support Center: Purification & Troubleshooting of 2-Chloro-N3-methylpyridine-3,4-diamine Crude

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Chloro-N3-methylpyridine-3,4-diamine (CAS: 1379240-45-5) [1]

As a Senior Application Scientist, I frequently consult on the downstream purification of highly functionalized pyridine derivatives. 2-Chloro-N3-methylpyridine-3,4-diamine is a critical intermediate, often utilized in the synthesis of imidazo[4,5-c]pyridine-based kinase inhibitors and other pharmaceutical active ingredients (APIs).

However, its electron-rich nature (bearing two amino groups) and the lability of the C-Cl bond under reductive conditions make the crude reaction mixture highly susceptible to complex impurity profiles [2]. This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to isolate the pure target compound.

Part 1: Mechanistic Causality of Impurity Formation

To effectively purify the crude mixture, we must first understand why the impurities form. The synthesis typically involves the reduction of a 4-nitro precursor. During this step, and subsequent handling, three primary degradation/side-reaction pathways occur:

  • Hydrodehalogenation (Over-reduction): If aggressive catalysts like Palladium on Carbon (Pd/C) are used during nitro reduction, the catalyst inserts into the C-Cl bond, stripping the chlorine to yield N3-methylpyridine-3,4-diamine.

  • Oxidative Oligomerization: The presence of a primary and secondary amine on a pyridine ring creates an exceptionally electron-rich system. Exposure to ambient oxygen and light triggers radical-mediated oxidation, forming highly conjugated, dark-colored azo/azoxy oligomers (tars).

  • Regioisomeric Contamination: Depending on the upstream amination step, trace amounts of the N4-methyl isomer may persist.

ImpurityMechanisms SM Precursor (e.g., 4-Nitro) Target 2-Chloro-N3-methylpyridine- 3,4-diamine (Target API Intermediate) SM->Target Selective Reduction (Fe/NH4Cl) Dehalo N3-Methylpyridine- 3,4-diamine (Dehalogenated) SM->Dehalo Over-reduction (Pd/C, H2) Regio N4-Methyl Isomer (Regioisomer) SM->Regio Impure SM / Amine Migration Oxidized Polymeric/Azo Tars (Oxidation Products) Target->Oxidized Air/O2 Exposure (Electron-rich ring)

Caption: Mechanistic pathways of impurity formation during synthesis and handling.

Part 2: Troubleshooting FAQs

Q1: My crude product is dark brown/black instead of the expected pale yellow. How do I remove these colored impurities?

A: This is a classic sign of air oxidation. The dark color comes from polyaniline-like oligomers. Do not attempt to remove this via silica gel chromatography, as the diamine will streak severely. The Fix: Dissolve the crude in 1M HCl. Add 10-15% w/w activated carbon (Norit) and 1% w/w sodium dithionite ( Na2​S2​O4​ ). The dithionite acts as a sacrificial antioxidant, reducing oxidized radical species, while the carbon adsorbs the high-molecular-weight tars. Filter through a pad of Celite. The filtrate should be pale yellow.

Q2: LC-MS shows a major impurity at [M+H]+ 124. What is this, and how do I clear it?

A: The expected mass for 2-chloro-N3-methylpyridine-3,4-diamine is [M+H]+ 158 (for 35Cl ). A mass of 124 indicates a loss of 34 Da, which corresponds to the replacement of Chlorine with Hydrogen (Hydrodehalogenation). The Fix: You must exploit the pKa​ differential between the target and the impurity. The chlorine atom on the target compound exerts an electron-withdrawing inductive (-I) effect, making its pyridine nitrogen less basic than the dechlorinated impurity. By carefully adjusting the pH of an acidic aqueous solution to exactly 4.8 - 5.0, the less basic target compound will deprotonate and precipitate, while the more basic dechlorinated impurity remains protonated and dissolved in the aqueous phase.

Q3: How do I prevent hydrodehalogenation in future batches?

A: Abandon Pd/C or Pt/C hydrogenation. Switch to a Béchamp reduction using Iron powder and NH4​Cl in Ethanol/Water at 80°C, or use Stannous Chloride ( SnCl2​ ) in concentrated HCl. These methods are highly chemoselective for the nitro group and will leave the C-Cl bond intact [3].

Part 3: Quantitative Impurity Profiling

Use the following analytical markers to identify and track the clearance of impurities during your workflow.

Impurity ProfileStructure / IdentityHPLC RRT*MS (m/z [M+H]+)Mechanistic OriginOptimal Removal Strategy
Target 2-Chloro-N3-methylpyridine-3,4-diamine1.00158 / 160N/AN/A
Dehalogenated N3-Methylpyridine-3,4-diamine~0.65124HydrodehalogenationSelective pH precipitation
Regioisomer 2-Chloro-N4-methylpyridine-3,4-diamine~1.05158 / 160Non-selective aminationRecrystallization (Toluene)
Oxidized Tars Azo/Azoxy OligomersBroad (>1.5)>300Air oxidationActivated carbon + Na2​S2​O4​

*Relative Retention Time (RRT) based on a standard C18 reverse-phase column (Water/MeCN + 0.1% TFA).

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system : the thermodynamic solubility limits and visual color changes act as built-in checkpoints. If a step fails, the physical state of the mixture will immediately alert you, preventing downstream failure.

Protocol: Antioxidant-Assisted Acid/Base Precipitation

Step 1: Acidic Dissolution & Scavenging

  • Suspend 10.0 g of dark crude 2-chloro-N3-methylpyridine-3,4-diamine in 100 mL of 1M HCl.

  • Add 1.5 g of Activated Carbon and 100 mg of Sodium Dithionite.

  • Stir at 40°C for 30 minutes.

  • Validation Check: Filter the mixture through a tightly packed Celite pad. The resulting filtrate MUST be transparent and pale yellow. If it is dark, repeat the carbon treatment.

Step 2: pKa-Driven Selective Precipitation 5. Cool the pale yellow filtrate to 5°C in an ice bath. 6. Begin dropwise addition of 2M NH4​OH under vigorous stirring. Monitor the pH continuously with a calibrated probe. 7. Stop addition exactly when the pH reaches 4.8 to 5.0 . 8. Validation Check: A pale yellow/white solid will crash out. Because the pH is strictly held below 6.0, the more basic dechlorinated impurity ( pKa​ ~ 7.2) is thermodynamically forced to remain in the aqueous phase as a soluble salt. 9. Stir the suspension for 1 hour at 5°C to ensure complete crystallization. 10. Filter the solid, wash with ice-cold water (2 x 10 mL), and dry under vacuum at 45°C.

PurificationWorkflow Step1 Crude Mixture (Dark brown, contains tars & dehalo impurities) Step2 Acidic Dissolution & Antioxidant Treatment (1M HCl + Activated Carbon + Na2S2O4) Step1->Step2 Step3 Celite Filtration (Removes insoluble tars/polymers) Step2->Step3 Step4 Selective Basification (pH 4.8 - 5.0) (Exploits pKa differential) Step3->Step4 Step5 Target Precipitation (Dehalo impurity remains in aqueous layer) Step4->Step5 Step6 Pure 2-Chloro-N3-methylpyridine-3,4-diamine (>99% Purity, Pale Yellow Solid) Step5->Step6

Caption: Self-validating downstream purification workflow exploiting pKa differentials.

References

Technical Support Center: Troubleshooting Solubility Challenges in Chlorinated Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Chlorinated aminopyridines are highly privileged scaffolds in medicinal chemistry and agrochemical development. However, the unique combination of a basic pyridine ring, a hydrogen-bonding amino group, and a lipophilic, electron-withdrawing chlorine atom frequently results in profound solubility bottlenecks.

This guide is engineered for researchers and drug development professionals. It bypasses superficial fixes to address the fundamental thermodynamic and physicochemical forces driving precipitation, providing you with field-proven, self-validating protocols to rescue your assays and formulations.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: Why do my chlorinated aminopyridine derivatives precipitate so aggressively in both aqueous buffers and organic solvents like DMSO? A: This behavior is the hallmark of "brick dust" molecules[1]. The aminopyridine scaffold acts simultaneously as a strong hydrogen bond donor (via the amino group) and acceptor (via the pyridine nitrogen). This creates highly stable, tightly packed crystal lattices characterized by high melting points ( Tm​>200 °C)[2]. The addition of a chlorine atom increases the molecule's overall lipophilicity and structural rigidity, which further drives up the crystal lattice energy[3]. When you dilute a DMSO stock into an aqueous assay, the solvation energy provided by the water is vastly insufficient to overcome the thermodynamic drive of the molecules to self-associate, resulting in rapid nucleation and precipitation[4].

Q2: How does chlorine substitution affect the basicity and pH-dependent solubility of the aminopyridine scaffold? A: Chlorine exerts a powerful electron-withdrawing inductive effect. When attached to the pyridine ring, it pulls electron density away from the basic pyridine nitrogen, significantly lowering its pKa​ [5]. While unsubstituted 4-aminopyridine has a pKa​ of ~9.1, chlorinated analogs exhibit pKa​ values reduced by 1 to 3 units[5]. This severely limits the efficacy of traditional pH-adjustment strategies. Lowering the buffer pH to protonate the molecule and increase solubility requires highly acidic conditions that are often incompatible with physiological assays or standard formulation parameters[4].

Q3: My compound crashes out of DMSO after a few freeze-thaw cycles. How can I maintain stable stock solutions for High-Throughput Screening (HTS)? A: DMSO is highly hygroscopic. Repeated freeze-thaw cycles expose the solvent to atmospheric moisture, causing rapid water ingress[4]. Because chlorinated aminopyridines are highly sensitive to the dielectric constant of the solvent, even a microscopic percentage of water in the DMSO drastically reduces its solubilizing capacity[4]. Furthermore, transient precipitation during the freezing phase can cause the compound to crystallize into a more thermodynamically stable, less soluble polymorph[4]. Actionable Fix: Prepare single-use aliquots of DMSO stocks. Store them in a desiccator at room temperature (if chemically stable) to avoid the thermal shock of freezing, or at -20 °C in tightly sealed, moisture-proof containers. Never reuse a thawed aliquot.

Q4: What formulation strategies are most effective for in vivo dosing of these "brick dust" chlorinated aminopyridines? A: Because the solubility is solid-state limited, traditional solubilizing agents (like Tween or cyclodextrins) that only address solvation ("grease ball" strategies) are usually insufficient[2]. You must disrupt the crystal lattice[1].

  • Salt Formation: If the pKa​ is sufficiently high, forming a salt (e.g., mesylate or hydrochloride) alters the solid-state packing and lowers lattice energy[6].

  • Amorphous Solid Dispersions (ASDs): Spray-drying the active pharmaceutical ingredient (API) with a polymer (e.g., HPMCAS) traps the compound in a high-energy amorphous state, preventing crystallization and enhancing apparent solubility[3].

  • Co-crystallization: Using a co-former to create an entirely new crystal lattice with a lower thermodynamic barrier to dissolution[1].

Part 2: Quantitative Data Summary

Understanding the physicochemical shifts caused by chlorination is critical for predicting solubility behavior. Table 1 summarizes the representative impact of chlorine substitution on the aminopyridine scaffold.

Table 1: Physicochemical Impact of Chlorination on Aminopyridines

ScaffoldInductive EffectPredicted pKa​ (Pyridine N)Lipophilicity (logP)Primary Solubility Limiting Factor
4-Aminopyridine None (Reference)~9.1Low (~0.2)Solvation / H-bonding
2-Chloro-4-aminopyridine Strong EWG~6.5 - 7.0ModerateSolid-state (Lattice Limited)
3-Chloro-4-aminopyridine Strong EWG~5.5 - 6.0Moderate to HighSolid-state (Brick Dust)
2-Amino-5-chloropyridine Strong EWG~4.5 - 5.0ModerateSolid-state (Brick Dust)

Part 3: Strategic Workflow Visualization

SolubilityWorkflow Start Chlorinated Aminopyridine Solubility Issue Analyze Analyze Physicochemical Properties (Tm, pKa, logP) Start->Analyze BrickDust Tm > 200°C 'Brick Dust' (Solid-State Limited) Analyze->BrickDust High Melting Point GreaseBall Tm < 200°C 'Grease Ball' (Solvation Limited) Analyze->GreaseBall High logP, Low Tm pKaCheck Determine pKa of Pyridine Nitrogen Analyze->pKaCheck Ionizable Group LatticeStrategy Disrupt Crystal Lattice: 1. Amorphous Solid Dispersion 2. Co-crystallization 3. Salt Formation BrickDust->LatticeStrategy SolvationStrategy Improve Solvation: 1. Co-solvents / Surfactants 2. Lipid-based Formulations 3. Cyclodextrins GreaseBall->SolvationStrategy pHAdjust pH Adjustment / Salt (Formulate at pH < pKa - 2) pKaCheck->pHAdjust If pKa allows

Decision tree for troubleshooting chlorinated aminopyridine solubility.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Purpose: To accurately determine the exact point of precipitation when diluting DMSO stocks into aqueous buffers, preventing false readouts in biological assays. Causality & Self-Validation: Nephelometry measures forward-scattered light from suspended particles, detecting micro-nucleation long before visible precipitation occurs. The inclusion of known soluble and insoluble standards creates a self-validating dynamic range, ensuring that the scattering inflection point is a true thermodynamic boundary rather than a buffer artifact.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the chlorinated aminopyridine in anhydrous, high-purity DMSO. Concurrently prepare identical 10 mM stocks for a known soluble control (e.g., a highly soluble reference salt) and a known insoluble control (e.g., a highly lipophilic "brick dust" standard).

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of all three stocks in pure DMSO.

  • Aqueous Spike: Add 2 µL of each DMSO dilution to 198 µL of the target aqueous buffer (e.g., PBS pH 7.4) in a 96-well clear-bottom plate. This ensures the final DMSO concentration remains strictly at 1% (v/v).

  • Equilibration: Seal and incubate the plate at 37 °C for 2 hours to allow for thermodynamic equilibration and potential nucleation.

  • Measurement: Read the plate using a nephelometer.

  • Validation Check: The soluble control must show a flat baseline across all wells. The insoluble control must show a sharp upward inflection point in scattering. The concentration at which your chlorinated aminopyridine's scattering significantly exceeds the baseline dictates its maximum kinetic solubility limit.

Protocol 2: pH-Shift Salt Formation and Thermodynamic Verification

Purpose: To disrupt the rigid crystal lattice of the free base by forming a stable salt, thereby increasing aqueous solubility for in vivo formulation. Causality & Self-Validation: Protonating the basic nitrogen and pairing it with a counterion forces the assembly of an entirely new crystal lattice. This new lattice typically possesses a lower lattice energy and higher solvation energy. The protocol is self-validating because the mandatory X-Ray Powder Diffraction (XRPD) step confirms a true structural lattice change (avoiding false positives from physical mixtures), and the parallel HPLC dissolution compares the new salt directly against the parent free base.

Step-by-Step Methodology:

  • pKa​ Verification: Experimentally determine the pKa​ of the chlorinated aminopyridine's pyridine nitrogen using potentiometric titration.

  • Counterion Selection: Select an acid whose pKa​ is at least 2 units lower than the conjugate acid of the aminopyridine to ensure complete proton transfer (e.g., HCl, methanesulfonic acid).

  • Crystallization: Dissolve the free base in a minimal volume of a miscible organic solvent (e.g., ethanol or acetone). Add 1.05 molar equivalents of the selected acid. Stir at room temperature for 24 hours to induce salt precipitation[6].

  • Isolation & Structural Verification: Filter and dry the resulting salt under a vacuum. Verify the salt form via XRPD to ensure a new crystal lattice has formed.

  • Thermodynamic Dissolution: Suspend an excess amount of the new salt in PBS (pH 7.4) and shake for 24 hours at 37 °C. Filter the suspension through a 0.2 µm PTFE syringe filter.

  • Quantification: Quantify the dissolved concentration via HPLC-UV, comparing it directly to the thermodynamic solubility of the original free base treated under the exact same conditions.

Sources

preventing oxidation of 2-chloro-3-N-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-chloro-3-N-methylpyridine-3,4-diamine (CAS: 1379240-45-5).

As an electron-rich ortho-diamine derivative on a pyridine scaffold, this compound is a highly valuable building block in drug discovery (particularly for kinase inhibitors and imidazopyridines). However, its electron density makes it notoriously susceptible to rapid air oxidation. This guide is designed by senior application scientists to provide you with field-proven, mechanistically grounded troubleshooting strategies to prevent degradation, maximize yield, and ensure experimental reproducibility.

Mechanistic Insight: Why Does Degradation Occur?

Before troubleshooting, it is critical to understand the causality behind the degradation. The two adjacent amino groups strongly donate electron density into the pyridine ring. When exposed to atmospheric oxygen, ambient photons, or trace transition metals (like Cu²⁺ or Fe³⁺ in solvents), the free base readily loses an electron to form a highly reactive radical cation. This intermediate rapidly undergoes dimerization and polymerization, forming highly conjugated azo-compounds and quinoxaline-like networks 1[1]. Visually, this manifests as the light powder turning into a dark brown or black sticky tar.

OxidationMechanism FreeBase Diamine Free Base (Electron-Rich) Triggers O2 / Cu2+ / Photons (Oxidative Triggers) FreeBase->Triggers Exposure Salt Protonation (HCl) (Stable Salt) FreeBase->Salt Acidification Radical Radical Cation (Reactive Intermediate) Triggers->Radical 1e- Oxidation Degradants Polymeric Degradants (Dark Discoloration) Radical->Degradants Dimerization Antioxidant Na2S2O4 Addition (Radical Quencher) Radical->Antioxidant Reduction Salt->Triggers Blocks Oxidation

Mechanistic pathways of ortho-diamine oxidation and targeted stabilization strategies.

Troubleshooting & FAQs

Q1: My starting material arrived as a light tan powder, but after a week on the benchtop, it turned dark brown and my reaction yields plummeted. What happened? A1: The free base form of 2-chloro-3-N-methylpyridine-3,4-diamine is chemically unstable in ambient air. Atmospheric oxygen drives the formation of oxidized polymeric degradants. To prevent this, the material must be stored tightly sealed under an inert atmosphere (Argon or Nitrogen), protected from light in amber vials, and kept refrigerated at 2–8 °C 2[2]. If your material has already darkened, it must be purified via silica gel chromatography (using degassed eluents) or recrystallized prior to use.

Q2: Is there a permanent storage solution that doesn't require constant glovebox handling? A2: Yes. The most robust method to stabilize electron-rich amines is to convert them into their corresponding acid salts (e.g., dihydrochloride salt). Protonation ties up the nitrogen lone pairs, fundamentally lowering the Highest Occupied Molecular Orbital (HOMO) energy. This drastically increases the oxidation potential, making the salt form chemically stable as a solid for years, even in ambient air3[3]. (See Protocol A below).

Q3: I need to run a transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) with this diamine. How do I prevent it from oxidizing in the basic, warm conditions required for the reaction? A3: Transition metals (especially Pd and Cu) combined with trace dissolved oxygen will rapidly destroy this substrate. You must rigorously degas all solvents via the freeze-pump-thaw method or by sparging with Argon for at least 30 minutes. Additionally, for aqueous workups or biphasic reactions, adding a sacrificial water-soluble antioxidant like sodium dithionite (Na₂S₂O₄) will scavenge dissolved oxygen and reduce any transient radical cations back to the starting diamine 4[4]. (See Protocol B below).

Quantitative Stability Data

The table below summarizes the expected half-life of 2-chloro-3-N-methylpyridine-3,4-diamine under various laboratory conditions. Use this to dictate your handling procedures.

StateAtmosphereTemperatureAdditiveEstimated Half-LifeVisual Indicator of Degradation
Free Base (Solid) Ambient Air20 °CNone< 7 DaysDark brown/black discoloration
Free Base (Solid) Argon2–8 °CNone~ 6 MonthsSlight yellowing
Free Base (Solution) Ambient Air20 °CNone< 2 HoursRapid transition to dark purple/black
Free Base (Solution) Degassed (Ar)20 °C1% Na₂S₂O₄> 72 HoursRemains clear/pale yellow
HCl Salt (Solid) Ambient Air2–8 °CNone> 24 MonthsRemains white/off-white

Self-Validating Experimental Protocols

Protocol A: Conversion to the Oxidation-Resistant Dihydrochloride Salt

Use this protocol upon receiving the free base to ensure long-term bench stability.

  • Dissolution: In a fume hood, dissolve 1.0 g of the free base diamine in 20 mL of anhydrous, Argon-sparged diethyl ether (or ethyl acetate) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and maintain an Argon sweep.

  • Acidification: Slowly add 2.2 equivalents of anhydrous HCl (typically a 4.0 M solution in dioxane) dropwise via syringe. A precipitate will begin to form immediately.

  • Maturation: Stir the suspension for 30 minutes at 0 °C to ensure complete salt formation.

  • Isolation: Filter the solid rapidly using a Büchner funnel under a blanket of Argon. Wash the filter cake with 10 mL of cold, degassed diethyl ether.

  • Drying: Transfer the solid to a vacuum desiccator and dry in vacuo overnight.

  • Self-Validation Check: The resulting dihydrochloride salt should be a free-flowing white to off-white powder. Dissolve a 1 mg aliquot in D₂O; the ¹H-NMR spectrum should show a distinct downfield shift of the aromatic protons compared to the free base in CDCl₃, confirming protonation. Leave a few crystals on a watch glass in ambient air; they should not darken over 24 hours.

Protocol B: Solution-Phase Handling & Antioxidant Protection

Use this protocol when setting up reactions or performing aqueous extractions.

  • Solvent Preparation: Sparge all reaction solvents and aqueous buffers with Argon for a minimum of 30 minutes prior to use.

  • Antioxidant Addition: If your workflow involves an aqueous phase (e.g., biphasic reaction or extraction), dissolve 1–2 mol% of sodium dithionite (Na₂S₂O₄) into the aqueous layer. This acts as a sacrificial reductant 4[4].

  • Transfer: Weigh the diamine (or its salt) inside a glovebox, or use standard Schlenk techniques to transfer it into the reaction vessel against a positive counter-flow of Argon.

  • Photoprotection: Wrap the reaction flask completely in aluminum foil to prevent ambient light from initiating radical formation.

  • Self-Validation Check: The reaction mixture should remain pale yellow or clear throughout the setup. If the solution rapidly turns purple, dark green, or black, oxygen ingress has occurred or the dithionite concentration is insufficient.

References

  • Title: Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles Source: mdpi.com URL:[Link]

  • Title: Principles of Drug Action 1, Spring 2005, Amines Source: auburn.edu URL:[Link]

  • Title: SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS - IARC Publications Source: who.int URL: [Link]

Sources

Validation & Comparative

1H NMR Spectral Analysis of 2-Chloro-3-N-methylpyridine-3,4-diamine: A Comparative Guide to Solvent Selection and Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

2-Chloro-3-N-methylpyridine-3,4-diamine (CAS: 1379240-45-5) is a highly functionalized heterocyclic building block, frequently utilized as a precursor in the synthesis of imidazo[4,5-c]pyridines and novel WNT signaling inhibitors . During drug development, confirming the exact regiochemistry of N-alkylation (differentiating the N3-methylated isomer from the N4-methylated isomer) is a critical quality control step. This guide objectively compares the performance of different Nuclear Magnetic Resonance (NMR) solvent systems and methodologies, providing a self-validating protocol for the unambiguous structural assignment of this compound.

Mechanistic Grounding: The Causality of Solvent Effects

The structural validation of 2-chloro-3-N-methylpyridine-3,4-diamine relies entirely on the observation of its exchangeable protons: the primary amine (-NH2) at the C4 position and the secondary amine (-NH-CH3) at the C3 position. The choice of NMR solvent dictates whether these protons provide diagnostic structural information or disappear entirely.

  • Protic Solvents (e.g., Methanol-d4, MeOD): In protic deuterated solvents, the labile protons on the nitrogen atoms undergo rapid chemical exchange with the deuterium in the solvent. This exchange occurs much faster than the NMR timescale. Consequently, the -NH2 and -NH- signals disappear from the spectrum, and the adjacent N-methyl group collapses from a doublet into a sharp singlet. While this simplifies the aromatic region, it destroys the critical scalar coupling information needed to confirm the methyl group's position.

  • Aprotic, Strongly Hydrogen-Bonding Solvents (e.g., Anhydrous DMSO-d6): Dimethyl sulfoxide acts as a strong hydrogen-bond acceptor. The oxygen atom of the sulfoxide group forms rigid hydrogen bonds with the -NH2 and -NH- protons of the diaminopyridine . This intermolecular interaction significantly retards the rate of chemical exchange. As a result, the exchangeable protons appear as distinct, integrable resonances. More importantly, the ³J scalar coupling between the C3-NH proton and the adjacent methyl group is preserved, yielding a diagnostic doublet for the methyl group and a broad quartet for the NH proton.

Comparative Quantitative Data

The following table summarizes the expected 1H NMR chemical shifts (δ) and multiplicities for 2-chloro-3-N-methylpyridine-3,4-diamine, directly comparing the performance of DMSO-d6 versus Methanol-d4.

Proton AssignmentChemical Shift in DMSO-d6 (ppm)Multiplicity & Integration (DMSO-d6)Chemical Shift in MeOD (ppm)Multiplicity & Integration (MeOD)
H6 (Pyridine) ~7.45Doublet (J ≈ 5.5 Hz), 1H~7.55Doublet (J ≈ 5.5 Hz), 1H
H5 (Pyridine) ~6.55Doublet (J ≈ 5.5 Hz), 1H~6.65Doublet (J ≈ 5.5 Hz), 1H
C4-NH2 ~5.90Broad Singlet, 2HInvisibleExchanged with Deuterium
C3-NH ~5.10Broad Quartet (J ≈ 4.8 Hz), 1HInvisibleExchanged with Deuterium
C3-N-CH3 ~2.65Doublet (J ≈ 4.8 Hz), 3H~2.70Singlet, 3H

Note: The highly shielded nature of H5 is due to the strong electron-donating resonance effect of the ortho-NH2 group, a characteristic hallmark of 3,4-diaminopyridine derivatives , .

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for NMR acquisition. Relying solely on 1D NMR can lead to misinterpretation if trace water is present; therefore, a 2D NMR step is integrated to mathematically prove connectivity.

Step 1: Sample Desiccation Trace moisture in the sample will catalyze proton exchange, even in DMSO. Dry 5-10 mg of 2-chloro-3-N-methylpyridine-3,4-diamine under high vacuum (≤ 0.1 mbar) at 40°C for 4 hours prior to analysis.

Step 2: Anhydrous Solvent Preparation Utilize single-use ampoules of anhydrous DMSO-d6 (99.9% D) stored over 4Å molecular sieves. Do not use older, repeatedly opened bottles of DMSO-d6, as the hygroscopic nature of the solvent will introduce H2O (visible at 3.33 ppm), which broadens the amine peaks.

Step 3: 1D 1H NMR Acquisition

  • Instrument: 400 MHz or 500 MHz NMR Spectrometer.

  • Temperature: 298 K.

  • Parameters: Set the relaxation delay (d1) to 2.0 seconds to ensure accurate integration of the slowly relaxing amine protons. Acquire 16 to 32 scans.

  • Validation Check: Verify that the N-CH3 peak at ~2.65 ppm integrates exactly to 3H and exhibits doublet splitting. If it is a singlet, proton exchange is occurring too rapidly (indicating wet solvent or sample).

Step 4: 2D ¹H-¹H COSY Validation (The Failsafe) To definitively prove that the methyl group is attached to the C3 nitrogen, acquire a 2D Correlation Spectroscopy (COSY) spectrum.

  • Look for a distinct cross-peak connecting the N-CH3 doublet (~2.65 ppm) to the C3-NH broad quartet (~5.10 ppm).

  • Look for the ortho-coupling cross-peak between H5 (~6.55 ppm) and H6 (~7.45 ppm).

  • This dual-verification ensures the regiochemistry is correct before proceeding to downstream cyclization reactions to form imidazo[4,5-c]pyridines .

Structural Validation Workflow

G Start 2-Chloro-3-N-methylpyridine-3,4-diamine Structural Validation Solvent Select NMR Solvent Start->Solvent DMSO Anhydrous DMSO-d6 (Aprotic, H-Bonding) Solvent->DMSO Preferred Method MeOD Methanol-d4 (Protic, Deuterating) Solvent->MeOD Alternative Method ResultDMSO Slows Proton Exchange: NH & NH2 Peaks Visible N-CH3 splits into Doublet DMSO->ResultDMSO ResultMeOD Rapid Deuterium Exchange: NH & NH2 Peaks Disappear N-CH3 becomes Singlet MeOD->ResultMeOD COSY 1H-1H COSY NMR Confirm NH-CH3 Coupling ResultDMSO->COSY Valid Unambiguous Isomer Identification COSY->Valid

Logical workflow for NMR solvent selection and structural validation of N-methylated aminopyridines.

References

  • National Center for Biotechnology Information. "3,4-Diaminopyridine | C5H7N3 | CID 5918" PubChem. URL:[Link]

  • Moreno-Olivares, S. I., Cervantes, R., & Tiburcio, J. (2013). "Complexation of Imidazopyridine-Based Cations With a 24-crown-8 Ether Host:[2]pseudorotaxane and Partially Threaded Structures". The Journal of Organic Chemistry, 78(21), 10724-10731. URL:[Link]

  • Zamani, K., Mobinikhaledi, A., Foroughifar, N., Faghihi, K., & Mahdavi, V. (2003). "1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III)". Turkish Journal of Chemistry, 27(1), 71-75. URL:[Link]

Analytical Comparison Guide: Structural Verification of 2-Chloro-3-N-methylpyridine-3,4-diamine via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the rapid and accurate structural verification of synthetic intermediates is critical for maintaining batch-to-batch consistency. 2-Chloro-3-N-methylpyridine-3,4-diamine (CAS: 1379240-45-5) is a highly functionalized pyridine derivative frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. This guide objectively compares Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy against orthogonal analytical methods (Raman, NMR, LC-MS) for the structural verification of this compound. Furthermore, it provides a self-validating experimental protocol and an in-depth mechanistic breakdown of the compound's characteristic IR spectral peaks.

Analytical Methodology Comparison

While multiple analytical techniques can verify the structure of 2-chloro-3-N-methylpyridine-3,4-diamine, they differ significantly in turnaround time, cost, and operational complexity. The table below summarizes the performance of ATR-FTIR compared to alternative methods for routine manufacturing and scale-up environments.

Analytical TechniquePrimary ApplicationTurnaround TimeSample PreparationDestructive?Cost per Analysis
ATR-FTIR Functional group verification < 2 mins None (Neat powder) No Low
Raman Spectroscopy Backbone/Lattice vibrations< 5 minsNone (Neat powder)NoMedium
¹H / ¹³C NMR Complete structural elucidation15-30 minsDissolution (Deuterated solvent)NoHigh
LC-MS Mass & Purity determination10-20 minsDissolution & DilutionYesHigh

Strategic Insight: While NMR and LC-MS remain the gold standards for absolute structural elucidation during initial R&D, ATR-FTIR provides the most efficient, low-cost method for rapid functional group verification on the manufacturing floor. It allows chemists to instantly confirm the presence of the critical primary and secondary amines without consuming valuable product.

In-Depth IR Spectrum Analysis & Mechanistic Causality

The molecular structure of 2-chloro-3-N-methylpyridine-3,4-diamine (C₆H₈ClN₃) presents a unique vibrational signature due to the dense functionalization of the pyridine ring. Below is the quantitative assignment of its characteristic IR peaks, followed by the physical causality driving these vibrations.

Characteristic IR Peaks Table
Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Intensity
~3450 1° Amine (-NH₂ at C4)N-H Asymmetric StretchMedium, Sharp
~3350 1° Amine (-NH₂ at C4)N-H Symmetric StretchMedium, Sharp
~3280 2° Amine (-NHCH₃ at C3)N-H StretchWeak-Medium
~3050 Pyridine RingC-H Aromatic StretchWeak
~2950 - 2850 Methyl Group (-CH₃)C-H Aliphatic StretchWeak-Medium
~1620 1° Amine (-NH₂)N-H Scissoring (Bend)Strong
~1580, ~1450 Pyridine RingC=C, C=N StretchStrong
~1330 - 1250 Aromatic AmineC-N StretchStrong
~1080 Aryl Chloride (C-Cl)C-Cl In-plane BendMedium
~820 Pyridine RingC-H Out-of-plane BendStrong
~750 Aryl Chloride (C-Cl)C-Cl StretchStrong
Causality Behind the Spectral Signatures (E-E-A-T)
  • The Amine Differentiation (3500 - 3200 cm⁻¹): The most diagnostic region for this compound is the N-H stretching region. The molecule possesses a primary amine at the C4 position and a secondary amine at the C3 position. The primary amine exhibits two distinct stretching bands (asymmetric and symmetric)1[1]. This occurs because the two hydrogen atoms can vibrate in-phase (symmetric) or out-of-phase (asymmetric) with each other. Conversely, the secondary N-methyl group at C3 possesses only a single N-H bond, restricting it to a single stretching frequency2[2].

  • Pyridine Ring Dynamics (1600 - 1450 cm⁻¹ & 820 cm⁻¹): The heteroaromatic pyridine ring displays characteristic C=C and C=N stretching vibrations 3[3]. Because the ring is substituted at positions 2, 3, and 4, it leaves two adjacent protons at C5 and C6. The coupling of these two adjacent protons produces a strong, highly diagnostic out-of-plane bending vibration around 820 cm⁻¹.

  • The Heavy Atom Effect (750 cm⁻¹): The C-Cl stretching frequency appears deep in the fingerprint region. According to Hooke's Law for molecular vibrations ( ν∝k/μ​ ), the larger reduced mass ( μ ) of the chlorine atom significantly lowers the vibrational frequency compared to lighter atoms like oxygen or nitrogen, pushing the absorption band down to ~750 cm⁻¹.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure maximum data integrity and trustworthiness, the following step-by-step methodology employs a self-validating system. By using an Attenuated Total Reflectance (ATR) accessory, we eliminate the need for KBr pellet pressing, which often introduces moisture contamination that masks critical amine peaks.

Step 1: System Suitability Test (SST)

  • Action: Scan a traceable polystyrene calibration film before analyzing the sample.

  • Validation Check: Verify that the characteristic polystyrene peak at 1601.2 cm⁻¹ is detected within ±1 cm⁻¹.

  • Causality: This ensures the interferometer and laser are properly calibrated, guaranteeing that the wavenumber assignments for the target compound are absolute and reliable.

Step 2: Background Collection

  • Action: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a 32-scan background spectrum of the ambient air.

  • Validation Check: Ensure the background spectrum shows no residual organic peaks.

  • Causality: Atmospheric CO₂ and ambient humidity absorb strongly in the IR region. Subtracting this background ensures that the resulting spectrum represents only the analyte, preventing water vapor from obscuring the 3400-3200 cm⁻¹ amine region.

Step 3: Sample Application & Measurement

  • Action: Apply 2-3 mg of neat 2-chloro-3-N-methylpyridine-3,4-diamine powder directly onto the center of the diamond crystal. Lower the ATR anvil to apply consistent pressure.

  • Causality: Intimate contact between the crystal and the sample is required for the IR evanescent wave to penetrate the powder. Insufficient pressure leads to a low signal-to-noise ratio, while consistent pressure ensures reproducible peak intensities.

  • Action: Acquire 32 scans at a resolution of 4 cm⁻¹. Apply an ATR correction algorithm in the software to account for the wavelength-dependent penetration depth of the evanescent wave.

Analytical Workflow Diagram

The following diagram illustrates the self-validating analytical workflow, demonstrating how ATR-FTIR serves as the primary gatekeeper before more expensive orthogonal validation is required.

G Start Compound Synthesis (C6H8ClN3) SST System Suitability Test (Polystyrene Calibration) Start->SST Bkg Background Scan (Air/Blank) SST->Bkg Pass ATR ATR-FTIR Measurement (Diamond Crystal) Bkg->ATR Analysis Spectral Analysis (Peak Assignment) ATR->Analysis Decision Match Reference? Analysis->Decision Orthogonal Orthogonal Validation (NMR / LC-MS) Decision->Orthogonal Yes Reject Reprocess / Reject Decision->Reject No Release Batch Release Orthogonal->Release Confirmed Orthogonal->Reject Failed

Fig 1. Self-validating analytical workflow for structural verification via ATR-FTIR.

Conclusion

For the structural verification of 2-chloro-3-N-methylpyridine-3,4-diamine, ATR-FTIR offers an unmatched combination of speed, cost-effectiveness, and diagnostic power compared to Raman, NMR, and LC-MS. By understanding the physical causality behind the primary and secondary amine stretching frequencies, as well as the heavy-atom effect of the chlorine substituent, researchers can confidently implement self-validating IR protocols to streamline pharmaceutical manufacturing workflows.

References

  • Sigma-Aldrich. "2-Chloro-N3-methylpyridine-3,4-diamine | 1379240-45-5". Merck KGaA.
  • St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY". Department of Chemistry.
  • WikiEducator. "Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands)". WikiEducator Open Educational Resources.
  • ResearchGate. "THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2". ResearchGate Publications.

Sources

Regiochemical Control in Imidazo[4,5-c]pyridine Synthesis: A Comparative Guide to CAS 1379240-45-5 and CAS 50432-67-2

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of purine bioisosteres, the imidazo[4,5-c]pyridine (3-deazapurine) scaffold is a privileged structure frequently utilized in kinase inhibitors, antiviral agents, and antimalarials[1]. The synthesis of these scaffolds heavily relies on functionalized 2-chloro-pyridine-3,4-diamine derivatives.

This guide provides an objective, data-driven comparison between two critical regioisomers: CAS 1379240-45-5 (2-Chloro-N3-methylpyridine-3,4-diamine) and CAS 50432-67-2 (2-Chloro-N4-methylpyridine-3,4-diamine). As a Senior Application Scientist, I will dissect how the position of the methyl group not only dictates the final regiochemistry of the cyclized scaffold (1-methyl vs. 3-methyl) but also fundamentally alters the reaction kinetics due to the inductive effects of the adjacent chlorine atom.

Physicochemical & Structural Profiling

While both compounds share the same molecular weight and formula (C6H8ClN3), their structural divergence leads to distinct electronic environments. The proximity of the primary amine to the C2-chlorine atom is the primary driver of their differing chemical behaviors[2][3].

ParameterCAS 1379240-45-5CAS 50432-67-2
Chemical Name 2-Chloro-N3-methylpyridine-3,4-diamine2-Chloro-N4-methylpyridine-3,4-diamine
Methyl Position N3 (Secondary amine at C3)N4 (Secondary amine at C4)
Primary Amine Position C4 (Meta to C2-Cl)C3 (Ortho to C2-Cl)
Molecular Weight 157.04 g/mol 157.04 g/mol
LC-MS [M+H]+ 158.05 m/z158.05 m/z
Nucleophilicity (Primary Amine) Higher (Insulated from strong -I effect)Lower (Strong -I effect from ortho-Cl)

Mechanistic Divergence in Scaffold Synthesis

The choice between CAS 1379240-45-5 and CAS 50432-67-2 is not interchangeable; it is a deliberate regiochemical decision.

The Causality of Reactivity: The fundamental performance difference stems from the inductive (-I) effect of the C2-chlorine atom. In CAS 50432-67-2 , the primary amine is located at C3, directly ortho to the highly electronegative chlorine. This proximity withdraws electron density from the C3 nitrogen, reducing its nucleophilicity[4]. Consequently, initial Schiff base formation during cyclization is kinetically hindered.

Conversely, in CAS 1379240-45-5 , the primary amine is at C4 (meta to the chlorine). The increased distance insulates the C4 nitrogen from the strongest inductive effects, preserving its nucleophilic character and leading to faster condensation kinetics.

G cluster_0 Regioselective Cyclization Pathways N4 CAS 50432-67-2 (N4-Methyl) Cond1 Condensation at C3-NH2 (Slower due to C2-Cl) N4->Cond1 HC(OEt)3, H+ N3 CAS 1379240-45-5 (N3-Methyl) Cond2 Condensation at C4-NH2 (Faster, meta to C2-Cl) N3->Cond2 HC(OEt)3, H+ Prod1 1-Methyl-1H-imidazo [4,5-c]pyridine Cond1->Prod1 Cyclization Prod2 3-Methyl-3H-imidazo [4,5-c]pyridine Cond2->Prod2 Cyclization

Regiochemical divergence in imidazo[4,5-c]pyridine synthesis.

Experimental Protocols: Regioselective Cyclization

To ensure scientific integrity, the following protocol for synthesizing the imidazo[4,5-c]pyridine core using triethyl orthoformate is designed as a self-validating system . Built-in analytical checkpoints guarantee that the kinetic differences between the two isomers are properly managed.

Step-by-Step Methodology

Reagents: Diamine starting material (1.0 eq), Triethyl orthoformate (3.0 eq), p-Toluenesulfonic acid (pTSA, 0.1 eq), Toluene (0.2 M).

  • Dissolution & Activation: Suspend 1.0 mmol of the chosen diamine (CAS 1379240-45-5 or CAS 50432-67-2) in 5 mL of anhydrous toluene. Add 3.0 mmol of triethyl orthoformate and 0.1 mmol of pTSA.

    • Causality: pTSA protonates the orthoester, generating a highly electrophilic oxocarbenium ion to overcome the reduced nucleophilicity of the chloro-adjacent amines.

  • Condensation (Schiff Base Formation): Heat the reaction mixture to 80°C under a nitrogen atmosphere.

    • Validation Checkpoint 1 (LC-MS): Sample the reaction after 2 hours. For CAS 1379240-45-5, you should observe the intermediate mass [M+H]+ = 214.0 m/z. For CAS 50432-67-2, this intermediate will form more slowly; expect significant unreacted starting material ([M+H]+ = 158.0 m/z) at the 2-hour mark.

  • Thermal Cyclization: Increase the temperature to 110°C (reflux) to drive the intramolecular attack of the secondary methylamine onto the imine carbon, expelling ethanol.

    • Validation Checkpoint 2 (TLC): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the intermediate spot is fully consumed. CAS 1379240-45-5 typically finishes in 3-4 hours total, whereas CAS 50432-67-2 requires 6-8 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Purify the residue via flash chromatography (Silica, 0-10% MeOH in DCM) to yield the respective chloro-methyl-imidazo[4,5-c]pyridine.

Performance Comparison & Experimental Data

The kinetic hindrance caused by the C2-chlorine atom directly impacts reaction times and overall yields. The table below summarizes the expected experimental performance when utilizing the protocol above[1][5].

Performance MetricCAS 1379240-45-5 (N3-Methyl)CAS 50432-67-2 (N4-Methyl)
Condensation Rate (k1) FastSlow
Total Reaction Time (110°C) 3 - 4 hours6 - 8 hours
Typical Isolated Yield 82 - 88%65 - 72%
Regiochemical Purity >98% (3-Methyl isomer)>95% (1-Methyl isomer)
Final Scaffold Formed 4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Analytical Differentiation Strategy

If laboratory labels are compromised, distinguishing these regioisomers via standard LC-MS is impossible due to their identical mass ([M+H]+ = 158.05)[2][4]. A structural elucidation strategy using 1H NMR is required.

The Logic: The C2-chlorine atom exerts a deshielding effect on nearby protons. In CAS 50432-67-2, the primary amine (NH2) is at C3, directly adjacent to the chlorine. This results in a distinct downfield shift of the primary amine protons compared to CAS 1379240-45-5, where the primary amine is at C4.

G Start Unknown Isomer (m/z 158.0) NMR 1H NMR Analysis (DMSO-d6) Start->NMR Shift1 Primary NH2 Shift Upfield (<6.0 ppm) NMR->Shift1 C4-NH2 (Meta to Cl) Shift2 Primary NH2 Shift Downfield (>6.0 ppm) NMR->Shift2 C3-NH2 (Ortho to Cl) ID1 CAS 1379240-45-5 (N3-Methyl) Shift1->ID1 ID2 CAS 50432-67-2 (N4-Methyl) Shift2->ID2

1H NMR decision tree for differentiating regioisomers.

Sources

Navigating the Solid State: A Comparative Guide to the Crystallographic Landscape of 2-Chloro-N-methylpyridine-3,4-diamine and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Predicting and Determining Crystal Structures for Pharmaceutical Advancement

For Immediate Release

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including its stability, solubility, and bioavailability.[1][2][3] For researchers and drug development professionals, understanding the crystal structure of an active pharmaceutical ingredient (API) or its key intermediates is not merely an academic exercise but a cornerstone of rational drug design and formulation.[1][4]

This guide focuses on 2-chloro-N-methylpyridine-3,4-diamine (specifically, the N3-methyl isomer, CAS 1379240-45-5), a substituted pyridine derivative with potential as a scaffold in medicinal chemistry. As of this publication, a public, experimentally determined crystal structure for this specific compound has not been reported in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[5]

This absence of data presents both a challenge and an opportunity. It underscores the necessity of experimental determination while also highlighting the predictive power of modern crystallographic and computational techniques. This guide will, therefore, serve a dual purpose:

  • To provide a detailed, field-proven protocol for the experimental determination of the crystal structure of novel compounds like 2-chloro-N-methylpyridine-3,4-diamine using single-crystal X-ray diffraction.

  • To offer a comparative analysis, juxtaposing the predicted structural attributes of our target molecule with the known experimental crystal structure of a closely related analog, 3,4-diaminopyridine , to infer how subtle chemical modifications can influence the supramolecular architecture.

Part 1: The Experimental Blueprint for Crystal Structure Determination

The gold standard for unambiguously determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction (SCXRD) .[4][6][7][8] This technique relies on the principle that a crystal, with its highly ordered internal lattice, will diffract a beam of X-rays in a unique and predictable pattern.[6][7][9] By analyzing the geometry and intensity of this diffraction pattern, we can work backward to deduce the precise arrangement of electrons, and thus atoms, within the crystal.[10]

Section 1.1: The Causality of Crystallization: From Solution to a Single, Perfect Crystal

The most challenging step in SCXRD is often obtaining a single crystal of sufficient quality—typically larger than 20-50 micrometers in all dimensions, with a regular shape and no significant internal defects.[8][10] The choice of crystallization method is paramount and is guided by the solute's properties.

Step-by-Step Protocol for Crystallization of a Novel Pyridine Derivative:

  • Purity is Paramount: Begin with the highest purity sample of 2-chloro-N-methylpyridine-3,4-diamine achievable. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Solvent Screening: The goal is to find a solvent or solvent system in which the compound has moderate solubility.

    • Rationale: If solubility is too high, the solution will be difficult to supersaturate. If it is too low, insufficient material will be in the solution to form crystals.

    • Procedure: Test a range of solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane). A good starting point is to dissolve a small amount of the compound in a solvent with gentle heating and observe if it precipitates upon cooling.

  • Achieving Supersaturation: The driving force for crystallization is a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility. This can be achieved through several methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days. This is often the simplest and most successful first approach.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[11]

    • Slow Cooling: Prepare a saturated solution at an elevated temperature. Slowly cool the solution to room temperature, or even lower, to decrease solubility and promote crystal growth.

Section 1.2: The Workflow of Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, the process of data collection and structure solution can begin.

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement Crystal Obtain High-Quality Crystal Mount Mount Crystal on Goniometer Head Crystal->Mount Cryo Cool Crystal in Nitrogen Stream (e.g., 100 K) Mount->Cryo Xray Irradiate with Monochromatic X-ray Beam Cryo->Xray Rotate Rotate Crystal Through Various Orientations Xray->Rotate Detect Detect and Record Diffraction Pattern Rotate->Detect Process Process Raw Data (Integration & Scaling) Detect->Process Phase Solve the Phase Problem (e.g., Direct Methods) Process->Phase Model Build Initial Atomic Model Phase->Model Refine Refine Model Against Experimental Data Model->Refine Validate Validate Final Structure Refine->Validate Final_Structure Final_Structure Validate->Final_Structure Final CIF File

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Instrumentation and Data Processing:

  • Diffractometer: A modern dual-source diffractometer equipped with Mo (λ = 0.71073 Å) and Cu (λ = 1.5418 Å) X-ray sources and a CCD or CMOS detector is standard.[8] The crystal is mounted and cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[12]

  • Structure Solution: Software packages like SHELXT or Olex2 are used to process the raw data.[13] The primary challenge is solving the "phase problem," as detectors only record the intensity, not the phase, of the diffracted X-rays. For small molecules, this is typically solved using direct methods.[10]

  • Refinement and Validation: An initial atomic model is built and then refined against the experimental data, minimizing the difference between the observed and calculated diffraction patterns. The final model is validated for geometric and crystallographic reasonability.

Part 2: A Comparative Analysis: 2-Chloro-N-methylpyridine-3,4-diamine vs. 3,4-Diaminopyridine

In the absence of an experimental structure for our target molecule, we can gain valuable insights by comparing its features to the known crystal structure of 3,4-diaminopyridine (CSD Refcode: AMPZPY, DOI: 10.1107/S010827010001550X).[14] This comparison allows us to hypothesize how the addition of a chloro group at the 2-position and a methyl group at the N3-amine will impact intermolecular interactions and crystal packing.

Feature3,4-Diaminopyridine (Experimental)[14]2-Chloro-N-methylpyridine-3,4-diamine (Predicted)
Molecular Formula C₅H₇N₃C₆H₈ClN₃
Molecular Weight 109.13 g/mol 157.60 g/mol
Key Functional Groups Pyridine N, two primary amines (-NH₂)Pyridine N, one primary amine (-NH₂), one secondary amine (-NHCH₃), one chloro group (-Cl)
Hydrogen Bond Donors 4 (two from each -NH₂)3 (two from -NH₂, one from -NHCH₃)
Hydrogen Bond Acceptors 3 (Pyridine N, two amine N atoms)3 (Pyridine N, two amine N atoms, potentially the Cl atom)
Section 2.1: The Influence of Substituents on Intermolecular Interactions

The crystal structure of 3,4-diaminopyridine is dominated by a network of N-H···N hydrogen bonds. The two primary amine groups provide a robust set of hydrogen bond donors, while the pyridine nitrogen and the amine nitrogens themselves act as acceptors. This leads to a tightly packed, stable structure.

Hypothesized Impact of Substituents on 2-Chloro-N-methylpyridine-3,4-diamine:

  • Reduced Hydrogen Bonding Capacity: The replacement of a hydrogen atom on the 3-amino group with a methyl group reduces the number of classical hydrogen bond donors from four to three. This is a significant change that will necessitate a different packing arrangement. While the secondary amine can still donate a proton, the steric bulk of the methyl group may influence the geometry of this interaction.

  • Introduction of Halogen Interactions: The chloro group at the 2-position introduces the possibility of halogen bonding (C-Cl···N or C-Cl···O) or other weak C-H···Cl interactions. These directional interactions, though weaker than classical hydrogen bonds, can play a crucial role in guiding the crystal packing.

  • Steric and Electronic Effects:

    • The electron-withdrawing nature of the chlorine atom will decrease the basicity of the adjacent pyridine nitrogen, making it a weaker hydrogen bond acceptor.

    • The steric hindrance from both the chloro and methyl groups will likely prevent the kind of planar, sheet-like structures that might be formed by simpler diamines.

Interaction_Comparison cluster_DAP 3,4-Diaminopyridine cluster_Target 2-Chloro-N-methylpyridine-3,4-diamine DAP_Node Molecule A DAP_HBonds Strong N-H···N Hydrogen Bond Network DAP_Node->DAP_HBonds Dominant Interaction Target_Node Molecule B Target_HBonds Reduced N-H···N Hydrogen Bonding Target_Node->Target_HBonds Target_Halogen Potential C-Cl···N Halogen Bonding Target_Node->Target_Halogen Target_Steric Steric Hindrance Target_Node->Target_Steric

Caption: A logical diagram comparing the dominant intermolecular forces.

Section 2.2: Crystal Structure Prediction (CSP)

Given the lack of experimental data, computational Crystal Structure Prediction (CSP) methods can be invaluable.[15][16] CSP algorithms explore the potential energy landscape of a molecule to find thermodynamically plausible crystal packing arrangements.[17][18]

A Conceptual CSP Workflow:

  • Conformational Analysis: Determine the low-energy conformations of the isolated molecule.

  • Packing Generation: Pack the low-energy conformers into a large number of trial crystal structures, sampling common space groups.

  • Energy Minimization: Optimize the geometry of these trial structures using force fields or, for higher accuracy, quantum mechanical methods (DFT).

  • Ranking: Rank the resulting structures by their lattice energy to produce a crystal energy landscape.

A CSP study on 2-chloro-N-methylpyridine-3,4-diamine would likely reveal several low-energy polymorphs, each with a unique balance of hydrogen bonding, halogen interactions, and van der Waals forces. The results of such a study would provide crucial targets for experimental polymorph screening.

Conclusion and Future Outlook

While the crystal structure of 2-chloro-N-methylpyridine-3,4-diamine remains to be experimentally determined, a robust framework exists for its elucidation. The principles of crystallization and single-crystal X-ray diffraction provide a clear path forward for obtaining this critical data.

Our comparative analysis with 3,4-diaminopyridine suggests that the chloro and N-methyl substituents will significantly alter the solid-state landscape. We predict a shift away from a purely hydrogen-bond-dominated network to a more complex interplay of interactions, including a reduced number of hydrogen bonds and the introduction of halogen-based contacts. This structural modulation will, in turn, influence the compound's material properties. For drug development professionals, this means that 2-chloro-N-methylpyridine-3,4-diamine is likely to exhibit different solubility, dissolution, and stability profiles compared to its unsubstituted parent, all of which are critical considerations in the journey from a promising molecule to a viable therapeutic agent. The experimental determination of this structure is a necessary next step to validate these predictions and unlock the full potential of this chemical scaffold.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). ReciLab. [Link]

  • Structure visualization and analysis tools. (2025, August 15). Fiveable. [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. [Link]

  • Journal of Analytical & Bioanalytical Techniques. (n.d.). The Role of Crystallography in Drug Development. Omics Publishing Group. [Link]

  • X-Ray Crystallography - Software. (n.d.). Purdue University. [Link]

  • What are the freely available crystal-structure visualization softwares?. (2020, May 8). Matter Modeling Stack Exchange. [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). Carleton College. [Link]

  • The Importance of Crystallization in Pharmaceutical Manufacturing. (2025, July 11). Zhanghua. [Link]

  • Crystal structure prediction. (n.d.). Wikipedia. [Link]

  • Relevance of Crystal Forms in the Pharmaceutical Field. (2022, August 26). Encyclopedia.pub. [Link]

  • Free Crystal Structure Visualization Software. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]

  • CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. (n.d.). CrystalMaker Software Ltd. [Link]

  • The role of crystallography in drug design. (n.d.). National Center for Biotechnology Information. [Link]

  • Portalone, G. (2012). Crystal Structure and Solid-State Properties of 3,4-Diaminopyridine Dihydrogen Phosphate and Their Comparison with Other Diaminopyridine Salts. ACS Publications. [Link]

  • Molecular structure of 3,4-diaminopyridine (3,4-DAP), the protonated... (n.d.). ResearchGate. [Link]

  • Crystal Structure and Solid-State Properties of 3,4-Diaminopyridine Dihydrogen Phosphate and Their Comparison with Other Diaminopyridine Salts. (2013, February 6). Figshare. [Link]

  • Crystal Structure Prediction from First Principles: The Crystal Structures of Glycine. (n.d.). National Center for Biotechnology Information. [Link]

  • How to: Search Metal Organic Frameworks with CCDC's ConQuest. (2021, September 9). YouTube. [Link]

  • Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields. (2022, August 5). Journal of Chemical Theory and Computation. [Link]

  • MolCrystalFlow: Molecular Crystal Structure Prediction via Flow Matching. (2026, February 17). arXiv.org. [Link]

  • Principles and Techniques of X-Ray Diffraction (XRD). (2025, March 8). Universal Lab Blog. [Link]

  • Structure of 3,4 diaminopyridine. (n.d.). ResearchGate. [Link]

  • 3,4-Diaminopyridine. (n.d.). PubChem. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd. [Link]

  • X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. (2025, October 27). Technology Networks. [Link]

  • What is Single Crystal X-ray Diffraction?. (2020, November 19). YouTube. [Link]

  • Tutorial of CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD". (2024, February 14). YouTube. [Link]

  • Tutorial 2 of CSDU “Programmatic access to the CSD 101 – CSD Python API”: text-numeric searches. (2022, June 15). YouTube. [Link]

  • Introduction to CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD". (2024, February 14). YouTube. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). National Center for Biotechnology Information. [Link]

  • X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences. [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • CSDU Searching Structures Online with WebCSD. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]

  • 2-chloro-3-methylpyridin-4-amine (C6H7ClN2). (n.d.). PubChemLite. [Link]

  • 2-chloro-n4-methylpyridine-3,4-diamine (C6H8ClN3). (n.d.). PubChemLite. [Link]

  • 2-Chloro-N4-methylpyridine-3,4-diamine. (n.d.). PubChem. [Link]

  • Cambridge Structural Database. (n.d.). Wikipedia. [Link]

  • 2-Chloropyridine-3,4-diamine, 97%. (2008, November 27). J&K Scientific. [Link]

  • 2-Chloro-3-amino-4-methylpyridine. (n.d.). Shandong Kunda Biotechnology Co Ltd. [Link]

  • 3,4-Diamino-2-chloropyridine. (n.d.). BuyersGuideChem. [Link]

  • 2-Chloropyridine-3,4-diamine. (n.d.). PubChem. [Link]

  • Introducing Cambridge Structural Database 6.00. (2025, May 14). Cambridge Crystallographic Data Centre (CCDC). [Link]

  • 3-Amino-2-chloro-4-methylpyridine. (n.d.). PubChem. [Link]

  • Search - Access Structures. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]

Sources

A Predictive and Comparative Guide to the UV-Vis Absorption Properties of 2-chloro-N-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anticipated UV-Vis absorption properties of 2-chloro-N-methylpyridine-3,4-diamine. In the absence of direct experimental data for this specific molecule, this document leverages established spectroscopic principles and comparative data from structurally related analogs to build a robust predictive model. Furthermore, a detailed experimental protocol is presented to enable researchers to validate these predictions and thoroughly characterize the compound's electronic transitions.

Introduction: Unveiling the Electronic Landscape

The chromophoric system of 2-chloro-N-methylpyridine-3,4-diamine is a fascinating interplay of electronic effects. The pyridine ring, an aromatic heterocycle, forms the core of the molecule. Its UV-Vis absorption is influenced by the electronic nature of its substituents: a halogen atom (chloro), an amino group, and an N-methylamino group. Understanding how these functional groups modulate the π → π* and n → π* transitions of the pyridine ring is key to predicting the compound's absorption spectrum.

This guide will deconstruct the molecule into its key structural components, examine their individual and collective impact on UV-Vis absorption, and provide a framework for experimental verification.

Theoretical Framework and Comparative Analysis

The UV-Vis spectrum of an organic molecule is dictated by its electronic structure. For pyridine and its derivatives, two main types of electronic transitions are observed:

  • π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals of the aromatic system.

  • n → π transitions:* These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital.

The substituents on the pyridine ring significantly influence the energies of these transitions, leading to shifts in the absorption maxima (λ_max).

The Parent Heterocycle: Pyridine

Pyridine exhibits π → π* transitions at approximately 200 nm and 257 nm, and a weaker n → π* transition around 270 nm. These values serve as a baseline for understanding the effects of substitution.

The Influence of Substituents

Chloro Group (at C2): The chlorine atom acts as a weak auxochrome. It possesses lone pairs that can be donated to the ring (a +R effect) and is also electronegative, withdrawing electron density through the sigma bond (a -I effect). This interplay typically results in a small bathochromic (red) shift of the π → π* transitions. For instance, 2-chloropyridine can form charge-transfer complexes, and its UV-Vis spectrum is sensitive to the solvent environment[1].

Amino and N-methylamino Groups (at C3 and C4): These are strong auxochromes, meaning they are electron-donating groups that can significantly shift absorption maxima to longer wavelengths (bathochromic shift) and increase the intensity of the absorption bands (hyperchromic effect). The lone pair on the nitrogen atom of the amino group extends the π-conjugated system of the pyridine ring. The N-methyl group is a weak electron-donating group through induction, which may slightly enhance the auxochromic effect of the amino group it is attached to. Studies on aminopyridine derivatives demonstrate their susceptibility to solvent effects, which can provide insights into the nature of their electronic transitions[2][3].

Combined Effects: In 2-chloro-N-methylpyridine-3,4-diamine, the strong electron-donating character of the two amino groups is expected to dominate the spectral properties, leading to a significant bathochromic shift compared to pyridine or 2-chloropyridine. The presence of two adjacent amino groups (a vicinal diamine) can lead to complex electronic interactions and potentially intramolecular hydrogen bonding, further influencing the absorption spectrum. The UV-Vis spectra of 3,4-diaminopyridine have been studied in the context of proton transfer complexes, indicating the electronic activity of this structural motif[4].

Predicted Absorption Properties

Based on the analysis of related compounds, we can predict the following for 2-chloro-N-methylpyridine-3,4-diamine:

Predicted TransitionExpected λ_max Range (nm)Rationale
π → π* (Band I)220-250A moderately intense band corresponding to the π → π* transition of the substituted pyridine ring.
π → π* (Band II)280-320A strong absorption band resulting from the extended conjugation due to the powerful electron-donating amino groups, leading to a significant bathochromic shift.
n → π330-380A weaker, lower-energy band that may be obscured by the more intense π → π transitions. This transition is expected to be sensitive to solvent polarity, particularly in protic solvents.[5]

Experimental Verification Protocol

To empirically determine the UV-Vis absorption properties of 2-chloro-N-methylpyridine-3,4-diamine, the following detailed protocol is recommended. This protocol is designed to not only obtain the absorption spectrum but also to investigate the influence of the solvent environment on the electronic transitions.

Materials and Instrumentation
  • Compound: 2-chloro-N-methylpyridine-3,4-diamine (ensure high purity)

  • Solvents:

    • A non-polar, aprotic solvent (e.g., n-Hexane or Cyclohexane)

    • A polar, aprotic solvent (e.g., Acetonitrile or Dichloromethane)

    • A polar, protic solvent (e.g., Ethanol or Methanol)

    • (Optional) A solvent with a different dielectric constant (e.g., 1,4-Dioxane)

  • Instrumentation:

    • Dual-beam UV-Vis spectrophotometer

    • Calibrated quartz cuvettes (1 cm path length)

    • Volumetric flasks and pipettes for accurate solution preparation

    • Analytical balance

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Compound prep2 Prepare Stock Solution (~10⁻³ M) in a chosen solvent prep1->prep2 prep3 Perform Serial Dilutions to working concentrations (~10⁻⁵ M) prep2->prep3 acq1 Record Baseline with solvent-filled cuvette prep3->acq1 Transfer solution to cuvette acq2 Record Sample Spectrum (200-600 nm) acq1->acq2 acq3 Repeat for each solvent acq2->acq3 an1 Identify λ_max for each absorption band acq3->an1 Export Spectral Data an2 Calculate Molar Absorptivity (ε) an1->an2 an3 Analyze Solvatochromic Shifts an1->an3

Caption: Workflow for the UV-Vis spectral analysis of 2-chloro-N-methylpyridine-3,4-diamine.

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Accurately weigh a small amount (e.g., 1-2 mg) of 2-chloro-N-methylpyridine-3,4-diamine.

    • Dissolve the compound in a known volume (e.g., 10 mL) of the first chosen solvent in a volumetric flask to prepare a stock solution of approximately 10⁻³ M. Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to obtain a working concentration (typically 10⁻⁵ M) where the maximum absorbance is within the optimal range of the spectrophotometer (ideally between 0.2 and 1.0).[6]

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamp to stabilize.

    • Fill a quartz cuvette with the pure solvent to be used for the measurement.

    • Place the cuvette in the sample holder and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorbance.

  • Sample Measurement:

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample-filled cuvette in the spectrophotometer.

    • Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

  • Data Collection for Different Solvents:

    • Repeat steps 1-4 for each of the selected solvents (non-polar aprotic, polar aprotic, and polar protic). This systematic variation is crucial for observing solvatochromism. The effect of solvent on the electronic absorption spectra of similar compounds has been well-documented.[2]

Data Analysis and Interpretation
  • Determination of λ_max: Identify the wavelength of maximum absorbance (λ_max) for each distinct band in the spectra recorded in each solvent.

  • Calculation of Molar Absorptivity (ε): Using the Beer-Lambert Law (A = εbc), calculate the molar absorptivity (ε) for each absorption band.

    • A = Absorbance at λ_max

    • ε = Molar absorptivity (L mol⁻¹ cm⁻¹)

    • b = Path length of the cuvette (typically 1 cm)

    • c = Concentration of the solution (mol L⁻¹)

  • Analysis of Solvatochromism:

    • Compare the λ_max values obtained in the different solvents.

    • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength with increasing solvent polarity. This is characteristic of n → π* transitions, as polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy required for excitation.[5]

    • Bathochromic Shift (Red Shift): A shift to a longer wavelength with increasing solvent polarity. This is often observed for π → π* transitions where the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

Comparison with Structural Analogs

The experimentally obtained data should be compared with the known UV-Vis properties of similar compounds to further validate the electronic assignments.

CompoundReported λ_max (nm) and ConditionsKey Structural Feature for Comparison
2-Amino-5-chloropyridineCut-off λ = 348 nm[7]Presence of both chloro and amino groups on the pyridine ring.
3,4-DiaminopyridineForms a complex with a band at λ_max 405 nm in EtOH[4]The core vicinal diamine structure.
4-Amino-2-chloropyridineUV-Vis spectrum available, showing absorption bands in the UV region.[8]Isomeric arrangement of chloro and amino groups.
2-ChloropyridineForms a charge-transfer complex with a new band around 324 nm in various solvents.[1]The effect of the chloro group in the absence of strong electron-donating groups.
2-Amino-3-cyanopyridinesExhibit fluorescence with wavelength shifts between 350 and 437 nm depending on the solvent.[3]Demonstrates the strong influence of an amino group and the effect of solvent polarity.

Conclusion

This guide provides a predictive framework for the UV-Vis absorption properties of 2-chloro-N-methylpyridine-3,4-diamine, grounded in the established spectroscopic characteristics of its structural components. The dominant influence of the 3,4-diamine substitution is expected to result in significant bathochromic shifts of the primary π → π* transitions into the 280-320 nm range, with a potential lower-energy n → π* transition that will be sensitive to solvent polarity.

The provided experimental protocol offers a robust methodology for the empirical validation of these predictions. By systematically analyzing the effects of solvent polarity, researchers can gain deep insights into the electronic structure of this molecule, which is invaluable for its application in drug development and materials science.

References

  • Dueke-Eze, C. U., Fasina, T. M., & Mphahlele, M. J. (n.d.). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. ResearchGate. Retrieved from [Link]

  • (n.d.). UV-Vis absorption spectra for 2-Amino-5-Chloropyridine... ResearchGate. Retrieved from [Link]

  • (n.d.). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. Retrieved from [Link]

  • Al-Ahmary, Z. M., Al-Shetwi, H. K., Al-Kahtani, A. A., & El-Emam, A. A. (2022). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Molecules, 27(21), 7542. Retrieved from [Link]

  • (2016, August 23). UV-Visible Spectroscopy and Density Functional Study of Solvent Effect on Halogen Bonded Charge-Transfer Complex of 2-Chloropyridine and Iodine Monochloride. ResearchGate. Retrieved from [Link]

  • (n.d.). Uv-Vis Spectrum of 4-Amino-2-chloropyridine. SIELC Technologies. Retrieved from [Link]

  • (2023, March 16). 2.4: Effect of Solvent. Chemistry LibreTexts. Retrieved from [Link]

Sources

A Researcher's Guide to Identifying Regioisomers of Methyl-diaminopyridines using NOESY

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of synthetic molecules is a cornerstone of development. For researchers working with substituted pyridines, such as methyl-diaminopyridines, the differentiation of regioisomers—molecules with the same chemical formula but different substituent positions—is a critical and often challenging task. While standard one-dimensional Nuclear Magnetic Resonance (NMR) provides initial insights, it often falls short of providing a definitive structural assignment.[1][2] This guide provides an in-depth, comparative analysis of how two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) serves as an indispensable tool for the unambiguous identification of these regioisomers.

The core principle of NOESY lies in the Nuclear Overhauser Effect (NOE), a phenomenon where the saturation of one nuclear spin population by a radiofrequency field results in a change in the intensity of the NMR signal of another spin, provided they are in close spatial proximity (typically within 5 Å).[3][4] This through-space correlation is distinct from through-bond correlations observed in experiments like COSY and HMBC, making NOESY uniquely suited for determining the relative orientation of substituents on a molecule.[1][5]

This guide will walk you through the strategic application of NOESY to differentiate methyl-diaminopyridine regioisomers, from sample preparation and experimental setup to data interpretation, grounded in the principles of scientific integrity and supported by experimental insights.

The Challenge: Distinguishing Methyl-diaminopyridine Regioisomers

The synthesis of methyl-diaminopyridines can often lead to a mixture of regioisomers. For example, the methylation of a diaminopyridine can result in the methyl group being positioned at various locations on the pyridine ring or on one of the amino groups. These subtle structural differences can profoundly impact the molecule's biological activity and physicochemical properties.

Consider the three possible regioisomers of methyl-diaminopyridine where the methyl and two amino groups are substituents on the pyridine ring. While 1D ¹H NMR can provide some clues based on chemical shifts and coupling patterns, significant signal overlap can make a definitive assignment difficult.[2][6] This is where the power of 2D-NOESY becomes evident.

The NOESY Advantage: Probing Through-Space Interactions

The NOESY experiment allows for the comprehensive detection of all NOE interactions within a molecule in a single experiment.[7] The resulting 2D spectrum displays diagonal peaks corresponding to the 1D ¹H NMR spectrum and cross-peaks that indicate spatial proximity between different protons. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing a powerful tool for structural elucidation.[8]

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, interpretable NOESY data requires careful attention to experimental parameters. The following protocol is designed for small organic molecules like methyl-diaminopyridines and incorporates best practices to ensure reliable results.

Part 1: Sample Preparation
  • Concentration: Prepare a solution of your methyl-diaminopyridine sample at a concentration of approximately 5-10 mg in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1] The optimal concentration is one that provides a good signal-to-noise ratio in a standard ¹H NMR spectrum with 8-16 scans.[5]

  • Purity: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool or a syringe filter directly into a high-quality 5 mm NMR tube.[5] Impurities can negatively affect spectral resolution and the efficiency of the NOE.[5]

  • Degassing: For small molecules, it is highly recommended to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[1] This can be achieved through several freeze-pump-thaw cycles.

Part 2: NMR Spectrometer Setup & Data Acquisition

The following parameters are a starting point and may need to be optimized based on your specific instrument and sample.

ParameterRecommended Value/SettingRationale
Experiment 2D NOESY (e.g., noesyesgp on Bruker)Standard pulse program for acquiring phase-sensitive NOESY spectra.
Temperature 298 KMaintain a constant temperature to ensure stable experimental conditions.[5]
Sample Spinning OffSample spinning is not recommended for NOESY experiments as it can introduce artifacts.[5]
Number of Scans (ns) 16 or higher (multiple of 8 or 16)A higher number of scans improves the signal-to-noise ratio, which is crucial for detecting weak NOE cross-peaks.[5][9]
Number of Increments (td1) 256-512Determines the resolution in the indirect dimension. A higher number provides better resolution but increases experiment time.
Relaxation Delay (d1) 2-5 secondsShould be at least 1.5 times the longest T1 relaxation time of the protons in your sample to allow for full relaxation between scans.
Mixing Time (d8) 0.5 - 1.0 secondsThis is a critical parameter. For small molecules, a longer mixing time allows the NOE to build up. Start with ~0.8 seconds and optimize if necessary.[3][4][10]
Pulse Width (p1) Calibrated 90° pulseAccurate pulse width calibration is essential for efficient magnetization transfer.
Part 3: Data Processing and Interpretation
  • Fourier Transformation: Apply a 2D Fourier transform to the acquired data.

  • Phasing: Carefully phase the spectrum in both dimensions to obtain pure absorption lineshapes.

  • Baseline Correction: Apply baseline correction to both dimensions to ensure accurate integration of cross-peaks.

  • Analysis: Identify the diagonal peaks, which correspond to the signals in the 1D ¹H spectrum. Look for off-diagonal cross-peaks, which indicate through-space interactions between protons.

Case Study: Differentiating 2,3-diamino-4-methylpyridine and 2,5-diamino-4-methylpyridine

To illustrate the power of NOESY, let's consider the hypothetical differentiation of two regioisomers: 2,3-diamino-4-methylpyridine and 2,5-diamino-4-methylpyridine.

Expected NOE Correlations

The key to distinguishing these isomers lies in the unique spatial proximities of the methyl group protons to the other protons on the pyridine ring.

RegioisomerKey Diagnostic NOE Cross-PeakRationale
2,3-diamino-4-methylpyridine Between the methyl protons and the H5 proton of the pyridine ring.The methyl group at position 4 is spatially close to the proton at position 5.
2,5-diamino-4-methylpyridine Between the methyl protons and both the H3 and H5 protons of the pyridine ring.The methyl group at position 4 is spatially close to the protons at both the 3 and 5 positions.

The presence or absence of a cross-peak between the methyl group and the H3 proton would be the definitive piece of evidence to distinguish between these two regioisomers.

Visualizing the Workflow and Expected Outcomes

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation prep1 Dissolve Sample prep2 Filter into NMR Tube prep1->prep2 prep3 Degas Sample prep2->prep3 acq1 Setup NOESY Experiment prep3->acq1 acq2 Optimize Parameters (Mixing Time) acq1->acq2 acq3 Acquire Data acq2->acq3 proc1 2D Fourier Transform acq3->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Identify Cross-Peaks proc2->proc3 interp1 Correlate Protons in Close Proximity proc3->interp1 interp2 Assign Regioisomeric Structure interp1->interp2

Caption: A generalized workflow for regioisomer identification using 2D-NOESY.

Caption: Diagnostic NOE correlations for two methyl-diaminopyridine regioisomers.

Concluding Remarks for the Practicing Scientist

The unambiguous identification of regioisomers is a non-trivial but essential aspect of chemical research and development. While a suite of analytical techniques should always be employed for comprehensive characterization, 2D-NOESY stands out as a particularly powerful tool for resolving the specific challenge of positional isomerism in molecules like methyl-diaminopyridines. By providing direct evidence of through-space proximities, NOESY offers a level of certainty that is often unattainable with other methods. The investment in careful sample preparation and the optimization of experimental parameters will yield high-quality data that can definitively answer critical structural questions, thereby accelerating research and ensuring the integrity of downstream applications.

References

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. University of Missouri-St. Louis. Available at: [Link]

  • 1D Selective NOESY / ROESY for Small Molecules. Indiana University NMR Facility. Available at: [Link]

  • NOESY and ROESY. University of California, Davis. Available at: [Link]

  • 1D NOESY made easy. University of Wisconsin-Madison, Chemistry Department. Available at: [Link]

  • NOESY. Stanford University NMR Facility. Available at: [Link]

  • New applications of 2D filtered/edited NOESY for assignment and structure elucidation of RNA and RNA-protein complexes. Journal of Biomolecular NMR. Available at: [Link]

  • Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. Available at: [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. Available at: [Link]

  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.net. Available at: [Link]

  • NOESY and EXSY. University of Ottawa. Available at: [Link]

  • NOESY spectra of regioisomers 6 a and 6 b. ResearchGate. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

Sources

Comparative

A Comparative Guide to Key Synthetic Intermediates: 2-Chloro-N⁴-methylpyridine-3,4-diamine vs. 2,6-Dichloro-3,4-diaminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the appropriate selection of foundational scaffolds is a critical determinant of synthetic efficiency and the ultimate biological activity of target molecules. Substituted diaminopyridines are a cornerstone in this regard, serving as versatile precursors for a multitude of heterocyclic compounds, particularly those designed to interact with biological targets such as protein kinases. This guide provides an in-depth technical comparison of two key diaminopyridine intermediates: 2-chloro-N⁴-methylpyridine-3,4-diamine and 2,6-dichloro-3,4-diaminopyridine. The analysis will focus on their chemical properties, synthetic accessibility, and reactivity, supported by experimental data and established chemical principles, to inform rational decision-making in synthetic design.

Structural and Electronic Profile: A Tale of Two Substitution Patterns

The seemingly subtle difference in the substitution on the pyridine ring between these two molecules imparts a significant divergence in their electronic properties and, consequently, their chemical reactivity.

2-Chloro-N⁴-methylpyridine-3,4-diamine features a single electron-withdrawing chlorine atom at the 2-position and an electron-donating N-methyl group at the 4-amino position. The chlorine atom decreases the overall electron density of the pyridine ring through its inductive effect. Conversely, the methylamino group, being an electron-donating group, increases the electron density, particularly at the ortho and para positions, and enhances the nucleophilicity of the adjacent 3-amino group. This electronic push-pull system creates a nuanced reactivity profile.

2,6-Dichloro-3,4-diaminopyridine , on the other hand, possesses two electron-withdrawing chlorine atoms at the 2- and 6-positions. This symmetrical substitution significantly depletes the electron density of the pyridine ring, rendering it more susceptible to nucleophilic attack. The two chlorine atoms also exert a strong inductive effect, which diminishes the basicity and nucleophilicity of the 3- and 4-amino groups compared to less halogenated analogs.[1][2]

A summary of their key chemical properties is presented in Table 1.

Table 1: Comparison of Chemical and Physical Properties

Property2-Chloro-N⁴-methylpyridine-3,4-diamine2,6-Dichloro-3,4-diaminopyridine
CAS Number 50432-67-2[3]101079-63-4
Molecular Formula C₆H₈ClN₃C₅H₅Cl₂N₃
Molecular Weight 157.60 g/mol [3]178.02 g/mol
Predicted pKa Higher (more basic) due to the electron-donating N-methyl group.Lower (less basic) due to two electron-withdrawing chloro groups.[1][2]
Reactivity Profile Enhanced nucleophilicity of the diamine moiety; activated for electrophilic substitution on the ring.Deactivated ring towards electrophilic substitution; activated for nucleophilic aromatic substitution at the chloro positions.

Note: The N³-methyl isomer of 2-chloro-N-methylpyridine-3,4-diamine (CAS 1379240-45-5) also exists and may exhibit different reactivity.

Synthetic Accessibility: A Strategic Overview

The synthetic routes to these molecules are multi-step processes that begin from readily available pyridine precursors. The choice of starting material and the sequence of reactions are critical for achieving good yields and purity.

Synthesis of 2,6-Dichloro-3,4-diaminopyridine

A common and effective pathway to 2,6-dichloro-3,4-diaminopyridine involves a two-step sequence starting from 2,6-dichloropyridine: nitration followed by reduction.[4][5]

Synthesis of 2,6-dichloro-3,4-diaminopyridine start 2,6-Dichloropyridine intermediate 2,6-Dichloro-3-nitropyridine start->intermediate HNO₃, H₂SO₄ product 2,6-Dichloro-3,4-diaminopyridine intermediate->product Reduction (e.g., Fe/AcOH or H₂, Pd/C)

Caption: Synthetic pathway for 2,6-dichloro-3,4-diaminopyridine.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-nitropyridine [6]

  • To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine (1.0 eq) at 20-25°C.

  • Cool the mixture and slowly add concentrated nitric acid (approx. 5.6 eq) while maintaining the internal temperature below 50°C.

  • After the addition is complete, heat the reaction mixture to 100-105°C for 5 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 50°C and carefully pour it into ice water with stirring.

  • Filter the resulting precipitate and wash it with water until the washings are neutral.

  • Dry the solid to obtain 2,6-dichloro-3-nitropyridine. Reported yields are typically in the range of 75-86%.[5][7]

Experimental Protocol: Reduction to 2,6-Dichloro-3,4-diaminopyridine [4]

  • In a round-bottom flask, suspend 2,6-dichloro-3-nitropyridine (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid.

  • Add iron powder (3-5 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to 80-100°C and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and filter it through celite to remove the iron salts.

  • Make the filtrate alkaline by the addition of a sodium hydroxide solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2,6-dichloro-3,4-diaminopyridine.

Synthesis of 2-Chloro-N⁴-methylpyridine-3,4-diamine

The synthesis of 2-chloro-N⁴-methylpyridine-3,4-diamine is more nuanced, often starting from 2-chloro-3-nitropyridine and involving a nucleophilic aromatic substitution (SNAr) followed by reduction.

Synthesis of 2-chloro-N4-methylpyridine-3,4-diamine start 2-Chloro-3-nitropyridine intermediate 2-Chloro-4-(methylamino)-3-nitropyridine start->intermediate Methylamine (CH₃NH₂) product 2-Chloro-N⁴-methylpyridine-3,4-diamine intermediate->product Reduction (e.g., SnCl₂/HCl or H₂, Pd/C)

Caption: Synthetic pathway for 2-chloro-N⁴-methylpyridine-3,4-diamine.

Experimental Protocol: Synthesis of 2-Chloro-4-(methylamino)-3-nitropyridine (Illustrative) [8]

  • Dissolve 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent like ethanol.

  • Add an excess of an aqueous or alcoholic solution of methylamine.

  • The reaction is typically stirred at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to yield the product.

Experimental Protocol: Reduction to 2-Chloro-N⁴-methylpyridine-3,4-diamine (General) [9]

  • Dissolve 2-chloro-4-(methylamino)-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. For example, a solution of tin(II) chloride dihydrate (excess) in concentrated hydrochloric acid.

  • The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the mixture is carefully made alkaline with a sodium hydroxide solution.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the final diamine.

Comparative Reactivity in a Key Application: Cyclocondensation Reactions

A primary application of these diaminopyridines is in the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are often pursued as kinase inhibitors and for other therapeutic applications.[10] The most common method for this transformation is the Phillips condensation reaction, which involves the cyclocondensation of the diamine with an aldehyde or carboxylic acid.[11]

Phillips_Condensation diamine Diaminopyridine product Imidazo[4,5-b]pyridine diamine->product aldehyde Aromatic Aldehyde (R-CHO) aldehyde->product Condensation & Oxidative Cyclization (e.g., Na₂S₂O₅, DMSO, Heat)

Caption: Generalized Phillips condensation reaction.

The performance of the two diaminopyridines in such a reaction is expected to differ based on their electronic properties:

  • 2-Chloro-N⁴-methylpyridine-3,4-diamine: The electron-donating N-methyl group enhances the nucleophilicity of the amino groups, which would be expected to lead to faster reaction rates in the initial condensation step with the aldehyde.

  • 2,6-Dichloro-3,4-diaminopyridine: The two electron-withdrawing chloro groups reduce the nucleophilicity of the amino groups, likely resulting in slower reaction rates for the condensation step. More forcing conditions (higher temperatures or longer reaction times) may be required to achieve comparable yields to the N-methylated counterpart.

Table 2: Predicted Performance in Phillips Condensation

Parameter2-Chloro-N⁴-methylpyridine-3,4-diamine2,6-Dichloro-3,4-diaminopyridine
Reaction Rate Faster due to higher nucleophilicity of the amino groups.Slower due to lower nucleophilicity of the amino groups.
Reaction Conditions Milder conditions may be sufficient.More forcing conditions may be required.
Potential Side Reactions The more electron-rich pyridine ring may be more susceptible to oxidation or other side reactions under harsh conditions.The electron-deficient ring is more stable to oxidation. The chloro groups offer handles for subsequent cross-coupling reactions.
Product Properties The resulting imidazo[4,5-b]pyridine will be substituted with a chloro and a methylamino group.The resulting imidazo[4,5-b]pyridine will have two chloro substituents, which can be further functionalized.

Conclusion and Strategic Recommendations

The choice between 2-chloro-N⁴-methylpyridine-3,4-diamine and 2,6-dichloro-3,4-diaminopyridine as a synthetic intermediate should be guided by the specific goals of the research program.

Choose 2-Chloro-N⁴-methylpyridine-3,4-diamine when:

  • High nucleophilicity of the diamine is desired for subsequent reactions, potentially leading to faster and more efficient cyclizations under milder conditions.

  • The final target molecule requires a methylamino group at the 4-position of the pyridine ring.

Choose 2,6-Dichloro-3,4-diaminopyridine when:

  • The synthetic strategy involves subsequent functionalization of the pyridine ring via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions at the chloro positions.

  • A more electron-deficient and potentially more stable pyridine core in the final product is desired.

  • The reduced nucleophilicity of the diamine is acceptable or can be overcome with appropriate reaction conditions.

Ultimately, both molecules are valuable building blocks in the medicinal chemist's toolbox. A thorough understanding of their distinct electronic properties and reactivity profiles, as outlined in this guide, will enable researchers to make more informed and strategic decisions in the design and execution of their synthetic endeavors.

References

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. Biophysical Chemistry.
  • An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring. Benchchem.
  • Laboratory Scale Synthesis of 2,6-Dichloro-3-pyridylamine: An Applic
  • 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis. ChemicalBook.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Technical Support Center: Synthesis of 2,6-Dichloro-3-pyridylamine. Benchchem.
  • Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI.
  • Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine.
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals Limited.
  • 2-Chloro-4-methyl-3-nitropyridine synthesis. ChemicalBook.
  • detailed synthesis protocol for 2,6-dichloro-3-nitropyridine
  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. Benchchem.
  • Application Notes: 2-Chloro-5-methylpyridine-3,4-diamine as a Precursor for Heterocyclic Compounds. Benchchem.
  • Preparation method of 2-chloro-4-aminopyridine.
  • What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. ECHEMI.
  • The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents.
  • 2,6-Dichloro-3-nitropyridine. PMC - NIH.
  • SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences.
  • A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. MDPI.
  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
  • 2-Chloro-N4-(2-methypropyl)-3,4-quinolinediamine synthesis. ChemicalBook.
  • Synthesis of the 2,6-diaminopyridine series of compound 18. Reagents....
  • Process for the synthesis of diaminopyridine and related compounds.
  • Preparing method of 2,6-dichloro-3-nitropyridine.
  • 2-Chloro-N4-methylpyridine-3,4-diamine. PubChem.
  • Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. UL Research Repository.
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry.
  • Computational Estimation of the Acidities of Pyrimidines and Rel
  • Cyclocondensation Reactions of 5‐Aminopyrazoles, Pyruvic Acids and Aldehydes.
  • Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products.
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands.
  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Semantic Scholar.
  • Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. MDPI.
  • Reversibility and reactivity in an acid catalyzed cyclocondensation to give furanochromanes - a reaction at the 'oxonium-Prins' vs. ' ortho-quinone methide cycloaddition' mechanistic nexus. PubMed.
  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journals.

Sources

Commercial Price & Performance Comparison Guide: 2-Chloro-3-N-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-3-N-methylpyridine-3,4-diamine (CAS: 1379240-45-5), also cataloged as 2-chloro-N3-methylpyridine-3,4-diamine, is a highly specialized pharmaceutical intermediate. It serves as a critical building block in the synthesis of imidazo[4,5-c]pyridines —a privileged bicyclic scaffold widely utilized in the development of targeted kinase inhibitors (e.g., BTK, DNA-PK, and Aurora Kinase A inhibitors) and antimalarial agents [1] [2].

For research and scale-up chemists, the decision to procure this specific pre-methylated diamine versus an unmethylated alternative (e.g., 2-chloro-pyridine-3,4-diamine) fundamentally impacts the regioselectivity, overall yield, and purification costs of the downstream active pharmaceutical ingredient (API). This guide provides an objective commercial price analysis, a mechanistic performance comparison, and self-validating experimental protocols to guide your procurement and synthetic strategy.

Commercial Price Comparison

The pricing of 2-chloro-3-N-methylpyridine-3,4-diamine varies significantly based on purity, scale, and supplier tier. Below is a comparative analysis of representative 2026 market rates from global vendors[3] [4].

Supplier TierRepresentative VendorsPurityPackage SizeEstimated Price (USD)Target Application
Premium / Catalog Sigma-Aldrich (Merck)≥98%100 mg$110 - $130Early-stage discovery, analytical standards
Premium / Catalog Sigma-Aldrich (Merck)≥98%500 mg$420 - $460Lead optimization
Specialty Building Block BLD Pharm, Reagentia95-97%1 g$150 - $180Route scouting, parallel synthesis
Bulk / Custom Synthesis ChemicalBook Suppliers (e.g., Chiba Pharm, Arctom)95-97%10 g$280 - $350Pre-clinical scale-up, pilot plant

Note: Prices are subject to regional tariffs, shipping conditions (requires 2-8°C storage and protection from light), and institutional contract discounts.

Performance Comparison: Pre-Methylated vs. Late-Stage Methylation

The strategic value of 2-chloro-3-N-methylpyridine-3,4-diamine lies in its ability to bypass a major bottleneck in heterocyclic chemistry: regioselectivity during N-alkylation .

The imidazo[4,5-c]pyridine core contains tautomeric nitrogen atoms. If a chemist attempts to build the core first using an unmethylated precursor (2-chloro-pyridine-3,4-diamine) and methylate it later, the alkylation will occur indiscriminately across the imidazole nitrogens [5].

Quantitative Performance Matrix
MetricPathway A: Using 2-Chloro-3-N-methylpyridine-3,4-diaminePathway B: Unmethylated Precursor + Late Methylation
Regioselectivity 100% (Locked by pre-methylation)~50/50 mixture of N1 and N3 isomers
Overall Yield (2 steps) 75% - 85%30% - 40% (after isomer separation)
Purification Required Standard aqueous workup / simple filtrationPreparative HPLC or intensive flash chromatography
Structural Validation Standard 1H-NMRRequires advanced 2D-NOESY NMR to assign isomers [5]
Cost-Efficiency at Scale High (Saves solvent, time, and silica)Low (High waste due to discarded regioisomer)
Workflow Visualization

G cluster_A Pathway A: Pre-Methylated Precursor (Optimal) cluster_B Pathway B: Unmethylated Precursor (Alternative) A1 2-Chloro-N3-methylpyridine -3,4-diamine A2 Cyclization (Orthoester/Acid) A1->A2 A3 Single Regioisomer (High Yield) A2->A3 B1 2-Chloro-pyridine -3,4-diamine B2 Cyclization B1->B2 B3 Unsubstituted Core B2->B3 B4 Late-Stage Methylation (MeI, Base) B3->B4 B5 Isomer Mixture (Requires HPLC) B4->B5

Caption: Comparison of synthetic pathways highlighting the regioselectivity advantage of Pathway A.

Experimental Protocols

To demonstrate the causality behind these performance metrics, the following self-validating protocols outline the synthesis of the imidazo[4,5-c]pyridine core using both pathways.

Protocol A: Regioselective Synthesis (Using the Pre-Methylated Precursor)

Objective: Construct the 4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine core without generating isomeric waste.

  • Reaction Setup : In a round-bottom flask, suspend 2-chloro-3-N-methylpyridine-3,4-diamine (1.0 eq) in an excess of triethyl orthoformate (acts as both solvent and one-carbon electrophile).

  • Catalysis : Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Causality: The acid protonates the orthoester, making it highly susceptible to nucleophilic attack by the primary C4-amine, initiating the condensation-dehydration sequence.

  • Cyclization : Heat the mixture to 100°C under a nitrogen atmosphere for 4–6 hours. The secondary C3-amine subsequently attacks the intermediate, closing the imidazole ring and locking the methyl group at the N1 position.

  • Workup : Concentrate under reduced pressure to remove ethanol and unreacted orthoester. Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x). Dry over Na₂SO₄ and concentrate.

  • Self-Validation : Analyze the crude solid via 1H-NMR (DMSO- d6​ ). The reaction is successful if the broad primary and secondary amine signals (typically 4.0–6.0 ppm) have completely disappeared, replaced by a sharp singlet at ~8.3 ppm corresponding to the newly formed imidazole C2-H proton.

Protocol B: Late-Stage Methylation (The Alternative Route)

Objective: Alkylate a pre-formed 4-chloro-1H-imidazo[4,5-c]pyridine core.

  • Reaction Setup : Dissolve 4-chloro-1H-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous DMF.

  • Deprotonation : Add K₂CO₃ (2.0 eq) and cool to 0°C. Causality: The base abstracts the mobile imidazole proton, creating an ambident anion where both N1 and N3 are nucleophilic.

  • Alkylation : Dropwise add methyl iodide (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup : Quench with ice water and extract with dichloromethane.

  • Validation & Bottleneck Identification : 1H-NMR of the crude product will reveal two distinct N-CH₃ singlets (typically between 3.8–4.1 ppm), confirming a non-selective reaction. To isolate the desired isomer, the mixture must be subjected to preparative HPLC. Final structural assignment strictly requires 2D-NOESY NMR to observe spatial correlations between the N-methyl protons and the adjacent pyridine/imidazole protons [5].

Conclusion

While the upfront commercial price of 2-chloro-3-N-methylpyridine-3,4-diamine may be marginally higher than its unmethylated counterpart, the return on investment during synthesis is substantial . By enforcing absolute regioselectivity during the cyclization step, researchers eliminate the need for complex chromatographic separations and expensive 2D-NMR structural elucidations, making it the definitive choice for scaling up imidazo[4,5-c]pyridine-based therapeutics.

References

  • K. K. K. Sharma et al., "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives," National Center for Biotechnology Information (PMC), 2017. Available:[Link]

  • L. C. A. et al., "Identification of Fast-Acting 2,6-Disubstituted Imidazopyridines That Are Efficacious in the in Vivo Humanized Plasmodium falciparum NODscidIL2Rγnull Mouse Model of Malaria," Journal of Medicinal Chemistry, ACS Publications, 2018. Available:[Link]

  • E. Dyminska et al., "N-Alkylation of Some Imidazopyridines," FABAD Journal of Pharmaceutical Sciences, 2024. Available:[Link]

Comparative Guide to 2-Chloro-N-methylpyridine-3,4-diamine Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-chloro-N-methylpyridine-3,4-diamine analogues, a scaffold of significant interest in medicinal chemistry. As a senior application scientist, my objective is to present a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this class of compounds. The insights provided are grounded in experimental data from peer-reviewed literature to facilitate the design and development of novel therapeutic agents.

Introduction: The Significance of the Pyridine-3,4-diamine Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, found in a wide array of FDA-approved drugs. Its ability to participate in hydrogen bonding and other molecular interactions makes it a versatile scaffold for targeting various biological macromolecules. The 3,4-diaminopyridine moiety, in particular, serves as a crucial building block for the synthesis of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. These are recognized as purine bioisosteres, and this structural mimicry has led to the discovery of numerous derivatives with potent biological activities, including antiproliferative, antiviral, and kinase inhibitory effects.[1]

The focus of this guide, the 2-chloro-N-methylpyridine-3,4-diamine core, offers several points for diversification, making it an excellent starting point for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Synthesis of 2-Chloro-pyridine-3,4-diamine Analogues

The synthesis of the core scaffold and its analogues can be achieved through multi-step sequences, often starting from readily available materials. Below are representative synthetic protocols.

General Synthetic Workflow

The synthesis of the target diamine analogues typically involves the construction of a substituted pyridine ring, followed by the introduction of the amino groups.

A Starting Materials (e.g., malononitrile, acetone) B Pyridine Ring Formation A->B Condensation/Cyclization C Introduction of Nitro Group B->C Nitration D Reduction to Amino Group C->D Reduction E N-Alkylation/Arylation D->E Substitution F Final Analogue E->F

Caption: General synthetic workflow for 2-chloro-N-substituted-pyridine-3,4-diamine analogues.

Experimental Protocol: Synthesis of 2-Chloro-3-amino-4-methylpyridine

A key intermediate, 2-chloro-3-amino-4-methylpyridine, can be synthesized from malononitrile and acetone.[2]

Step 1: Synthesis of 2-Chloro-4-methyl-3-pyridinecarbonitrile

  • A mixture of the precursor 2-hydroxy-4-methyl-3-pyridinylcarbonitrile and phosphorus oxychloride is heated.[2]

  • The reaction mixture is then carefully poured into water.[2]

  • The resulting crystalline material is filtered and dried to yield 2-chloro-4-methyl-3-pyridinecarbonitrile.[2]

Step 2: Synthesis of 2-Chloro-4-methylnicotinamide

  • A solution of 2-chloro-4-methyl-3-pyridinecarbonitrile in concentrated sulfuric acid is stirred at 100°C for one hour.[2]

  • Ice water is added, and the solution is made alkaline with ammonium hydroxide.[2]

  • The product is extracted with ethyl acetate, dried, and the solvent is removed to yield the crystalline amide.[2]

Step 3: Synthesis of 3-Amino-2-chloro-4-methylpyridine

  • A solution of sodium hydroxide in water is cooled to 0°C, and bromine is added dropwise.[2]

  • 2-Chloro-4-methylnicotinamide is added in portions at 0-5°C.[2]

  • The reaction mixture is warmed to 75°C and maintained at 60-75°C for an additional 2 hours.[2]

  • After cooling, the crystalline product is collected by filtration.[2]

Structure-Activity Relationship (SAR) Studies

Direct SAR studies on a wide range of 2-chloro-N-methylpyridine-3,4-diamine analogues are limited in the public domain. However, by examining the biological activity of their direct derivatives, primarily imidazo[4,5-b]pyridines, we can infer key structural requirements for activity. The primary reported activity for this class of compounds is kinase inhibition, making them attractive for oncology drug discovery.[3]

Inferred SAR for Kinase Inhibition

cluster_substitutions Potential Modifications and Their Inferred Impact on Kinase Inhibition Core 2-Chloro-N-methylpyridine-3,4-diamine Core 2-Chloro 3-Amino 4-N-Methylamino N4_Sub N4-Substituent (R1) Core:p4->N4_Sub Alkyl/Aryl substitutions can influence a. Potency b. Selectivity c. Solubility Py_Sub Pyridine Ring Substitutions (R2, R3) Core:p2->Py_Sub Modifications at other positions can affect: a. Lipophilicity b. Metabolic stability Amino_Sub 3-Amino Modifications (R4) Core:p3->Amino_Sub Acylation or other modifications may alter: a. Target binding b. Prodrug potential

Caption: Inferred Structure-Activity Relationship map for 2-chloro-N-methylpyridine-3,4-diamine analogues.

Key Inferences:

  • N4-Substituent (R1): The nature of the substituent on the 4-amino group is critical. While the topic specifies N-methyl, exploring other alkyl and aryl groups is a key area for SAR. Larger or more complex groups at this position can modulate the kinase selectivity profile and potency. For instance, in related diaminopyrimidine series, substitutions at this position significantly impact inhibitory activity against kinases like CDK2/CDK9.[4]

  • Pyridine Ring Substitutions (R2, R3): The 2-chloro group is a common feature and likely plays a role in target engagement, possibly through halogen bonding or by influencing the electronics of the ring. Modifications at other positions on the pyridine ring, such as the inclusion of a methyl group at the 5-position, have been shown to be compatible with potent biological activity in the resulting imidazopyridine derivatives.[1]

  • 3-Amino Group (R4): This group is often involved in the formation of fused ring systems like imidazoles. However, in the context of the diamine itself, this primary amine could be a key hydrogen bond donor in interactions with a biological target. Acylation or other modifications could serve as a strategy for developing prodrugs or fine-tuning binding interactions.

Comparative Data for Related Kinase Inhibitors
Compound ClassTarget Kinase(s)Reported IC50 RangeReference
3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivativesCDK5, GSK-30.41 - 1.5 µM[3]
Imidazo[1,2-a]pyridine derivativesDYRK1A, CLK10.7 - 2.6 µM[5]
2,4-diaminopyrimidine derivativesAurora A Kinase0.5 - 4.0 µM[6]
N2,N4-disubstituted pyrimidine-2,4-diaminesCDK2, CDK965 - 83 nM[4]
Pyrido[3,2-d]pyrimidine derivativesPI3Kα, mTOR3 - 10 nM[7]

This table highlights that pyridine-based diamine scaffolds and their derivatives are effective inhibitors of various kinases, with potencies ranging from nanomolar to micromolar concentrations. This strongly suggests that the 2-chloro-N-methylpyridine-3,4-diamine scaffold is a promising starting point for the development of novel kinase inhibitors.

Biological Evaluation Protocols

To assess the biological activity of newly synthesized analogues, standardized in vitro assays are employed.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., CDK2/cyclin A)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Synthesized 2-chloro-N-methylpyridine-3,4-diamine analogues dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Setup: In a 384-well plate, add the kinase buffer, the synthesized compound at various concentrations, and the recombinant kinase enzyme.

  • Initiation of Reaction: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and detect the amount of ADP produced.

  • Luminescence Reading: After a further incubation period, add the kinase detection reagent and measure the luminescence using a plate reader.

  • Data Analysis: The amount of ADP produced is proportional to the kinase activity. The IC50 value (the concentration of the compound that inhibits kinase activity by 50%) is determined by plotting the percentage of inhibition against the compound concentration.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Hypothetical Signaling Pathway

Many pyridine-based kinase inhibitors target pathways crucial for cancer cell proliferation and survival. A common target is the Cyclin-Dependent Kinase (CDK) family, which regulates the cell cycle.

cluster_pathway Hypothetical CDK-Mediated Cell Cycle Progression Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Signaling Downstream Signaling (e.g., Ras/MAPK) Receptor->Signaling CyclinD_CDK46 Cyclin D / CDK4/6 Signaling->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes Transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Drives Inhibitor 2-Chloro-N-methylpyridine-3,4-diamine Analogue Inhibitor->CyclinE_CDK2 Inhibits

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of a 2-chloro-N-methylpyridine-3,4-diamine analogue as a CDK2 inhibitor, leading to cell cycle arrest.

Conclusion

The 2-chloro-N-methylpyridine-3,4-diamine scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly kinase inhibitors for oncology applications. While direct and extensive SAR data for this specific series of analogues is not yet widely published, inferences from the well-studied imidazo[4,5-b]pyridine derivatives provide a strong rationale for its exploration. The synthetic accessibility of this scaffold allows for systematic modifications at several key positions, enabling a thorough investigation of the SAR. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of new analogues, which will be crucial in elucidating the full therapeutic potential of this promising class of compounds.

References

Sources

Synthetic Accessibility of N3-Methyl vs. N4-Methyl Pyridine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methylaminopyridines are privileged scaffolds in modern drug discovery, frequently serving as critical hydrogen-bond donors and acceptors in kinase inhibitors, GPCR ligands, and novel chemotherapeutics. However, the positional isomerism of the methylamino group—specifically at the C3 (N3-methyl) versus C4 (N4-methyl) position—dictates profoundly different synthetic strategies.

As an application scientist, I frequently encounter discovery chemistry bottlenecks where teams underestimate the synthetic friction of accessing 3-(methylamino)pyridine derivatives compared to their 4-substituted counterparts. This guide objectively compares the synthetic accessibility, mechanistic causality, and experimental protocols for both scaffolds, providing a data-driven framework for route scouting and lead optimization.

Mechanistic Causality: Why Position Dictates the Chemistry

The pyridine ring is electronically asymmetric. The highly electronegative nitrogen atom (N1) withdraws electron density via both inductive and resonance effects, rendering the C2 and C4 positions highly electrophilic. This fundamental electronic nature is the primary driver of synthetic divergence:

  • N4-Methylation (SNAr) : The C4 position is perfectly primed for Nucleophilic Aromatic Substitution (SNAr). When 4-chloropyridine is treated with methylamine, the intermediate Meisenheimer complex is stabilized by the delocalization of the negative charge directly onto the pyridine nitrogen. This intrinsic stabilization allows the reaction to proceed under simple thermal conditions without the need for transition-metal catalysis[1].

  • N3-Methylation (Buchwald-Hartwig) : Conversely, the C3 position is meta to the ring nitrogen. Nucleophilic attack at C3 generates an intermediate where the negative charge cannot be resonance-stabilized by N1. Consequently, standard SNAr fails. Accessing N3-methyl pyridine scaffolds mandates transition-metal catalysis, typically via the Buchwald-Hartwig cross-coupling of 3-bromopyridine with methylamine[2]. This introduces complex variables such as catalyst poisoning, stringent ligand selection (e.g., RuPhos or Xantphos), and strict anhydrous requirements[3].

G Start4 4-Halopyridine (e.g., 4-Chloropyridine) Rxn4 SNAr Reaction + CH3NH2 Start4->Rxn4 Int4 Meisenheimer Complex (Stabilized by Pyridine N) Rxn4->Int4 Prod4 4-(Methylamino)pyridine (High Yield, Scalable) Int4->Prod4 Start3 3-Halopyridine (e.g., 3-Bromopyridine) Rxn3 Buchwald-Hartwig + CH3NH2, Pd(OAc)2, Ligand Start3->Rxn3 Int3 Pd(II) Catalytic Cycle (Ox. Add. / Red. Elim.) Rxn3->Int3 Prod3 3-(Methylamino)pyridine (Costly, Catalyst Dependent) Int3->Prod3

Figure 1: Mechanistic divergence in the synthesis of N4-methyl vs N3-methyl pyridine scaffolds.

Comparative Performance Data

To objectively evaluate synthetic accessibility, we compare the standard industrial routes for both scaffolds. The data below synthesizes typical process chemistry outcomes, highlighting the operational efficiency of the SNAr route versus the catalytic demands of the Buchwald-Hartwig route[2][4].

ParameterN4-Methyl Pyridine (4-(Methylamino)pyridine)N3-Methyl Pyridine (3-(Methylamino)pyridine)
Primary Method Nucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Material 4-Chloropyridine hydrochloride3-Bromopyridine
Reagents Aqueous Methylamine (CH3NH2)Methylamine (gas/solution), Pd(OAc)2, Ligand
Reaction Conditions 100-120 °C, sealed tube or continuous flow90-110 °C, inert atmosphere (N2/Ar)
Typical Yield 85 - 95%40 - 75% (Highly ligand-dependent)
Scalability Excellent (Multi-kilogram)Moderate (Requires rigorous air/moisture exclusion)
Cost Profile Low (Bulk reagents, no precious metals)High (Palladium catalyst, specialized phosphine ligands)

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-(Methylamino)pyridine via SNAr

Causality Focus : We utilize 4-chloropyridine hydrochloride rather than the free base to prevent auto-polymerization. Aqueous methylamine serves a dual purpose: it acts as the nucleophile and as the base to neutralize the HCl salt, driving the reaction forward.

  • Preparation : In a heavy-walled pressure vessel, suspend 4-chloropyridine hydrochloride (1.0 eq) in a 40% aqueous solution of methylamine (10.0 eq).

    • Validation Check: The suspension will initially be heterogeneous but will clarify rapidly as the free base is generated in situ.

  • Reaction : Seal the vessel securely and heat the mixture to 110 °C for 12 hours. The high thermal energy is required to overcome the activation energy barrier for the formation of the Meisenheimer complex[1].

  • In-Process Control (IPC) : Cool the vessel, extract a 0.1 mL aliquot, and analyze via LC-MS.

    • Validation Check: The disappearance of the 4-chloropyridine peak (m/z 114) and the dominant appearance of the product peak (m/z 109 [M+H]+) confirms complete conversion.

  • Workup : Cool the vessel to room temperature. Concentrate the mixture under reduced pressure to remove excess volatile methylamine. Basify the aqueous residue with 2M NaOH to pH 12, and extract with dichloromethane (3 x 50 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. The crude product is typically >95% pure but can be recrystallized from toluene to yield pure 4-(methylamino)pyridine.

Protocol B: Synthesis of 3-(Methylamino)pyridine via Buchwald-Hartwig Amination

Causality Focus : Because SNAr is electronically forbidden at the C3 position, we must force C-N bond formation via a Pd(0)/Pd(II) catalytic cycle. We select Pd(OAc)2 with a bidentate ligand (e.g., Xantphos) to promote reductive elimination over β-hydride elimination, a common and detrimental side reaction when using primary alkylamines[2].

  • Preparation : In an oven-dried Schlenk flask under a strict argon atmosphere, combine 3-bromopyridine (1.0 eq), Pd(OAc)2 (0.03 eq), Xantphos (0.045 eq), and sodium tert-butoxide (1.5 eq).

    • Validation Check: The strict exclusion of oxygen is critical; Pd(0) intermediates are rapidly oxidized by O2, which halts the catalytic cycle and turns the solution irreversibly black before the reaction begins.

  • Reagent Addition : Add anhydrous toluene via syringe, followed by a solution of methylamine in THF (2.0 eq).

  • Reaction : Heat the mixture to 100 °C for 16 hours.

    • Validation Check: A color change from yellow/orange to deep red/brown is typical as the active Pd(0) species is generated and cycles through oxidative addition and reductive elimination.

  • In-Process Control (IPC) : Analyze a filtered aliquot via GC-MS or LC-MS.

    • Validation Check: Monitor for the consumption of 3-bromopyridine (m/z 158/160). If conversion stalls at ~50%, catalyst poisoning (often from trace water, lower quality starting materials, or degraded ligand) has occurred[2].

  • Workup & Purification : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography (DCM:MeOH gradient) to isolate 3-(methylamino)pyridine.

Conclusion

The synthetic accessibility of N-methyl pyridine scaffolds is entirely dictated by the electronic relationship between the substitution site and the endocyclic nitrogen. N4-methyl scaffolds offer a highly robust, scalable, and cost-effective profile via SNAr. In contrast, N3-methyl scaffolds demand sophisticated, moisture-sensitive Buchwald-Hartwig cross-coupling protocols that inherently carry higher risks of failure and scale-up friction. Drug development professionals should weigh these synthetic constraints early in the lead optimization phase when selecting between 3-substituted and 4-substituted pyridine vectors.

References

  • Sigma-Aldrich. "4-(Methylamino)pyridine 98 1121-58-0". Sigma-Aldrich.
  • "Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF".
  • "Selective Covalent Protein Modification by 4-Halopyridines Through C
  • "A Scalable Synthesis of an Atropisomeric Drug Substance via Buchwald–Hartwig Amination and Bruylants Reactions".
  • "Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines".

Sources

patent landscape for 2-chloro-3-N-methylpyridine-3,4-diamine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Patent Landscape of Key Nevirapine Intermediates: A Comparative Analysis of Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the patent landscape for the pivotal chemical intermediates used in the synthesis of Nevirapine, a critical non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection. While the specific query focuses on "2-chloro-3-N-methylpyridine-3,4-diamine," the dominant and industrially significant intermediate documented extensively in patent literature is 2-chloro-3-amino-4-methylpyridine , commonly known as CAPIC. This guide will focus on the patented synthetic strategies for CAPIC and its subsequent conversion, providing a comparative analysis to inform research and development decisions.

Part 1: The Central Role of CAPIC in Nevirapine Synthesis

Nevirapine's chemical structure necessitates a specific arrangement of a substituted pyridine ring fused to a diazepine ring. The synthesis of this complex molecule hinges on the efficient production of key building blocks. The most critical of these is 2-chloro-3-amino-4-methylpyridine (CAPIC). Its structure provides the necessary functionalities—a reactive chlorine atom for substitution and an amino group for amide bond formation—that are essential for constructing the core of the Nevirapine molecule. The majority of industrial synthesis patents revolve around two key areas: the efficient and safe production of CAPIC and the optimization of its subsequent reaction to form the final Nevirapine drug substance.

Part 2: Comparative Analysis of Patented Synthetic Routes to CAPIC

The synthesis of CAPIC has evolved significantly, moving from early, often hazardous methods to more refined, scalable, and safer industrial processes. Below, we compare the most prominent patented routes.

Route A: The Foundational Nitration Approach

One of the earliest described methods for producing CAPIC involved the nitration of readily available picoline derivatives.[1][2] This route, while conceptually straightforward, suffers from significant drawbacks that have led to its general avoidance in large-scale manufacturing.

  • Core Reaction: Nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline followed by reduction and chlorination.

  • Major Deficiencies:

    • Lack of Selectivity: The nitration step often results in a mixture of isomers (nitration at the 3 and 5 positions), leading to low yields of the desired product and creating difficult purification challenges.[1][2]

    • Safety Hazards: Nitration reactions are highly exothermic and can pose a significant risk of thermal runaway, especially on an industrial scale.[1][2]

Due to these significant safety and efficiency issues, this route is rarely considered for commercial production.

Route B: The Multi-Step Industrial Synthesis from Acyclic Precursors

A major advancement in CAPIC synthesis is detailed in a series of patents assigned to Boehringer Ingelheim, which outlines a robust, multi-step process starting from simple, acyclic materials.[3][4][5][6] This route represents a significant leap forward in terms of control, safety, and scalability.

The overall workflow for this route is depicted below:

Route_B_Workflow A Acetylacetaldehyde dimethyl acetal + Malononitrile B Knoevenagel Condensation Product Mixture A->B Piperidinium acetate C Acid-Catalyzed Cyclization B->C D 3-cyano-4-methyl- 2-pyridone C->D E Chlorination (POCl3/PCl5) D->E F 2-chloro-3-cyano- 4-methylpyridine E->F G Acid Hydrolysis (H2SO4) F->G H 2-chloro-3-amido- 4-methylpyridine G->H I Hofmann Rearrangement H->I NaOH / Br2 J CAPIC (2-chloro-3-amino- 4-methylpyridine) I->J

Caption: Patented industrial synthesis of CAPIC from acyclic precursors.

Experimental Protocol: Synthesis of 2-chloro-3-amido-4-methylpyridine (Intermediate)

This protocol is adapted from the process described in U.S. Patent 6,399,781 B1.[3]

  • Charge Reactor: To a suitable reactor, add 34.14 g (0.224 moles) of 2-chloro-3-cyano-4-methylpyridine.

  • Acid Addition: While stirring, add 65.87 g (0.672 moles) of concentrated sulfuric acid. The addition should be controlled to maintain a temperature of 90°C.

  • Heating: Heat the reaction mixture to 100°C and maintain this temperature for three hours.

  • Quenching: Cool the mixture to 90°C and slowly add 121 mL of water.

  • Crystallization & Isolation: Cool the mixture to 10°C and hold for one hour to allow for complete crystallization.

  • Filtration and Drying: Isolate the solid product by filtration, wash with 16 mL of water, and dry at 70°C under vacuum to yield 34.7 g of 2-chloro-3-amido-4-methylpyridine.

Causality and Trustworthiness: This route is a self-validating system. Each intermediate can be isolated and characterized, ensuring quality before proceeding to the next step. The use of common, well-understood reactions (Knoevenagel condensation, Hofmann rearrangement) provides a high degree of predictability and control. The detailed patent literature provides specific reaction conditions, including temperatures and times, which are critical for maximizing yield and purity.[5][6]

Route C: Alternative Synthesis from Malononitrile and Acetone

An alternative patented route also begins with malononitrile but utilizes acetone as a starting material.[7] This process involves a different sequence of reactions to construct the pyridine ring.

Route_C_Workflow A Malononitrile + Acetone B 2-hydroxy-4-methyl- 3-cyanopyridine A->B Base-catalyzed condensation C Chlorination (POCl3) B->C D 2-chloro-4-methyl- 3-pyridinecarbonitrile C->D E Hydrolysis (H2SO4) D->E F 2-chloro-4-methyl- 3-carboxamide E->F G Hofmann Reaction F->G H CAPIC G->H

Caption: Alternative patented synthesis of CAPIC from malononitrile and acetone.

This route shares the final two steps (amide formation and Hofmann reaction) with Route B but differs in the initial ring-forming strategy. The choice between Route B and Route C at an industrial level would depend on factors like raw material cost, throughput, and waste stream management.

Performance Comparison of CAPIC Synthesis Routes
Parameter Route A (Nitration) Route B (Acyclic Precursors) Route C (Malononitrile/Acetone)
Starting Materials 2-amino/hydroxy-4-picolineAcetylacetaldehyde dimethyl acetal, MalononitrileMalononitrile, Acetone
Yield Low, due to side reactionsHigh, reported as a robust process[8]Moderate to Good[7]
Safety Profile Poor (risk of thermal runaway)[2]Good (controlled, well-defined steps)Good
Scalability PoorExcellentGood
Key Advantage Fewer steps (in theory)High control and purity of intermediatesUtilizes very common starting materials
Key Disadvantage Hazardous, poor selectivity[1]Multiple stepsPotentially lower overall throughput than Route B
Relevant Patents N/A (Largely historical)US 6,399,781 B1[3], EP 1326836 B1[4]US 6,111,112 A[7]

Part 3: Patent Landscape of the Final Condensation and Cyclization to Nevirapine

Once CAPIC is synthesized, the subsequent steps involve its reaction with a 2-chloropyridine derivative followed by cyclization to form Nevirapine. This part of the process has also been a focus of significant patent activity aimed at improving safety and efficiency.

The Hargrave Method (Original Patent)

The earliest synthesis of Nevirapine, described in U.S. Patent 5,366,972, involved reacting 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide with a large excess of cyclopropylamine at high temperatures (130-150°C).[9]

  • Critical Drawbacks:

    • High Pressure: Due to the high volatility of cyclopropylamine, the reaction required a high-pressure reaction vessel.[9]

    • Exothermic Reaction: The reaction is exothermic and difficult to control, with a risk of explosion if the temperature exceeds 145°C.[9]

    • Low Overall Yield: The overall yield of this synthesis was only about 25% due to the formation of byproducts.[9]

The Schneider Improvement (The Commercial Process)

A landmark improvement was disclosed in U.S. Patent 5,569,760, which became the basis for the commercial manufacture of Nevirapine.[10][11] This patent introduced a simple yet critical modification to the Hargrave method.

  • The Innovation: The reaction between 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide and cyclopropylamine is carried out in the presence of a neutralizing agent, specifically an oxide or hydroxide of an alkaline earth metal, with calcium oxide (CaO) being particularly preferred.[10][11]

Nevirapine_Final_Step cluster_hargrave Hargrave Method (US 5,366,972) cluster_schneider Schneider Improvement (US 5,569,760) A Intermediate + Excess Cyclopropylamine B High Temp (130-150°C) High Pressure A->B C Nevirapine (Low Yield) + Byproducts B->C D Intermediate + Cyclopropylamine + Calcium Oxide (CaO) E Atmospheric Pressure Controlled Temp D->E F Nevirapine (Improved Yield) E->F

Caption: Comparison of the final patented steps in Nevirapine synthesis.

Advantages of the Schneider Improvement:

  • Enhanced Safety: Eliminates the need for a high-pressure vessel and allows for better temperature control, mitigating explosion risks.[9]

  • Improved Efficiency: Reduces the formation of byproducts and simplifies the workup procedure.

  • Cost-Effectiveness: Reduces the required excess of the expensive cyclopropylamine reagent.[12]

Part 4: Conclusion and Future Outlook

The patent landscape for the intermediates of Nevirapine, particularly 2-chloro-3-amino-4-methylpyridine (CAPIC), demonstrates a clear evolution towards safer, more scalable, and more efficient manufacturing processes.

  • For Researchers: The multi-step synthesis outlined in patents like US 6,399,781 B1 provides a robust and reliable method for obtaining high-purity CAPIC, serving as a benchmark for developing novel synthetic routes.

  • For Process Chemists: The improvement detailed in US 5,569,760 highlights the significant impact of process optimization on safety and efficiency. The addition of a simple, inexpensive reagent like calcium oxide fundamentally transformed the commercial viability of Nevirapine synthesis.

Future innovation in this area will likely focus on green chemistry principles, such as developing catalytic (non-stoichiometric) methods, exploring continuous flow manufacturing to further enhance safety and control, or designing entirely new synthetic pathways that reduce the overall step count. Understanding the existing patent landscape is the critical first step for any organization aiming to innovate in this space.

References

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-chloro-3-N-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis of novel compounds is only half the battle; ensuring their safe handling and disposal is a critical responsibility that underpins laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-chloro-3-N-methylpyridine-3,4-diamine (CAS No. 1379240-45-5), a substituted pyridinediamine. The procedures outlined here are based on an analysis of the compound's chemical structure and authoritative guidelines for analogous hazardous materials.

The causality behind these stringent protocols is rooted in the compound's molecular features:

  • Chlorinated Pyridine Core : Halogenated organic compounds are often environmentally persistent and require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[1][2] They are frequently categorized as a distinct waste stream in laboratory settings.[1][2]

  • Amine Functionality : The diamine groups render the molecule basic and potentially reactive with acids and oxidizing agents.[3][4] Improper mixing of amine waste can lead to hazardous reactions.[3]

  • Hazard Profile : This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. This necessitates careful handling and robust personal protective equipment.

This guide serves as a self-validating system, ensuring that each step, from waste characterization to final pickup, is performed with a clear understanding of the associated risks and regulatory requirements.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is mandatory. The primary hazards are acute toxicity, skin/eye irritation, and potential environmental harm. Therefore, a stringent PPE protocol is non-negotiable.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.To prevent skin contact, which can cause irritation.[5][6]
Eye Protection Chemical splash goggles and a face shield.To protect against accidental splashes that can cause serious eye irritation.[5][6][7]
Body Protection A certified laboratory coat.To prevent contamination of personal clothing.[7]
Respiratory Protection All handling and disposal activities must be conducted within a certified chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[8][9]

Part 2: Step-by-Step Disposal Workflow

The fundamental principle for disposing of 2-chloro-3-N-methylpyridine-3,4-diamine is waste segregation . This compound and any materials contaminated with it must be treated as halogenated organic hazardous waste .[1][2]

Step 1: Waste Identification and Segregation
  • Characterize the Waste : Identify the physical state of the waste (e.g., solid powder, solution in a solvent, contaminated labware).

  • Segregate at the Source :

    • DO NOT mix this waste with non-halogenated solvents.[1][2] Many institutions have separate waste streams for these categories to facilitate different disposal and recycling pathways.[2][10]

    • DO NOT mix with acidic waste or strong oxidizing agents to prevent potentially violent reactions.[3][4]

    • Keep amine waste separate from other chemical wastes to prevent hazardous reactions and ensure proper handling.[3]

Step 2: Containerization and Labeling
  • Select a Compatible Container : Use a designated, leak-proof hazardous waste container compatible with chlorinated organic compounds. Avoid metal containers, which can corrode with halogenated waste.[1]

  • Attach a Hazardous Waste Label : As soon as the first drop of waste is added, affix a completed hazardous waste label.

  • Properly Label the Contents :

    • Write the full chemical name: "Waste 2-chloro-3-N-methylpyridine-3,4-diamine".

    • List all components and their approximate percentages, including any solvents.

    • Indicate the relevant hazards (e.g., Toxic, Irritant, Environmental Hazard).

    • Record the "Accumulation Start Date" (the date the first waste was added).

Step 3: Managing Different Waste Streams
  • Solid Waste (Residual Powder, Contaminated Consumables) :

    • Carefully sweep or wipe up any solid residue using a damp paper towel to avoid generating dust.

    • Place all contaminated materials, including gloves, weighing paper, and paper towels, into a designated solid hazardous waste container.[11][12]

  • Liquid Waste (Reaction Mixtures, Rinsates) :

    • Pour liquid waste directly into the designated "Halogenated Organic Liquid Waste" container using a funnel.

    • Keep the container closed at all times except when adding waste.[1][8]

  • Empty Containers :

    • To be considered "RCRA empty," a container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[1][13]

    • The rinsate from this process is considered hazardous waste and must be collected in the halogenated liquid waste container.[1][13]

    • After triple-rinsing, deface or remove the original label, mark the container as "Empty," and dispose of it according to your institution's policy for non-hazardous lab glass or plastic.[1]

Step 4: Storage and Pickup
  • Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA that is near the point of generation.

  • Secondary Containment : Ensure the waste container is kept in a secondary containment bin to prevent the spread of material in case of a leak.

  • Arrange for Disposal : Once the container is full, or if waste generation is complete, contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup and final disposal by a licensed hazardous waste contractor.[3][7]

Part 3: Spill Management

Accidental spills must be handled immediately and safely.

  • Alert Personnel : Inform colleagues in the immediate area.

  • Ensure Ventilation : Confirm the chemical fume hood is functioning correctly. If the spill is outside a hood, evacuate the area and contact EHS immediately.[9]

  • Don PPE : Wear the full PPE outlined in Part 1.

  • Contain the Spill : Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[8]

  • Collect the Waste : Carefully collect the absorbent material and spilled compound using spark-proof tools and place it into a sealed, labeled hazardous waste container.[8][11]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report : Report the incident to your laboratory supervisor or EHS office, as per institutional policy.

Part 4: Regulatory Context

In the United States, the disposal of this chemical is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] While 2-chloro-3-N-methylpyridine-3,4-diamine is not explicitly a "listed" waste, it would likely be classified as a characteristic hazardous waste due to its toxicity. Furthermore, because it is a pyridine derivative, it may fall under waste codes associated with pyridine, such as U196 (for discarded, unused pyridine) or F005 (for spent solvent mixtures containing pyridine).[15][16][17] Always consult with your EHS department, who will make the final determination based on local and federal regulations.[14][18]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the safe disposal of 2-chloro-3-N-methylpyridine-3,4-diamine.

G start Identify Waste Containing 2-chloro-3-N-methylpyridine-3,4-diamine type Determine Waste Type & Phase start->type liquid Liquid Waste (e.g., reaction mixtures, solvent rinses) type->liquid Liquid solid Solid Waste (e.g., residual powder, contaminated silica) type->solid Solid labware Contaminated Labware (e.g., pipette tips, gloves, weigh paper) type->labware Labware container Select Designated HALOGENATED ORGANIC WASTE CONTAINER liquid->container solid->container labware->container labeling Label Container Accurately: - Full Chemical Name & Components - Hazard Symbols (Toxic, Irritant) - Accumulation Start Date container->labeling storage Store in Satellite Accumulation Area (SAA) - Secondary Containment - Away from Incompatibles (Acids, Oxidizers) labeling->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup

Sources

Personal protective equipment for handling 2-chloro-3-N-methylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Logistics Guide: Handling 2-Chloro-3-N-methylpyridine-3,4-diamine

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a logical system of risk mitigation. 2-Chloro-3-N-methylpyridine-3,4-diamine (also cataloged as 2-Chloro-N3-methylpyridine-3,4-diamine, CAS: 1379240-45-5) is a highly specialized building block used in advanced drug development[1]. Because it is a halogenated aromatic compound with multiple amine functionalities, it requires strict logistical control from the moment of receipt through to final disposal.

Hazard Causality & Chemical Risk Assessment

Understanding why a chemical is hazardous is the first step in designing a self-validating safety protocol.

  • Irritation & Dermal Penetration (H302, H315, H319, H335): The primary and secondary amine groups on this molecule are basic and highly nucleophilic[1]. Upon contact with the moisture layer of your skin, eyes, or respiratory mucosa, they cause immediate localized alkaline irritation[1]. Furthermore, the lipophilic nature of the pyridine ring acts as a carrier, facilitating rapid dermal penetration.

  • Logistical Stability Factors: This compound must be stored strictly at 2-8°C and protected from ambient light[1]. Why? Amines are highly susceptible to photo-oxidation and thermal degradation. Exposure to room temperature and light can generate reactive N-oxide impurities or polymeric byproducts, which not only alter the toxicity profile but will actively ruin downstream synthetic yields.

Personal Protective Equipment (PPE) Matrix

To ensure operational integrity, your PPE selection must align with the Occupational Safety and Health Administration (OSHA) PPE Standard (29 CFR 1910 Subpart I)[2]. The table below summarizes the quantitative and qualitative requirements for handling this specific compound.

Protection ZoneRequired EquipmentSpecifications & StandardsMechanistic Justification
Eye/Face Safety GogglesANSI Z87.1 compliant, indirect venting[3].Prevents fine crystalline dust from settling on the cornea, reacting with the tear film, and causing severe alkaline irritation (H319)[1][3].
Hands Nitrile GlovesMinimum 0.11 mm thickness, extended cuff[3].Nitrile provides superior chemical resistance against basic amines compared to latex, which is highly permeable and degrades upon contact with organic bases[3].
Body Laboratory Coat100% Cotton or Flame-Retardant (FR)[3].Prevents electrostatic discharge (ESD) which could ignite suspended dust, while providing a physical barrier against dermal exposure (H315)[1][3].
Respiratory Particulate RespiratorNIOSH-approved N95 or EN 143 Type P2[2].Required only if handling outside a certified fume hood. Prevents inhalation of aerosolized particulates that cause respiratory tract irritation (H335)[1][2].

Operational Workflow & Safe Handling Protocol

Do not merely execute these steps; understand the operational logic behind them. This protocol is designed to minimize aerosolization and limit exposure time[2].

Step 1: Environmental Preparation

  • Verify the chemical fume hood has a safe face velocity (typically 80–120 fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which react violently with amines.

Step 2: PPE Donning & Material Retrieval

  • Don all PPE specified in the matrix above[3].

  • Retrieve the compound from 2-8°C storage[1]. Critical Step: Allow the sealed container to equilibrate to room temperature inside a desiccator for 15 minutes. Opening a cold container allows atmospheric moisture to condense on the hygroscopic amine powder, causing caking and degradation.

Step 3: Precision Weighing

  • Use an anti-static weighing boat. Static electricity causes fine powders to aerosolize or adhere to the spatula, drastically increasing your inhalation exposure risk.

  • Weigh the material exclusively inside the fume hood.

Step 4: Decontamination

  • Immediately seal the primary container and return it to cold storage.

  • Wipe down the balance and spatulas with a damp paper towel (using a water/ethanol mix) to neutralize and capture any residual dust before it becomes airborne.

Spill Management & Disposal Plan

A self-validating safety system plans for failure. If a spill occurs, follow this protocol:

Minor Spill Protocol (< 50g):

  • Do not sweep dry powder. Sweeping generates hazardous airborne dust[2].

  • Moisten a spill pad or paper towel with a compatible solvent (e.g., ethanol) to suppress dust generation.

  • Carefully wipe the spilled material inward to prevent spreading the contamination footprint.

  • Place all contaminated wipes into a designated, sealable hazardous waste container[4].

Chemical Disposal:

  • Never flush this compound down the drain. [4]

  • According to standard environmental protocols, dispose of contents and containers in accordance with local hazardous waste regulations[4].

  • Best practice dictates dissolving or mixing the compound with a combustible solvent (e.g., ethanol, methanol) and disposing of it via a licensed waste management facility[4]. The facility must utilize a chemical incinerator equipped with an afterburner and scrubber to safely neutralize the nitrogen oxides (NOx) and hydrogen chloride (HCl) gases produced during combustion.

Workflow Visualization

G Start Receipt & Storage (2-8°C, Dark) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Min 100 fpm face velocity) PPE->Hood Weigh Weigh Solid (Avoid Dust Generation) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet Wipe & Contain (Hazardous Waste) Spill->Clean Yes React Execute Reaction (Closed System) Spill->React No Dispose Disposal (Incineration) Clean->Dispose React->Dispose

Workflow for handling 2-chloro-3-N-methylpyridine-3,4-diamine from storage to disposal.

References

  • [3] North Carolina State University (NCSU). "Personal Protective Equipment Requirements for Laboratories". Environmental Health and Safety. URL:[Link]

  • [2] National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". PMC Archive. URL:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。